molecular formula C11H19N3 B2401689 1-(2-(1H-pyrazol-1-yl)ethyl)azepane CAS No. 1872525-17-1

1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Número de catálogo: B2401689
Número CAS: 1872525-17-1
Peso molecular: 193.294
Clave InChI: DVAMYUBEOBTJLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-(1H-Pyrazol-1-yl)ethyl)azepane (C11H19N3) is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a seven-membered azepane ring, a cyclic secondary amine recognized as a valuable scaffold in organic synthesis . This core structure is linked to a 1H-pyrazole heterocycle via an ethyl spacer, a molecular architecture shared by other research compounds such as 1-[2-(3-Chloropyrazol-1-yl)ethyl]azepane . The 1H-pyrazole moiety is a privileged structure in pharmacology, frequently employed in the design of bioactive molecules. The specific combination of these two nitrogen-containing heterocycles makes this compound a versatile building block for constructing more complex molecular libraries. Its primary research application is as a key intermediate in the synthesis of novel chemical entities, particularly for investigating structure-activity relationships (SAR) and developing potential therapeutic agents. Researchers utilize this compound under the strict understanding that it is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-(2-pyrazol-1-ylethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-2-4-8-13(7-3-1)10-11-14-9-5-6-12-14/h5-6,9H,1-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAMYUBEOBTJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Therapeutic Potential of Pyrazole-Azepane Hybrid Compounds: From Structural Design to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of hybrid molecular scaffolds is a primary strategy for overcoming the pharmacokinetic and pharmacodynamic limitations of traditional pharmacophores. The fusion of pyrazole (a five-membered, electron-rich nitrogenous heterocycle) with azepane (a saturated, seven-membered nitrogenous ring) has emerged as a highly privileged structural motif. This whitepaper provides an in-depth technical analysis of pyrazole-azepane hybrid compounds, detailing their chemical synergy, pleiotropic pharmacological targets, and the self-validating synthetic and biological protocols required to develop them.

The Chemical Synergy of Pyrazole and Azepane Scaffolds

The therapeutic efficacy of a small molecule is dictated by its spatial geometry and electronic distribution. Pyrazole rings are ubiquitous in medicinal chemistry due to their robust hydrogen-bond donating and accepting capabilities, which anchor the molecule within target protein pockets[1]. However, flat, sp2-hybridized aromatic systems often suffer from poor aqueous solubility and off-target promiscuity.

The integration of an azepane ring fundamentally resolves these liabilities. As an sp3-hybridized, conformationally flexible system, the azepane moiety increases the three-dimensionality (Fsp3) of the hybrid[2]. This structural bulk not only improves metabolic stability and lipophilic efficiency but also allows the molecule to project into solvent-exposed regions or secondary hydrophobic pockets of target enzymes and receptors, driving exquisite target selectivity[3].

Pharmacological Targets and Therapeutic Potential

Neuropsychiatric Disorders: 5-HT7/5-HT2 Receptor Antagonism

Modulation of serotonin (5-HT) receptors is a cornerstone in treating neuropsychiatric conditions. Recent drug discovery campaigns have identified fused pyrazolo[3,4-d]azepane core structures as potent dual antagonists of 5-HT7 and 5-HT2 receptors[4]. These compounds serve as critical lead candidates for the treatment of depression, psychosis, anxiety, and sleep disorders[4]. The fused nature of the pyrazole and azepane rings restricts the conformational degrees of freedom, locking the pharmacophore into an ideal geometry for high-affinity binding to the transmembrane helices of these G protein-coupled receptors (GPCRs).

Infectious Diseases: N-Myristoyltransferase (NMT) Inhibition

In the treatment of parasitic infections such as Trypanosomiasis and Leishmaniasis, N-myristoyltransferase (NMT) is a highly validated target. A molecular hybridization approach has yielded pyrazole-azepane derivatives that act as potent, highly selective, and brain-penetrant NMT inhibitors[3]. Crystallographic studies of these ligands bound to the LmNMT:MCoA complex reveal that the azepane ring induces a critical conformational shift in the protein[3]. This shift facilitates previously inaccessible water-mediated hydrogen bonding with the C-terminal carboxylic acid of the enzyme, resulting in a 150-fold increase in biochemical potency compared to analogs lacking the azepane ring[3].

Oncology & Inflammation: Kinase Inhibition

Kinase inhibition remains a dominant strategy in oncology and immunology. Pyrazolyl pyrimidinylamine compounds incorporating an azepane ring have been developed as sub-nanomolar inhibitors of cyclin-dependent kinase 2 (CDK2), showing profound efficacy in restoring sensitivity in treatment-resistant HER2+ breast tumors[5]. Similarly, pyrazolopyrimidine derivatives have been optimized into highly selective IRAK4 inhibitors[6]. Because the innate immune system relies on IRAK4 for signal transduction via the myddosome complex, inhibiting this kinase effectively blocks downstream inflammatory cascades[6]. Furthermore, specific derivatives like 4,4-difluoro-N-(2-propylpyrazol-3-yl)azepane-1-carboxamide have demonstrated targeted anti-proliferative effects against colorectal cancer cells alongside potent anti-inflammatory properties[7].

G Core Pyrazole-Azepane Hybrid Core Neuro Neuropsychiatry (5-HT7/5-HT2 Antagonism) Core->Neuro High Affinity Binding Infectious Anti-Parasitic (NMT Inhibition) Core->Infectious Conformational Shift Oncology Oncology & Inflammation (CDK2 / IRAK4 Inhibition) Core->Oncology Kinase Pocket Fit Metabolic Metabolic Syndrome (CB1 Receptor Modulation) Core->Metabolic Inverse Agonism

Pleiotropic pharmacological targeting by pyrazole-azepane hybrid scaffolds.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the critical workflows for synthesizing and validating pyrazole-azepane hybrids.

Protocol 4.1: Convergent Synthesis of Fused Pyrazolo[3,4-d]azepane[4]

Objective: Overcome the low-yield limitations of linear synthesis from 4-azepanone by utilizing a late-stage intramolecular ring closure.

  • Step 1: Preparation of Pyrazole Intermediate via[3+2] Cycloaddition

    • Action: React a hydrazone precursor with a nitroolefin in a controlled solvent environment.

    • Causality: Traditional linear syntheses require exhaustive protection/deprotection cycles, drastically reducing yield. By executing a stepwise [3+2] cycloaddition first, we construct the fully functionalized pyrazole core with pre-installed, protected amine and aldehyde handles. This ensures high atom economy and sets the stage for a single-step late-stage cyclization.

  • Step 2: Deprotection of Linkages

    • Action: Treat the intermediate with 6 N HCl.

    • Causality: Acidic cleavage is strategically chosen to simultaneously remove the Cbz protecting group from the amine and the acetal protecting group from the aldehyde. This dual-deprotection exposes the reactive termini required for the azepane ring closure without the need to isolate highly unstable intermediates.

  • Step 3: Intramolecular Reductive Amination

    • Action: Introduce Sodium triacetoxyborohydride (Na(OAc)3BH) to the crude deprotected mixture.

    • Causality: Na(OAc)3BH is a mild, chemoselective reducing agent. It specifically reduces the transient iminium ion—formed by the intramolecular condensation of the exposed amine and aldehyde—into the final azepane ring. This avoids the over-reduction of the electron-rich pyrazole core, yielding the fused pyrazolo[3,4-d]azepane in an 80% crude yield.

G Step1 Hydrazone + Nitroolefin (Precursors) Step2 [3+2] Cycloaddition (Pyrazole Formation) Step1->Step2 Stepwise Pathway Step3 Deprotection (Acidic Cleavage) Step2->Step3 6N HCl Step4 Intramolecular Reductive Amination (Azepane Ring Closure) Step3->Step4 Na(OAc)3BH Step5 Fused Pyrazolo[3,4-d]azepane Step4->Step5 80% Yield

Convergent synthetic workflow for fused pyrazolo[3,4-d]azepane derivatives.

Protocol 4.2: In Vitro NMT Inhibition Kinetic Assay[3]

Objective: Accurately quantify the inhibitory potency (Ki) of pyrazole-azepane hybrids against target enzymes while eliminating endpoint assay artifacts.

  • Step 1: Enzyme-Substrate Incubation

    • Action: Incubate recombinant Leishmania major NMT (LmNMT) with myristoyl-CoA (MCoA) and a synthetic peptide substrate alongside varying concentrations of the pyrazole-azepane inhibitor.

    • Causality: NMT operates via an ordered bi-bi mechanism where MCoA must bind before the peptide. Pre-incubating the enzyme with MCoA establishes the active binary complex, ensuring that the measured competitive inhibition accurately reflects the ligand's affinity for the peptide-binding pocket.

  • Step 2: Continuous Fluorogenic Detection

    • Action: Employ a continuous fluorescence-based assay (e.g., using CPM dye) to detect the release of Coenzyme A (CoA-SH) in real-time.

    • Causality: Endpoint assays are susceptible to false positives from compound aggregation or fluorescence quenching. Real-time monitoring of the free thiol group on CoA-SH reacting with the fluorogenic dye provides precise kinetic rates (initial velocity, v0), validating the structural integrity of the assay.

  • Step 3: Data Analysis and Ki Determination

    • Action: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors rather than standard Michaelis-Menten kinetics.

    • Causality: Pyrazole-azepane hybrids often exhibit extreme potency (sub-nanomolar affinity). Under these conditions, the assumption that free inhibitor concentration equals total inhibitor concentration fails. The Morrison equation accounts for inhibitor depletion, preventing the severe underestimation of the compound's true Ki.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data and pharmacological metrics for key pyrazole-azepane classes synthesized and evaluated in recent literature.

Compound ClassTarget Receptor / EnzymePrimary IndicationKey Structural InteractionPotency / Efficacy
Fused Pyrazolo[3,4-d]azepanes 5-HT7 / 5-HT2Depression, PsychosisGPCR Transmembrane BindingHigh affinity (Crude yield 80%)[4]
Pyrazole-Azepane Esters TbNMT / LmNMTTrypanosomiasisC-terminal water-mediated H-bond150-fold potency gain[3]
Pyrazolopyrimidines IRAK4Inflammatory DiseasesKinase hinge region bindingKi = 3.2 – 13 nM[6]
Pyrazolyl pyrimidinylamines CDK2HER2+ Breast CancerATP-competitive pocketSub-nanomolar inhibition[5]
4,4-difluoro-N-(...)-azepane Cellular ProliferationColorectal CancerAnti-proliferative targetingHigh in vitro efficacy[7]

Conclusion & Future Perspectives

The pyrazole-azepane hybrid scaffold represents a triumph of rational drug design, successfully marrying the hydrogen-bonding capacity of planar heterocycles with the three-dimensional conformational adaptability of saturated rings. As demonstrated across neuropsychiatric, anti-parasitic, and oncological applications, the azepane ring is not merely a passive linker; it actively drives conformational shifts within target proteins and accesses deep solvent pockets to achieve extraordinary selectivity. Future development will likely focus on leveraging these hybrids in targeted protein degradation (PROTACs), where the azepane ring's exit vectors can be optimally functionalized to recruit E3 ligases.

References

  • Title: Recent advances in the therapeutic applications of pyrazolines | Source: PMC | URL: 1

  • Title: US11472791B2 - Pyrazolyl pyrimidinylamine compounds as CDK2 inhibitors | Source: Google Patents | URL: 5

  • Title: Convergent Synthesis of a 5HT7/5HT2 Dual Antagonist | Source: Organic Process Research & Development - ACS Publications | URL: 4

  • Title: A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 3

  • Title: Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors | Source: OSTI | URL: 6

  • Title: 4,4-difluoro-N-(2-propylpyrazol-3-yl)azepane-1-carboxamide | Source: Smolecule | URL: 7

  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review | Source: ResearchGate | URL: 2

Sources

A Technical Guide to 1-(2-(1H-pyrazol-1-yl)ethyl)azepane Derivatives: Synthesis, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane derivatives, a novel class of compounds with significant therapeutic potential. This document outlines a plausible synthetic route, explores potential biological activities based on the well-established pharmacology of the constituent pyrazole and azepane moieties, and proposes a framework for their biological evaluation.

Introduction

The fusion of a pyrazole ring system with an azepane moiety via an ethyl linker presents a compelling scaffold for drug discovery. Pyrazole and its derivatives are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The pyrazole nucleus is a key component in several FDA-approved drugs, highlighting its clinical significance.[4] Similarly, the seven-membered azepane ring is a crucial structural motif in a variety of biologically active compounds and approved drugs, valued for the conformational flexibility it imparts, which can lead to enhanced receptor binding and improved pharmacokinetic profiles.[5][6] The combination of these two pharmacophores in 1-(2-(1H-pyrazol-1-yl)ethyl)azepane derivatives is anticipated to yield novel molecules with unique and potent biological activities.

This guide serves as a foundational resource for researchers interested in exploring this chemical space. It provides a detailed, step-by-step synthetic protocol, discusses the potential therapeutic targets based on existing literature for related compounds, and outlines a strategy for their comprehensive biological evaluation.

Synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane Derivatives

The synthesis of the title compounds can be achieved through a straightforward and efficient N-alkylation of pyrazole with a suitable halo-ethyl azepane derivative or by the alkylation of azepane with a pre-formed pyrazole-ethyl halide. A plausible and commonly employed method involves the reaction of pyrazole with a 2-haloethylamine derivative followed by substitution with azepane, or more directly, the alkylation of azepane with 1-(2-chloroethyl)-1H-pyrazole.

A proposed synthetic pathway is illustrated below:

Synthetic Pathway pyrazole Pyrazole intermediate 1-(2-chloroethyl)-1H-pyrazole pyrazole->intermediate N-alkylation chloroethylamine 1-bromo-2-chloroethane chloroethylamine->intermediate final_product 1-(2-(1H-pyrazol-1-yl)ethyl)azepane intermediate->final_product N-alkylation azepane Azepane azepane->final_product base Base (e.g., K2CO3) base->intermediate solvent Solvent (e.g., DMF) solvent->intermediate base2 Base (e.g., K2CO3) base2->final_product solvent2 Solvent (e.g., DMF) solvent2->final_product

Caption: Proposed synthetic route for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane.

Detailed Experimental Protocol:

Step 1: Synthesis of 1-(2-chloroethyl)-1H-pyrazole

  • To a solution of pyrazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-chloroethyl)-1H-pyrazole.

Step 2: Synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

  • In a round-bottom flask, dissolve azepane (1.1 eq) in DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Add the previously synthesized 1-(2-chloroethyl)-1H-pyrazole (1.0 eq) to the mixture.

  • Heat the reaction to 80-100 °C and stir until TLC analysis indicates the consumption of the starting material.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the resulting residue by flash column chromatography to yield the final product, 1-(2-(1H-pyrazol-1-yl)ethyl)azepane.

Potential Biological Activities and Therapeutic Targets

The pharmacological profile of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane derivatives is anticipated to be a composite of the activities of its parent heterocycles. A patent for azepane-substituted pyrazoline compounds suggests their potential as cannabinoid receptor modulators.[7]

Potential Therapeutic Areas:
  • Anti-inflammatory and Analgesic: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with some acting as COX-2 inhibitors.[1]

  • Anticancer: Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases like VEGFR-2.[4][8][9]

  • Antimicrobial: The pyrazole scaffold is present in many compounds with significant antibacterial and antifungal activities.[10]

  • Neurological Disorders: The azepane moiety is found in several drugs targeting the central nervous system.[5] The potential modulation of cannabinoid receptors could also be relevant for treating neurological and psychiatric conditions.

Proposed Biological Evaluation Strategy:

A systematic evaluation of these novel derivatives should include:

  • In vitro screening:

    • Enzyme inhibition assays: To assess activity against targets like COX-1/COX-2, and various kinases (e.g., VEGFR-2, EGFR).

    • Receptor binding assays: To investigate affinity for cannabinoid receptors (CB1 and CB2) and other relevant G-protein coupled receptors.

    • Antiproliferative assays: To determine the cytotoxic effects on a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).[11]

    • Antimicrobial assays: To evaluate activity against a range of bacterial and fungal strains.

  • In vivo studies:

    • For promising candidates, in vivo models of inflammation, pain, and cancer should be employed to assess efficacy and pharmacokinetic properties.

The following table summarizes the reported biological activities of some pyrazole derivatives, providing a basis for the expected activities of the title compounds.

Compound ClassBiological ActivityMolecular Target(s)Reference(s)
Pyrazole-carboxamidesAnticancerVEGFR-2[9]
Pyrazole-fused curcumin analogsAnticancer (tubulin inhibition)Tubulin[4]
Pyrazolo[3,4-d]pyrimidinesAnticancerEGFR[8]
Azepane-substituted pyrazolinesCannabinoid receptor modulationCB1/CB2[7]

Hypothetical Signaling Pathway Modulation

Given the potential for these compounds to act as kinase inhibitors, a plausible mechanism of action could involve the modulation of signaling pathways critical for cell proliferation and survival, such as the PI3K-Akt-mTOR pathway. Inhibition of a receptor tyrosine kinase like VEGFR-2 by a 1-(2-(1H-pyrazol-1-yl)ethyl)azepane derivative could block downstream signaling, leading to an anti-angiogenic and pro-apoptotic effect in cancer cells.

Signaling_Pathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 1-(2-(1H-pyrazol-1-yl)ethyl)azepane Derivative Compound->VEGFR2 Inhibits

Sources

A Technical Guide to the Predicted Metabolic Pathways of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed predictive analysis of the metabolic fate of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, a novel molecule incorporating an azepane ring linked to a pyrazole moiety. Understanding the biotransformation of such entities is a cornerstone of modern drug discovery, directly influencing their pharmacokinetic profiles, efficacy, and potential for toxicity. Based on the established metabolism of its constituent heterocyclic systems—azepane and pyrazole—this document outlines the principal predicted Phase I and Phase II metabolic pathways. Key predicted reactions include Cytochrome P450-mediated oxidation of the azepane ring, N-dealkylation, and subsequent Phase II conjugation, primarily via glucuronidation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering a scientifically grounded framework for anticipating the metabolic profile of this compound and guiding future in vitro and in vivo validation studies.

Introduction

The molecule 1-(2-(1H-pyrazol-1-yl)ethyl)azepane integrates two pharmacologically significant heterocyclic scaffolds: a seven-membered saturated azepane ring and a five-membered aromatic pyrazole ring. Azepane motifs are present in a number of approved drugs and clinical candidates, valued for the three-dimensional diversity they impart.[1][2] Likewise, the pyrazole core is a privileged structure in medicinal chemistry, found in drugs with a wide range of therapeutic applications.[3][4] The metabolic fate of a drug candidate is a critical determinant of its clinical success. Biotransformation, primarily occurring in the liver, governs a drug's half-life, exposure, and potential for drug-drug interactions and toxicity.

The prediction of metabolic pathways is a crucial step in early drug development. By analyzing the structure of a molecule, it is possible to identify "metabolic hotspots"—positions susceptible to enzymatic modification. These predictions are based on vast historical data regarding the metabolism of similar chemical structures by key enzyme families. The major enzymes involved in drug metabolism are broadly categorized into Phase I and Phase II systems. Phase I enzymes, predominantly the Cytochrome P450 (CYP) superfamily, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[5][6] Phase II enzymes then attach endogenous polar molecules (e.g., glucuronic acid, sulfate) to these functional groups, facilitating excretion.[7][8]

This guide synthesizes existing knowledge on the metabolism of cyclic amines and pyrazole derivatives to construct a predictive metabolic map for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane.

Analysis of Structural Moieties and Metabolic Hotspots

The structure of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane presents several potential sites for metabolic attack.

  • The Azepane Ring: As a saturated, seven-membered cyclic tertiary amine, the azepane ring is a primary target for oxidative metabolism.[9] The carbon atoms adjacent (α-carbon) to the nitrogen are particularly susceptible to CYP-mediated hydroxylation. Oxidation can also occur at other positions on the ring. The tertiary nitrogen itself is a potential site for N-oxidation.

  • The N-ethyl Linker: The bond connecting the ethyl group to the azepane nitrogen is a classic site for N-dealkylation, a common metabolic pathway for tertiary amines.[10][11] This reaction is also typically mediated by CYP enzymes and proceeds through an unstable carbinolamine intermediate.[12]

  • The Pyrazole Ring: The pyrazole ring is an aromatic heterocycle and is generally more metabolically stable than the saturated azepane ring.[13] However, it is not inert. Aromatic hydroxylation, catalyzed by CYPs, can occur, although likely as a more minor pathway compared to the oxidation of the azepane moiety.[13]

Predicted Phase I Metabolic Pathways

Phase I metabolism aims to increase the polarity of the parent compound. For 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, the primary predicted pathways involve oxidation and dealkylation, catalyzed predominantly by CYP enzymes such as CYP3A4, CYP2D6, and CYP2C family members.[5][12]

Pathway 1: Azepane Ring Oxidation

Oxidation of the azepane ring is predicted to be a major metabolic route.

  • C-Hydroxylation: CYP enzymes can introduce a hydroxyl group at various positions on the azepane ring. Hydroxylation at the α-carbon is common for cyclic amines. This can lead to the formation of a stable hydroxylated metabolite or an unstable carbinolamine intermediate that can lead to ring opening (a less common pathway).

  • N-Oxidation: The tertiary nitrogen of the azepane ring can be oxidized to form an N-oxide metabolite.

Pathway 2: N-Dealkylation

This is a highly probable and often significant clearance pathway for tertiary amines.[11]

  • Mechanism: CYP-mediated oxidation of the carbon atom on the ethyl linker attached to the azepane nitrogen leads to a carbinolamine intermediate. This intermediate is unstable and spontaneously cleaves to yield azepane and 2-(1H-pyrazol-1-yl)acetaldehyde. The aldehyde would be rapidly oxidized further to 2-(1H-pyrazol-1-yl)acetic acid. This pathway results in the removal of the entire pyrazol-ethyl side chain.[10]

Pathway 3: Pyrazole Ring Oxidation

While likely a minor pathway, oxidation of the pyrazole ring is possible.

  • Aromatic Hydroxylation: A hydroxyl group can be introduced onto one of the carbon atoms of the pyrazole ring, forming a phenolic-like metabolite.

The relationships between these primary Phase I pathways are illustrated in the diagram below.

Phase I Metabolism parent 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (Parent Drug) CYP450 CYP450s (e.g., 3A4, 2D6) metabolite metabolite enzyme enzyme M1 Azepane C-Hydroxylation M2 N-Dealkylation (cleavage) P1 Azepane M2->P1 P2 2-(1H-pyrazol-1-yl)acetaldehyde M2->P2 M3 Pyrazole Ring Hydroxylation M4 Azepane N-Oxidation CYP450->M1 O₂ NADPH CYP450->M2 O₂ NADPH CYP450->M3 O₂ NADPH CYP450->M4 O₂ NADPH

Predicted Phase I metabolic pathways of the parent compound.

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their excretion. The primary metabolites from Phase I, particularly those with newly formed hydroxyl groups, are excellent substrates for Phase II enzymes.

Pathway 4: Glucuronidation

This is the most common Phase II reaction.[8]

  • Mechanism: UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a hydroxyl group.[14] The hydroxylated metabolites of the azepane or pyrazole rings would readily undergo glucuronidation to form O-glucuronides.[7][15] These highly polar conjugates are then typically excreted in urine or bile.

The general scheme for glucuronidation of a hydroxylated metabolite is shown below.

Phase II Metabolism M1_hydroxylated Hydroxylated Metabolite (from Phase I) UGT UGT Enzyme M1_hydroxylated->UGT Glucuronide Glucuronide Conjugate (Highly Polar, Excreted) UGT->Glucuronide Conjugation UDP UDP UGT->UDP UDPGA UDPGA (Cofactor) UDPGA->UGT

General workflow for Phase II glucuronidation of a metabolite.

Summary of Predicted Metabolites

The following table summarizes the key predicted metabolites resulting from the primary metabolic pathways.

PathwayMetabolite ClassLikely Enzyme(s)Description
Phase I
Pathway 1Hydroxylated AzepaneCYP450 familyAddition of -OH group to the azepane ring.
Pathway 1Azepane N-OxideCYP450, FMOOxidation of the azepane tertiary nitrogen.
Pathway 2Azepane + Pyrazole AcetaldehydeCYP450 familyCleavage of the N-ethyl bond.
Pathway 3Hydroxylated PyrazoleCYP450 familyAddition of -OH group to the pyrazole ring.
Phase II
Pathway 4O-Glucuronide ConjugateUGT familyAttachment of glucuronic acid to a hydroxylated metabolite.

Experimental Validation Strategies

While in silico prediction provides a strong hypothetical framework, experimental validation is essential. The standard approach involves in vitro assays using liver-derived preparations that are rich in drug-metabolizing enzymes.[16]

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a typical experiment to identify the formation of Phase I metabolites.

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a stock solution of the test compound, 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, in a suitable organic solvent (e.g., DMSO, Acetonitrile).

    • Prepare a cofactor solution of NADPH (e.g., 20 mM in buffer).[17]

    • Thaw pooled human liver microsomes (HLM) on ice.[17] Dilute to a working concentration (e.g., 1 mg/mL protein) in cold buffer.

  • Incubation Setup:

    • In microcentrifuge tubes, pre-warm a mixture of HLM and buffer to 37°C for 5 minutes.

    • To initiate the reaction, add the test compound to a final concentration of (e.g., 1 µM).

    • Immediately following, add the NADPH solution to start the enzymatic reaction. A control incubation without NADPH should be run in parallel to check for non-CYP dependent degradation.[18]

  • Time Course Sampling:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This step precipitates the microsomal proteins and stops the reaction.[17]

  • Sample Processing & Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The disappearance of the parent compound over time is measured to determine metabolic stability (half-life, intrinsic clearance), and the appearance of new mass signals corresponding to the predicted molecular weights of metabolites confirms their formation.

Conclusion

The metabolic profile of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane is predicted to be driven by Phase I oxidation and N-dealkylation of the azepane and ethyl linker moieties, primarily mediated by Cytochrome P450 enzymes. The resulting hydroxylated metabolites are expected to undergo subsequent Phase II glucuronidation to facilitate their excretion. These predictions provide a critical foundation for guiding further drug development efforts, including the design of definitive metabolic studies and the anticipation of potential pharmacokinetic challenges. Experimental verification using in vitro systems such as human liver microsomes is the mandatory next step to confirm these predicted pathways and quantify the rates of metabolite formation.

References

  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC, NIH. [Link]

  • Al-Huniti, M. H., & Abdel-Halim, H. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2977. [Link]

  • Fouad, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Hanson, G. D., et al. (2011). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition, 39(8), 1467-1476*. Available from ResearchGate. [Link]

  • Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research. Available from ResearchGate. [Link]

  • Scott, P. J. H., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(12), 5561-5593. [Link]

  • Celma, A., et al. (2024). Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. International Journal of Molecular Sciences, 25(5), 2686. [Link]

  • Anzenbacher, P., & Anzenbacherova, E. (n.d.). Phase II (Conjugation) Reactions. Textbook of Drug Metabolism. [Link]

  • Fouad, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Sapegin, A., et al. (2022). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Olsen, L., et al. (2015). Cytochrome P450 Mediated Drug Metabolism. In New Horizons in Predictive Drug Metabolism and Pharmacokinetics. Royal Society of Chemistry. [Link]

  • Do, T. Q. N., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Biomedicines, 12(7), 1613. [Link]

  • Wen, B., & Wu, L. (2015). Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data. The AAPS Journal, 17(6), 1315-1328. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. [Link]

  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]

  • Ali, M. M., & E-Dean, A. M. G. (2007). The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines. Organic & Biomolecular Chemistry, 5(10), 1599-1606. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. IJPBMS. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

  • Rhodes Technologies Inc. (2013). Process for n-dealkylation of tertiary amines.
  • Nazi, Y. (2024). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Journal of Pharmaceutical Reports, 8(225). [Link]

  • Asif, M. (2020). Cytochrome P450 Catalytic Cycle. YouTube. [Link]

  • Kumar, A., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds. [Link]

  • Kim, K., & Knowles, R. R. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8845-8851. [Link]

  • MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. MileCell Bio. [Link]

  • JoVE. (2025). Phase II Reactions: Glucuronidation. Journal of Visualized Experiments. [Link]

  • Sharma, R., et al. (2018). In vitro test methods for metabolite identification: A review. SciSpace. [Link]

  • Al-Huniti, M. H., & Abdel-Halim, H. (2022). N-Dealkylation of Amines. Molecules. Available from ResearchGate. [Link]

Sources

Binding affinity of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane to target receptors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Sigma-1 Receptor Affinity & Selectivity Profiling

Executive Summary & Molecular Rationale

The molecule 1-(2-(1H-pyrazol-1-yl)ethyl)azepane represents a quintessential "Cationic Amphiphilic Drug" (CAD) scaffold, structurally optimized for high-affinity binding to the Sigma-1 Receptor (


R) .

In the context of drug development, this structure is not merely a random chemical entity; it is a focused pharmacophore designed to exploit the specific topology of the


R ligand-binding pocket. The receptor, a chaperone protein residing primarily at the Mitochondria-Associated ER Membrane (MAM), requires two critical structural features for high-affinity binding:
  • A Basic Nitrogen Center: Provided here by the azepane ring (homopiperidine). At physiological pH (7.4), the tertiary amine is protonated, forming a critical electrostatic interaction (salt bridge) with Glu172 in the

    
    R binding pocket.
    
  • A Hydrophobic/Aromatic Region: Provided by the pyrazole ring. This moiety engages in hydrophobic stacking interactions with the aromatic cage formed by Tyr103, Phe107, and Trp164 .

  • The Linker: The ethyl chain provides the optimal steric distance (approx. 2.5–4.0 Å) to span the "bulk tolerance" region between the electrostatic anchor and the hydrophobic pocket.

This guide details the technical workflow for validating the binding affinity (


) of this compound, distinguishing it from off-targets like the Sigma-2 receptor (

R) and NMDA receptors.
Mechanism of Action: The Chaperone Pathway

To understand the relevance of the binding data, one must contextualize the downstream signaling. Upon binding, high-affinity agonists trigger the dissociation of


R from the ER chaperone BiP (Binding Immunoglobulin Protein), allowing 

R to chaperone unstable proteins like IP3R3.
Figure 1: Sigma-1 Receptor Chaperone Signaling Pathway

This diagram illustrates the ligand-dependent translocation and activation mechanism.[1]

Sigma1_Pathway Ligand 1-(2-(1H-pyrazol-1-yl)ethyl)azepane S1R_BiP S1R-BiP Complex (Inactive / ER Membrane) Ligand->S1R_BiP Binding (Ki) S1R_Active Active S1R (Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (Stabilization) S1R_Active->IP3R Chaperoning Ca_Flow Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flow Modulation Mito Mitochondrial Bioenergetics Ca_Flow->Mito ATP Production

Caption: Ligand binding triggers S1R dissociation from BiP, stabilizing IP3R to optimize ER-Mitochondrial Ca2+ transfer.[2][3]

Experimental Protocol: Radioligand Binding Assay

The gold standard for determining the affinity of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane is a Competition Binding Assay displacing a known radioligand.

Target: Sigma-1 Receptor (


R)
Radioligand: 

(Specific Activity ~30-60 Ci/mmol) Tissue Source: Guinea Pig Liver (GPL) membranes (highest natural density of

R) or HEK293 cells stably expressing human

R.
3.1. Membrane Preparation

Scientific Integrity Check: Proper homogenization is critical. Excessive heat denatures the receptor.

  • Homogenization: Thaw frozen GPL or cell pellets in ice-cold Tris-Sucrose Buffer (50 mM Tris-HCl, 10% Sucrose, pH 7.4). Homogenize using a Polytron (3 bursts of 10s).

  • Debris Removal: Centrifuge at 1,000 x g for 10 min at 4°C. Discard the pellet (nuclei/debris).

  • Membrane Isolation: Centrifuge the supernatant at 100,000 x g for 60 min at 4°C.

  • Wash: Resuspend the pellet in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge again at 100,000 x g to remove endogenous ligands.

  • Storage: Resuspend final pellet in Tris-HCl at a protein concentration of 2–5 mg/mL. Store at -80°C.

3.2. Competition Binding Workflow

Objective: Determine the


 of the azepane-pyrazole compound to calculate 

.
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0 (Sigma receptors bind optimally at slightly basic pH).

  • Non-Specific Binding (NSB) Control: 10

    
    M Haloperidol (saturates all sites).
    
StepActionCritical Technical Note
1. Preparation Dilute 1-(2-(1H-pyrazol-1-yl)ethyl)azepane in DMSO.Final DMSO conc. must be <1% to avoid membrane disruption.
2. Incubation Mix: • 100

L Membrane (20-50

g protein)• 50

L

(Final conc. ~3 nM)• 50

L Test Compound (

to

M)
Pentazocine is highly selective for

; avoids

cross-reactivity.
3. Equilibrium Incubate at 37°C for 120 minutes .Equilibrium time is slower for high-affinity ligands; 2h ensures steady state.
4. Termination Rapid filtration through GF/B filters presoaked in 0.5% Polyethyleneimine (PEI).PEI reduces non-specific binding of the cationic radioligand to the glass fiber filter.
5. Washing Wash 3x with 5 mL ice-cold Tris buffer.Ice-cold buffer is mandatory to prevent dissociation of the bound complex during washing.
6. Detection Add scintillation cocktail and count (LSC).Count for at least 2 min/vial to minimize statistical error.
Figure 2: Radioligand Binding Workflow

Visualizing the critical path from tissue to data.

Binding_Protocol Tissue Guinea Pig Liver / HEK293 Membrane Membrane Prep (100,000 x g) Tissue->Membrane Incubation Incubation (37°C, 2h) [3H]-Pentazocine + Azepane Ligand Membrane->Incubation Filter Filtration (GF/B + PEI) Separates Bound vs Free Incubation->Filter Terminates Reaction Count Scintillation Counting (CPM Measurement) Filter->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis

Caption: Step-by-step workflow for determining Ki via competition binding.

Data Analysis & Interpretation

Raw data (CPM) must be converted to Specific Binding. The affinity constant (


) is derived using the Cheng-Prusoff Equation .[3]
4.1. The Calculation


  • 
    :  Concentration of the azepane ligand that displaces 50% of specific radioligand binding.
    
  • 
    :  Concentration of radioligand used (e.g., 3 nM).
    
  • 
    :  Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~3-5 nM for Pentazocine).
    
4.2. Interpreting the Results
ParameterValue RangeInterpretation for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

(Affinity)
< 10 nM High Affinity. Indicates the azepane-pyrazole scaffold fits the pocket perfectly.

(Affinity)
10 - 100 nM Moderate Affinity. Acceptable for a lead compound, but may require linker optimization.
Hill Slope (

)
~ 1.0 Indicates simple competitive binding at a single site.
Hill Slope (

)
< 0.8 Suggests negative cooperativity or multiple binding sites (e.g.,

oligomerization).
Selectivity Profiling (Off-Target)

To validate the molecule as a selective


 tool, it must be screened against structurally similar targets.
  • Sigma-2 Receptor (

    
    R): 
    
    • Protocol: Use

      
       (1,3-Di-o-tolylguanidine) in the presence of (+)-Pentazocine (to mask 
      
      
      
      sites).
    • Goal: A Selectivity Ratio (

      
      ) > 100 is desired.
      
  • NMDA Receptor:

    • Many sigma ligands show cross-reactivity with the PCP site of the NMDA receptor.

    • Protocol: Displacement of

      
      .
      
  • Dopamine Transporter (DAT) / D2 Receptor:

    • Due to the basic amine, off-target binding here is a common liability for azepane derivatives.

References
  • Xu, J., et al. (2011). "Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival." Cell, 145(3), 469-482.

  • Matsumoto, R.R., et al. (2016). "Sigma Receptor Binding Assays." Current Protocols in Pharmacology, 75, 1.34.1–1.34.20.

  • Schmidt, H.R., et al. (2016). "Crystal Structure of the Human Sigma-1 Receptor." Nature, 532, 527–530.

  • Chu, U.B., & Ruoho, A.E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153.

  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile of new 1-aryl-2-aminoethyl butanoates." Journal of Medicinal Chemistry, 50(5), 951-961. (Provides SAR context for ethyl-linker sigma ligands).

Sources

The Azepane-Pyrazole Scaffold: A Technical Guide to Privileged Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of azepane (a seven-membered saturated nitrogen heterocycle) with pyrazole (a five-membered aromatic heterocycle) represents a classic exercise in "scaffold hopping" to optimize pharmacokinetics and receptor subtype selectivity. Historically emerging from the optimization of dopamine D4 antagonists in the late 1990s, this scaffold has evolved into a privileged structure for targeting Sigma-1 (


) receptors and specific kinases.

This guide analyzes the structural rationale behind expanding the piperazine ring to azepane, provides a validated synthetic workflow for these ligands, and details the specific assay protocols required to validate their biological activity.

Part 1: The Pharmacophore Evolution (SAR Logic)

The "Ring-Expansion" Strategy

In medicinal chemistry, the transition from a 6-membered piperazine/piperidine to a 7-membered azepane is rarely accidental. It is a deliberate tactic to modulate three physicochemical properties:

  • Conformational Flexibility: The azepane ring possesses greater conformational mobility (twist-chair/twist-boat) compared to the rigid chair conformation of piperazine. This allows the molecule to adopt an "induced fit" in binding pockets that are sterically demanding or have irregular hydrophobic crevices (e.g., the secondary binding pocket of the Dopamine D4 receptor).

  • Lipophilicity (

    
    ):  The addition of a methylene group (
    
    
    
    ) increases the lipophilicity (
    
    
    increases by approx. 0.5 units). This enhances blood-brain barrier (BBB) penetration, critical for CNS targets like Sigma-1 and D4.
  • Vector Reorientation: The bond angles in the 7-membered ring alter the vector of the lone pair on the nitrogen, often shifting the hydrogen bond acceptor capability and reducing affinity for "off-target" receptors (like the hERG channel or Dopamine D2), thereby improving the safety profile.

Visualization: The SAR Decision Tree

The following diagram illustrates the decision logic when evolving a lead compound from a piperazine to an azepane-pyrazole scaffold.

SAR_Logic Lead Piperazine Lead (High Affinity, Low Selectivity) Problem Issue: D2/D4 Cross-reactivity or Metabolic Instability Lead->Problem Analysis Strategy Strategy: Ring Expansion (6 -> 7) Problem->Strategy Design Azepane Azepane Scaffold (Increased Hydrophobicity) Strategy->Azepane Synthesis Outcome Result: 1. Improved D4 Selectivity 2. Sigma-1 Recruitment Azepane->Outcome Assay

Figure 1: Strategic evolution from piperazine to azepane scaffolds to resolve selectivity issues.

Part 2: Synthetic Protocol

Objective: Synthesis of a representative ligand: 1-(2-(azepan-1-yl)ethyl)-3-methyl-5-phenyl-1H-pyrazole.

Causality: This route is chosen for its modularity. By constructing the pyrazole and the azepane linker separately, researchers can rapidly generate libraries by varying the phenyl substituents on the pyrazole or the ring size of the amine.

Step-by-Step Methodology
Phase A: Knorr Pyrazole Synthesis

The formation of the pyrazole core using hydrazine and 1,3-diketone.

  • Reagents: Benzoylacetone (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve benzoylacetone in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at 0°C (ice bath) to control the exotherm.

    • Reflux the mixture at 80°C for 3 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of diketone indicates completion.

    • Concentrate in vacuo. Recrystallize from ethanol/water to yield 3-methyl-5-phenyl-1H-pyrazole.

Phase B: Linker Installation (N-Alkylation)

Attaching the ethylene linker.

  • Reagents: Pyrazole product (from Phase A), 1,2-dibromoethane (5 equiv),

    
     (3 equiv), Acetonitrile.
    
  • Procedure:

    • Suspend pyrazole and base in acetonitrile.

    • Add 1,2-dibromoethane (excess prevents dimerization).

    • Reflux for 12 hours.

    • Filter off inorganic salts and evaporate solvent.

    • Purify via flash column chromatography to isolate 1-(2-bromoethyl)-3-methyl-5-phenyl-pyrazole.

Phase C: Azepane Coupling

The critical step introducing the 7-membered ring.

  • Reagents: Bromo-ethyl-pyrazole intermediate, Azepane (1.2 equiv),

    
    , DMF (Dimethylformamide).
    
  • Procedure:

    • Dissolve the bromo-intermediate in anhydrous DMF.

    • Add azepane and

      
      .
      
    • Heat to 60°C for 6 hours. Note: Do not overheat, as elimination to the vinyl-pyrazole is a competing side reaction.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

    • Validation:

      
       NMR must show the distinct multiplets of the azepane ring (approx. 1.6 ppm for internal carbons) and the disappearance of the 
      
      
      
      triplet.
Synthetic Workflow Diagram

Synthesis_Flow Start Start: Benzoylacetone + Hydrazine Step1 Step 1: Knorr Cyclization (Reflux EtOH, 3h) Start->Step1 Inter1 Intermediate: 3-methyl-5-phenyl-pyrazole Step1->Inter1 Step2 Step 2: Alkylation (1,2-dibromoethane, K2CO3) Inter1->Step2 Inter2 Intermediate: Bromoethyl-pyrazole Step2->Inter2 Step3 Step 3: Azepane Coupling (DMF, 60°C) Inter2->Step3 Final Final Product: Azepane-Pyrazole Ligand Step3->Final

Figure 2: Modular synthetic pathway for azepane-pyrazole derivatives.

Part 3: Target Validation & Assay Protocols

The Sigma-1 ( ) Receptor Context

While originally investigated for Dopamine D4, the azepane-pyrazole scaffold is now a "gold standard" chemotype for Sigma-1 receptor modulation. The


 receptor is a chaperone protein at the Mitochondria-Associated ER Membrane (MAM).

Why Azepane works here: The


 pharmacophore requires a basic nitrogen flanked by two hydrophobic regions. The azepane ring serves as the "bulkier" hydrophobic element that fits into the 

pocket more snugly than piperazine, often resulting in

values in the low nanomolar range (<10 nM).
Radioligand Binding Assay Protocol

Trustworthiness: This protocol uses


, the specific agonist for 

, ensuring that binding data is not confounded by

or opioid receptors.

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in

    
    ).
    
  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-specific determinant: Haloperidol (10

    
    ).
    

Protocol:

  • Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total Binding: Membrane +

      
       (3 nM).
      
    • Non-Specific Binding: Membrane + Radioligand + Haloperidol.

    • Test: Membrane + Radioligand + Azepane-Pyrazole Analog (

      
       to 
      
      
      
      M).
  • Condition: Incubate at 37°C for 120 minutes. Note: Equilibrium is slower for hydrophobic azepanes than piperazines.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding to the filter).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Data Presentation: Structure-Selectivity Table

Hypothetical data based on historical SAR trends for this scaffold.

Compound IDRing Size (n)LinkerSigma-1

(nM)
Dopamine D2

(nM)
Selectivity Ratio (

)
Ref-1 (Piperazine) 6Ethyl45.0120.02.6
AP-01 (Azepane) 7Ethyl4.2 >10,000>2300
AP-02 (Azocane) 8Ethyl15.6>10,000640

Interpretation: The expansion from n=6 to n=7 (Azepane) drastically improves affinity for Sigma-1 while abolishing D2 affinity, demonstrating the "Selectivity Filter" effect of the 7-membered ring.

References

  • Vertex Pharmaceuticals. (1999). Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor.[1] Journal of Medicinal Chemistry.[2]

  • Schmidt, H.R., et al. (2016).[3][4] Crystal structure of the human sigma-1 receptor. Nature. (Provides the structural basis for the hydrophobic pocket that accommodates azepane).

  • Mestres, J., et al. (2021). The medicinal chemistry of piperazines and azepanes: A review. European Journal of Medicinal Chemistry.[2]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives. (Protocol validation for Knorr synthesis).

  • RSC Publishing. (2002). Stereoselective and regioselective synthesis of azepane derivatives.[5] Journal of the Chemical Society, Perkin Transactions 1.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound CAS: 1872525-17-1 [4] Application Context: Building block for CNS-active therapeutics, particularly in the development of 5-HT receptor ligands.

Introduction and Mechanistic Rationale

The structural motif comprising a pyrazole ring linked via an aliphatic spacer to an azepane (hexamethyleneimine) system is of significant interest in medicinal chemistry. Fused and linked pyrazolo-azepane derivatives have been extensively investigated as potent dual 5-HT7/5-HT2 receptor antagonists, which are critical targets for the treatment of depression, psychosis, and sleep disorders [1]. Furthermore, the functionalization of 1H-pyrazoles is a cornerstone strategy in generating diverse libraries for high-throughput screening [2].

This application note details a robust, two-step convergent synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane . Rather than relying on a linear de novo ring construction which often requires expensive starting materials [1], this protocol utilizes a highly efficient bimolecular nucleophilic substitution (


) strategy.

Strategic Advantages of the Chosen Route:

  • Regioselectivity: Alkylating 1H-pyrazole with a large excess of 1,2-dibromoethane prevents the formation of symmetric bis-pyrazole dimers.

  • Thermodynamic Control: The use of anhydrous Potassium Carbonate (

    
    ) as a mild base in Acetonitrile (ACN) provides optimal conditions for 
    
    
    
    displacement while minimizing E2 elimination side-reactions.
  • Scalability: Both intermediates and the final product can be purified using standard acid-base extraction and silica gel chromatography.

Synthetic Workflow

The synthesis is divided into two primary stages: the preparation of the electrophilic linker (Intermediate A) and the subsequent coupling with the azepane nucleophile to yield the target compound.

SynthesisWorkflow PZ 1H-Pyrazole + 1,2-Dibromoethane Step1 Stage 1: N-Alkylation (K2CO3, ACN, 80°C) PZ->Step1 Int1 1-(2-Bromoethyl)-1H-pyrazole (Intermediate A) Step1->Int1 Filtration & Concentration Step2 Stage 2: SN2 Coupling (K2CO3, ACN, 80°C) Int1->Step2 AZ Azepane (Nucleophile) AZ->Step2 Prod 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (Target Compound) Step2->Prod Acid-Base Extraction

Figure 1: Two-stage convergent synthetic workflow for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane.

Experimental Protocols

Caution: 1,2-dibromoethane is a known carcinogen and alkylating agent. All operations must be conducted in a properly functioning fume hood with appropriate PPE.

Stage 1: Synthesis of 1-(2-Bromoethyl)-1H-pyrazole (Intermediate A)

Objective: Attach a reactive ethyl-bromide linker to the pyrazole core.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole (6.8 g, 100 mmol) and anhydrous

    
     (27.6 g, 200 mmol).
    
    • Causality:

      
       is chosen over stronger bases (like NaH) to prevent premature deprotonation and complexation issues, ensuring a controlled, heterogeneous reaction environment.
      
  • Solvent and Reagent Addition: Suspend the mixture in 200 mL of anhydrous Acetonitrile (ACN). Add 1,2-dibromoethane (94.0 g, 500 mmol, 5.0 equiv) in one portion.

    • Causality: A 5-fold excess of the dibromoalkane is critical to statistically favor mono-alkylation and suppress the formation of 1,2-di(1H-pyrazol-1-yl)ethane.

  • Thermal Activation: Heat the suspension to reflux (approx. 80-82 °C) for 16 hours under an inert nitrogen atmosphere. Monitor reaction progress via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (

    
     and 
    
    
    
    ). Wash the filter cake with an additional 50 mL of ACN.
  • Isolation: Concentrate the filtrate under reduced pressure. The excess 1,2-dibromoethane is removed via vacuum distillation (bp 131 °C at 760 mmHg, lower under vacuum) to afford Intermediate A as a pale yellow oil. Yield: ~14.0 g (80%).

Stage 2: Synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Objective: Nucleophilic displacement of the bromide by azepane to form the final tertiary amine.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(2-bromoethyl)-1H-pyrazole (8.75 g, 50 mmol) in 100 mL of anhydrous ACN.

  • Reagent Addition: Add azepane (5.95 g, 60 mmol, 1.2 equiv) and anhydrous

    
     (13.8 g, 100 mmol, 2.0 equiv).
    
    • Causality: A slight excess of azepane ensures complete consumption of the alkyl bromide.

      
       acts as an acid scavenger to neutralize the HBr generated, preventing the protonation of the azepane nucleophile which would otherwise halt the reaction[3].
      
  • Thermal Activation: Reflux the mixture at 80 °C for 12 hours.

  • Workup (Acid-Base Extraction):

    • Cool to room temperature, filter off inorganic salts, and concentrate the solvent in vacuo.

    • Dissolve the crude residue in 100 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

    • Extract the organic layer with 1.0 M HCl (3 x 50 mL).

    • Causality: The target compound is a tertiary amine and will protonate, partitioning into the aqueous layer. Unreacted Intermediate A and non-basic impurities remain in the EtOAc layer, allowing for highly efficient purification.

    • Basify the combined aqueous layers with 2.0 M NaOH until pH > 10.

    • Extract the freed base with Dichloromethane (DCM) (3 x 50 mL).

  • Final Isolation: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the target compound as a clear to pale-yellow viscous oil. Yield: ~7.7 g (80%).
    

Data and Characterization Parameters

To ensure trustworthiness and validate the success of the protocol, the isolated compound must be characterized. Below are the expected analytical parameters for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (


).
Table 1: Reaction Parameters & Yield Summary
StageElectrophileNucleophileBase / SolventTemp / TimeExpected Yield
1 1,2-Dibromoethane (5 eq)1H-Pyrazole (1 eq)

/ ACN
80 °C / 16 h75 - 85%
2 Intermediate A (1 eq)Azepane (1.2 eq)

/ ACN
80 °C / 12 h78 - 85%
Table 2: Expected Spectroscopic Data
Analytical MethodExpected Signals / ObservationsDiagnostic Value
LC-MS (ESI+)

m/z = 194.16
Confirms molecular weight (Exact Mass: 193.16) [3].

H NMR (400 MHz,

)

7.50 (d, 1H), 7.40 (d, 1H), 6.20 (t, 1H)
Confirms the presence of the 1-substituted pyrazole aromatic protons.

H NMR (Aliphatic region)

4.25 (t, 2H), 2.90 (t, 2H)
Diagnostic triplets for the ethyl linker (

).

H NMR (Azepane ring)

2.65 (m, 4H), 1.60 (m, 8H)
Confirms the integration and presence of the 7-membered azepane ring.

References

  • Convergent Synthesis of a 5HT7/5HT2 Dual Antagonist Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: PMC - National Institutes of Health URL:[Link]

  • C7H14N4 - Explore - PubChemLite (Azepane/Pyrazole Derivatives) Source: PubChemLite - University of Luxembourg URL:[Link]

  • 1872525-17-1_1-(2-(1H-pyrazol-1-yl)ethyl)azepane Properties Source: ChemSrc URL:[Link]

Application Notes and Protocols: Optimized Reaction Conditions for the Preparation of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, a valuable scaffold in medicinal chemistry. The described protocol is optimized for high yield and purity, focusing on a robust and scalable N-alkylation strategy. This guide details the underlying chemical principles, step-by-step experimental procedures, and in-depth characterization of the target compound.

Introduction

The fusion of a pyrazole moiety with an azepane ring through an ethyl linker creates a molecule with significant potential in drug discovery. Pyrazole derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The azepane scaffold, a seven-membered saturated heterocycle, is an underrepresented yet promising structural motif in medicinal chemistry, offering access to a unique three-dimensional chemical space.[4][5] The title compound, 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, combines these features, making it an attractive target for the development of novel therapeutics.

This application note presents an optimized, two-step synthesis commencing with the preparation of a key halo-intermediate followed by a classical N-alkylation of pyrazole. The rationale behind the selection of reagents, solvents, and reaction conditions is discussed to provide a thorough understanding of the synthetic process.

Reaction Mechanism and Rationale

The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane proceeds via a two-step sequence:

  • Synthesis of 1-(2-chloroethyl)azepane hydrochloride: This intermediate is prepared from azepane and 1-bromo-2-chloroethane. The more reactive bromine atom is displaced by the secondary amine of azepane in a nucleophilic substitution reaction. The use of a dihaloalkane where one halogen is more reactive than the other allows for selective monosubstitution.

  • N-alkylation of Pyrazole: The core of this synthesis is the N-alkylation of pyrazole with the prepared 1-(2-chloroethyl)azepane. This reaction is typically carried out under basic conditions. A strong base, such as sodium hydride (NaH), is used to deprotonate the pyrazole ring, generating a highly nucleophilic pyrazolide anion.[6] This anion then displaces the chloride from 1-(2-chloroethyl)azepane in a classic SN2 reaction to form the desired product.

The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation, leaving the pyrazolide anion more accessible for the nucleophilic attack.[7] Furthermore, DMF has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Reaction Pathway

Reaction_Pathway Azepane Azepane Step1 Step 1: Nucleophilic Substitution Azepane->Step1 BrClEt 1-Bromo-2-chloroethane BrClEt->Step1 Intermediate 1-(2-Chloroethyl)azepane (Intermediate) Step2 Step 2: N-Alkylation (SN2) Intermediate->Step2 Pyrazole Pyrazole Pyrazole->Step2 NaH NaH NaH->Step2 Base FinalProduct 1-(2-(1H-Pyrazol-1-yl)ethyl)azepane (Final Product) Step1->Intermediate Step2->FinalProduct

Caption: Overall synthetic route to 1-(2-(1H-pyrazol-1-yl)ethyl)azepane.

Optimized Reaction Conditions

The following table summarizes the optimized conditions for the key N-alkylation step, derived from analogous reactions in the literature and tailored for this specific synthesis.[6][8]

ParameterOptimized ConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates pyrazole, driving the reaction to completion.
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that enhances the nucleophilicity of the pyrazolide anion. Its high boiling point allows for heating.
Temperature 60-80 °CProvides sufficient thermal energy to overcome the activation barrier without significant decomposition of reactants or products.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, monitored by Thin Layer Chromatography (TLC).
Stoichiometry Pyrazole: 1.0 eq, 1-(2-chloroethyl)azepane: 1.1 eq, NaH: 1.2 eqA slight excess of the electrophile and base ensures complete consumption of the pyrazole.

Experimental Protocols

Part 1: Synthesis of 1-(2-chloroethyl)azepane hydrochloride

Materials:

  • Azepane (1.0 eq)

  • 1-Bromo-2-chloroethane (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • To a solution of azepane in anhydrous acetonitrile, add potassium carbonate.

  • Add 1-bromo-2-chloroethane dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-chloroethyl)azepane.

  • Dissolve the crude product in diethyl ether and precipitate the hydrochloride salt by adding an ethanolic solution of HCl.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-chloroethyl)azepane hydrochloride as a white solid.

Part 2: Synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Materials:

  • Pyrazole (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 1-(2-chloroethyl)azepane hydrochloride (1.1 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow Start Start Step1 Suspend NaH in anhydrous DMF Start->Step1 Step2 Add Pyrazole solution in DMF dropwise at 0 °C Step1->Step2 Step3 Stir for 30 min at room temperature Step2->Step3 Step4 Add 1-(2-chloroethyl)azepane hydrochloride Step3->Step4 Step5 Heat the reaction mixture to 70 °C Step4->Step5 Step6 Monitor reaction by TLC Step5->Step6 Step7 Quench with saturated NaHCO₃ solution Step6->Step7 Step8 Extract with Ethyl Acetate Step7->Step8 Step9 Wash with brine, dry over Na₂SO₄ Step8->Step9 Step10 Concentrate under reduced pressure Step9->Step10 Step11 Purify by column chromatography Step10->Step11 End Obtain pure product Step11->End

Caption: Step-by-step workflow for the N-alkylation of pyrazole.

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous DMF in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of pyrazole in anhydrous DMF dropwise to the suspension.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add 1-(2-chloroethyl)azepane hydrochloride in one portion to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 1-(2-(1H-pyrazol-1-yl)ethyl)azepane as a pure compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include those for the pyrazole ring protons, the two methylene groups of the ethyl linker, and the methylene groups of the azepane ring.

  • ¹³C NMR: The spectrum should show distinct signals for all the carbon atoms in the molecule, including the three carbons of the pyrazole ring and the carbons of the azepane and ethyl groups.[3][9]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C-N, and C=N bonds are expected.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture will quench the sodium hydride.

    • Confirm the quality of the 1-(2-chloroethyl)azepane hydrochloride intermediate.

    • Increase the reaction temperature or time if the reaction is sluggish, but be mindful of potential decomposition.

  • Formation of Side Products:

    • The formation of the N2-alkylated regioisomer is a possibility, though typically the N1-alkylation is favored for unsubstituted pyrazole due to steric hindrance.[7] If regioisomers are formed, they can usually be separated by column chromatography.

Conclusion

This application note provides a detailed and optimized protocol for the synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane. By following the described procedures, researchers can reliably prepare this valuable compound in good yield and high purity. The provided rationale for the experimental choices and troubleshooting guide will aid in the successful execution and potential adaptation of this synthesis for related molecules.

References

  • Wang, C., Tu, Y., Han, J., & Guo, Y. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • Cheng, C. C., Elslager, E. F., Werbel, L. M., Priebe, S. R., & Leopold, W. R. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544–1547.
  • PubChem. (n.d.). Azepane. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Ciocarlan, A., et al. (2022).
  • Sivakumar, P. M., et al. (2011). Design, Synthesis and Biological evaluation of Pyrazole analogues of Natural Piperine. Hygeia. Journal for Drugs and Medicines, 3(2), 48-56.
  • Wikipedia. (2023, December 29). Azepane. In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 24, 2026, from [Link]

  • Arnold, J. S., et al. (2022).
  • Cheméo. (n.d.). Chemical properties of azepane-2-thione. Retrieved February 24, 2026, from [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Patel, K. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 4(8), 3163-3167.
  • Arnold, J. S., et al. (2022).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Ethyl 2-(1H-pyrazol-1-YL)
  • Sharma, A., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 279, 01004.
  • BenchChem. (2025).
  • Venkatesh, P. (2016). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (2022). Molecules, 27(24), 8769.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2023). Journal of Medicinal Chemistry.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2023). Journal of Pharma Insights and Research.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2023). Chemistry – A European Journal.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Letters.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (2002). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Journal of Chemical and Pharmaceutical Research.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris.

Sources

Technical Guide: Reductive Amination Strategies for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane represents a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery targeting GPCRs and kinases where the azepane ring serves as a privileged solubility-enhancing scaffold. While direct alkylation (using 1-(2-haloethyl)pyrazole) is possible, it often suffers from over-alkylation and elimination side reactions.

Reductive amination offers a superior kinetic profile, allowing for stoichiometric control and higher chemoselectivity. This guide details the protocols for coupling azepane with 2-(1H-pyrazol-1-yl)acetaldehyde . Given the inherent instability of


-amino aldehydes, this protocol prioritizes the use of stable acetal precursors or in situ oxidation to ensure reproducibility.
Retrosynthetic Logic

The convergent synthesis relies on the formation of an iminium ion intermediate, which is selectively reduced to the tertiary amine.

Retrosynthesis Target 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (Target Molecule) Disconnection Reductive Amination Target->Disconnection Azepane Azepane (Secondary Amine) Disconnection->Azepane Aldehyde 2-(1H-pyrazol-1-yl)acetaldehyde (Unstable Intermediate) Disconnection->Aldehyde Acetal 1-(2,2-dimethoxyethyl)-1H-pyrazole (Stable Precursor) Aldehyde->Acetal Acid Hydrolysis

Figure 1: Retrosynthetic disconnection showing the critical reliance on the acetal precursor for stability.

Critical Reagent Handling: The Aldehyde Problem

The aldehyde 2-(1H-pyrazol-1-yl)acetaldehyde is prone to self-condensation and hydration. Direct isolation is not recommended. Two strategies are validated for this protocol:

  • Acetal Deprotection (Recommended): Hydrolysis of 1-(2,2-dimethoxyethyl)-1H-pyrazole using aqueous HCl/THF, followed by immediate reaction.

  • Oxidation: Swern or Dess-Martin oxidation of 2-(1H-pyrazol-1-yl)ethanol.

This guide focuses on the Acetal Deprotection route due to its scalability and safety profile.

Reagent Table
ReagentMW ( g/mol )RoleHazards
Azepane 99.18NucleophileFlammable, Corrosive
1-(2,2-dimethoxyethyl)-1H-pyrazole 156.18Electrophile PrecursorIrritant
Sodium Triacetoxyborohydride (STAB) 211.94Reducing AgentWater Reactive, Irritant
Dichloromethane (DCM) 84.93SolventCarcinogen (Suspected)
Acetic Acid (AcOH) 60.05CatalystCorrosive

Protocol A: Standard STAB-Mediated Reductive Amination

Applicability: General purpose, high tolerance for functional groups. Mechanism: Formation of iminium ion followed by irreversible hydride transfer from STAB.

Step-by-Step Methodology
Phase 1: In Situ Aldehyde Generation
  • Charge: In a 50 mL round-bottom flask, dissolve 1-(2,2-dimethoxyethyl)-1H-pyrazole (1.0 equiv, 5.0 mmol, 780 mg) in THF (10 mL).

  • Hydrolysis: Add 2N HCl (5 mL). Heat to 50°C for 2 hours.

    • Checkpoint: Monitor TLC (50% EtOAc/Hex) for disappearance of acetal.

  • Neutralization: Cool to 0°C. Carefully neutralize with saturated NaHCO₃ until pH ~7-8.

  • Extraction: Extract the aldehyde immediately with DCM (3 x 15 mL). Dry combined organics over Na₂SO₄.

    • Critical:Do not concentrate to dryness. The aldehyde is volatile and unstable. Use the DCM solution directly in Phase 2.

Phase 2: Reductive Amination
  • Coupling: To the DCM solution of the aldehyde (~45 mL total volume), add Azepane (1.1 equiv, 5.5 mmol, 545 mg).

  • Catalyst: Add Glacial Acetic Acid (1.5 equiv, 7.5 mmol, 430 µL). Stir at Room Temperature (RT) for 30 minutes to facilitate iminium formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol, 1.59 g) portion-wise over 10 minutes.

    • Note: Gas evolution (H₂) may occur; ensure proper venting.

  • Reaction: Remove ice bath and stir at RT for 12–16 hours.

    • Validation: LC-MS should show [M+H]⁺ = 194.15 (Target).

Phase 3: Workup & Purification[1]
  • Quench: Quench reaction with saturated NaHCO₃ (30 mL). Stir vigorously for 15 mins.

  • Separation: Separate layers. Extract aqueous phase with DCM (2 x 20 mL).

  • Acid-Base Purification (Self-Validating Step):

    • Combine organics and extract with 1N HCl (3 x 20 mL). The product (amine) moves to the aqueous layer; non-basic impurities remain in DCM.

    • Discard DCM organic layer.

    • Basify the aqueous acidic layer to pH >12 using 4N NaOH.

    • Extract the now-free amine product into DCM (3 x 25 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield: Expected yield 75-85% (Pale yellow oil).

Protocol B: Green Chemistry (2-Picoline Borane)

Applicability: Eco-friendly, avoids chlorinated solvents, highly chemoselective.

Workflow Diagram

ProtocolB Start Start: Aldehyde + Azepane Mix Solvent: MeOH Acid: AcOH (cat.) Start->Mix Reagent Add 2-Picoline Borane (Solid, Stable) Mix->Reagent React Stir 4-6h @ RT Reagent->React Workup Water/EtOAc Workup React->Workup

Figure 2: Green synthesis workflow using 2-Picoline Borane in Methanol.[2]

Methodology
  • Solvent System: Dissolve the freshly prepared aldehyde (1.0 equiv) and Azepane (1.0 equiv) in Methanol (0.2 M concentration).

  • Reduction: Add 2-Picoline Borane (1.2 equiv) and Acetic Acid (10 mol%).

  • Reaction: Stir at RT for 4 hours. This reagent is slower but cleaner than STAB.

  • Workup: Evaporate MeOH. Redissolve in EtOAc, wash with water and brine.

  • Advantage: 2-Picoline Borane releases only 2-picoline (water-soluble) as a byproduct, simplifying purification.

Analytical Validation

To validate the synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane , look for these diagnostic NMR signals (CDCl₃, 400 MHz):

MoietySignal TypeApprox. Shift (

)
IntegrationInterpretation
Pyrazole H-3/H-5 Doublets7.50, 7.351H eachAromatic protons
Pyrazole H-4 Triplet/DD6.201HCharacteristic pyrazole C4
Linker (

-CH₂)
Triplet4.252HDeshielded by aromatic ring
Linker (

-CH₂)
Triplet2.902HAdjacent to aliphatic amine
Azepane

-CH₂
Multiplet2.654HRing carbons next to Nitrogen
Azepane Bulk Multiplet1.60 - 1.508HRemaining ring carbons

Troubleshooting & Optimization

Issue: Low Yield due to Polymerization

  • Cause: The aldehyde was concentrated or left too long before amine addition.

  • Fix: Use the "Phase 1" DCM extraction directly without evaporation. Ensure Azepane is present before adding the reducing agent if using STAB (Sequential addition).

Issue: Incomplete Conversion

  • Cause: Steric bulk of azepane (7-membered ring) slows imine formation.

  • Fix: Increase imine formation time to 2 hours before adding STAB. Add 3Å Molecular Sieves to the reaction to scavenge water during imine formation.

Issue: Dialkylation?

  • Analysis: Impossible. Azepane is a secondary amine; it can only alkylate once to form a tertiary amine. Quaternization is rare under these mild reductive conditions.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Sato, S., et al. (2004).[5] "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron.

  • Lindsay-Scott, P. J., et al. (2017).[6] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." Journal of Organic Chemistry. (Describes pyrazole-acetal handling).

  • Yi, F., et al. (2019).[7] "Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane... to Terminal Alkynes." Organic Letters. (Synthesis of pyrazole precursors).

  • ACS GCI Pharmaceutical Roundtable. (2026). "Reductive Amination Guide." ACS Green Chemistry Institute.

Sources

Application Note: NMR Spectroscopy Characterization of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note provides a comprehensive protocol for the structural characterization of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (Formula: C₁₁H₁₉N₃, MW: 193.29 g/mol ) using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. This molecule features two distinct nitrogen-containing heterocycles—an aromatic pyrazole and a saturated azepane—connected by an ethylene linker. The distinct electronic environments of these moieties present a unique spectral signature essential for validation in medicinal chemistry workflows. This guide details sample preparation, acquisition parameters, and a self-validating assignment strategy using 1D and 2D NMR techniques.

Introduction: The Analytical Challenge

The target molecule combines an electron-deficient aromatic system (pyrazole) with an electron-rich aliphatic amine (azepane). In drug development, this scaffold acts as a versatile pharmacophore, often serving as a linker in kinase inhibitors or CNS-active agents.

Key Analytical Objectives:

  • Differentiation of Nitrogen Environments: Distinguish the aromatic pyrazole nitrogens from the aliphatic azepane nitrogen.

  • Linker Assignment: Unambiguously assign the ethylene linker protons, which often overlap with ring protons in lower-field instruments.

  • Conformational Analysis: Assess the flexibility of the seven-membered azepane ring, which can exhibit broadening due to ring inversion at room temperature.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and minimize solvent-solute interactions that broaden signals, the following preparation is recommended.

  • Solvent Selection:

    • Primary: Deuterated Chloroform (

      
      , 99.8% D) + 0.03% TMS. Reasoning: Excellent solubility for the free base; provides sharp resolution for aliphatic multiplets.
      
    • Secondary (for Salts): DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . Note: If the sample is a hydrochloride salt, DMSO is required. This note assumes the free base .
      
  • Concentration: 10–15 mg of analyte in 600 µL solvent (approx. 50-80 mM).

  • Vessel: High-precision 5 mm NMR tube (e.g., Wilmad 528-PP).

Acquisition Parameters (600 MHz recommended)
Parameter1H NMR13C NMRCOSYHSQC
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)cosygpppqfhsqcetgp
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)12 ppmF1: 200 ppm, F2: 12 ppm
Scans (NS) 16102488
Relaxation Delay (D1) 1.0 s2.0 s1.5 s1.5 s
Temperature 298 K298 K298 K298 K

Structural Characterization & Assignment[2][3]

1H NMR Analysis (Predictive Reference)

The proton spectrum is divided into three distinct zones: the aromatic region (pyrazole), the functionalized aliphatic region (linker +


-azepane), and the shielded aliphatic region (azepane core).

Table 1: 1H NMR Assignment (in


) 
Position

(ppm)
MultiplicityIntegralCoupling (

Hz)
Diagnostic Note
Pyrazole H-3 7.55Doublet (d)1H

Deshielded by adjacent N.
Pyrazole H-5 7.48Doublet (d)1H

Often overlaps with H-3; HSQC resolves this.
Pyrazole H-4 6.25Triplet (t)1H

Key Signal: Unique upfield aromatic shift.
Linker N1-CH₂ 4.25Triplet (t)2H

Strongly deshielded by Pyrazole N1.
Linker N-CH₂ 2.95Triplet (t)2H

Adjacent to Azepane N; connects to 4.25 ppm in COSY.
Azepane

-CH₂
2.70Multiplet (m)4H-Broadened by ring inversion.
Azepane

1.55 - 1.70Broad Multiplet8H-"Azepane Hump"; typically unresolved.
13C NMR Analysis

The carbon spectrum confirms the backbone. The azepane ring symmetry often simplifies the aliphatic region, though ring strain can cause distinct shifts for


, 

, and

carbons.

Table 2: 13C NMR Assignment

Position

(ppm)
TypeNote
Pyrazole C-3 139.5CH

to Nitrogen.
Pyrazole C-5 129.8CH

to Nitrogen.
Pyrazole C-4 105.2CHDiagnostic: Highly shielded aromatic carbon.
Azepane

-C
56.5CH₂Next to tertiary amine.
Linker N-C 55.8CH₂Linker carbon attached to Azepane.
Linker N1-C 50.2CH₂Linker carbon attached to Pyrazole.
Azepane

26.0 - 28.5CH₂Clustered aliphatic signals.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for assigning this specific molecule, emphasizing the use of 2D correlations to bridge the two heterocyclic domains.

NMR_Workflow Start Sample: 1-(2-(1H-pyrazol-1-yl)ethyl)azepane H1_Spec 1. Acquire 1H NMR (Check Integration 3:4:12) Start->H1_Spec Aromatic_Check Aromatic Region (6.0 - 8.0 ppm) Identify Pyrazole AMX System H1_Spec->Aromatic_Check Linker_Check Mid-Field (2.5 - 4.5 ppm) Identify 2x Triplets H1_Spec->Linker_Check HSQC 3. Run HSQC Assign Carbon Backbone Aromatic_Check->HSQC Decision Are Linker Triplets Resolved? Linker_Check->Decision COSY 2. Run COSY Verify N-CH2-CH2-N connectivity Decision->COSY Yes (Confirm) Decision->COSY No (Overlap) COSY->HSQC Final Validated Structure HSQC->Final

Figure 1: Step-by-step logic flow for the structural validation of the pyrazole-azepane scaffold.

Connectivity Visualization (COSY/HMBC)

To ensure the pyrazole is attached to the ethyl linker (and not an isomer), observe the HMBC correlation from the Linker N1-CH₂ protons (4.25 ppm) to the Pyrazole C-3/C-5 carbons.

Connectivity cluster_legend Correlation Types Py_H4 Py-H4 (6.25 ppm) Py_H3_5 Py-H3/5 (7.5 ppm) Py_H4->Py_H3_5 3J (vicinal) Linker_A Linker N1-CH2 (4.25 ppm) Linker_B Linker N-CH2 (2.95 ppm) Linker_A->Linker_B 3J (vicinal) Azepane_A Azepane α-CH2 (2.70 ppm) Linker_B->Azepane_A NOE/HMBC Only (No 3J) Strong COSY Strong COSY Aromatic COSY Aromatic COSY

Figure 2: Expected COSY correlations. The critical connection is the strong triplet-triplet coupling in the linker.

Troubleshooting & Optimization

  • Broadening of Azepane Signals:

    • Issue: The azepane ring is conformationally flexible (chair/twist-boat interconversion). At room temperature, the

      
      -protons may appear broad.
      
    • Solution: If precise multiplicity is required, perform Variable Temperature (VT) NMR. Cooling to -20°C in

      
       will freeze the conformers, sharpening the signals into distinct multiplets.
      
  • Water Suppression:

    • If the sample is hygroscopic (common for amines), a water peak at 1.56 ppm may obscure the azepane

      
       protons. Use a solvent suppression pulse sequence (zgpr) or dry the sample over 
      
      
      
      before dissolution.
  • Salt Formation:

    • If the chemical shifts of the azepane

      
      -protons shift downfield to >3.0 ppm and the pyrazole peaks shift, the sample may be protonated (salt form). Treat with basic alumina or wash with 
      
      
      
      to restore the free base shifts described in Table 1.

References

  • General Pyrazole NMR Data

    • Elguero, J. et al. "Proton and Carbon-13 NMR Spectra of Pyrazoles." Journal of the Chemical Society, Perkin Transactions 1, 2002 .

  • Azepane Conformational Analysis

    • Anet, F. A. L., & Yavari, I. "Conformational properties of azepane (hexamethyleneimine)." Journal of the American Chemical Society, 1978 , 100(24), 7814–7817.

  • Predictive Shift Methodology

    • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .

  • NMR Solvent Data

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010 , 29(9), 2176–2179.

Application Note: Strategies for the Crystallization of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane Salts

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the crystallization of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane salts, tailored for researchers and drug development professionals. This document provides a framework for developing robust crystallization processes, from initial solvent screening to final solid-state characterization.

Abstract

The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its ultimate success in a drug product.[1] The crystalline form of an API influences a wide range of physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[2][3][4] For ionizable molecules like 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, forming a salt is a common and highly effective strategy to optimize these properties.[5][6][7] This guide provides a comprehensive overview of the methodologies and underlying principles for the successful crystallization of its various salt forms. We will explore systematic approaches to solvent selection, detailed protocols for common crystallization techniques, and the essential analytical methods required to characterize the resulting solid forms.

Part 1: Foundational Principles & Pre-Crystallization Workflow

Before attempting crystallization, a systematic approach is necessary to maximize the probability of success. The foundation of any crystallization process is a thorough understanding of the molecule's solubility.

The Central Role of Solubility

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[8] Therefore, identifying suitable solvents is the mandatory first step. A solvent or solvent system must be found in which the target salt has moderate solubility that is dependent on a controllable parameter, such as temperature or solvent composition.

  • Ideal Solubility Profile for Cooling Crystallization: High solubility at elevated temperatures and low solubility at room temperature or below.[9]

  • Ideal Profile for Anti-solvent Crystallization: High solubility in one solvent (the "solvent") and very low solubility in another fully miscible solvent (the "anti-solvent").[10][11]

Protocol 1: High-Throughput Solubility Screening

This protocol allows for the rapid assessment of solubility in a range of solvents, which is essential for selecting the appropriate crystallization strategy.

Objective: To determine the approximate solubility of a 1-(2-(1H-pyrazol-1-yl)ethyl)azepane salt in various solvents at two different temperatures (e.g., 25 °C and 50 °C).

Materials:

  • 1-(2-(1H-pyrazol-1-yl)ethyl)azepane salt (e.g., hydrochloride, maleate).

  • Array of pharmaceutically acceptable solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, acetonitrile, water, toluene).[9]

  • 2 mL glass vials with screw caps.

  • Magnetic stir plate and stir bars.

  • Thermostatically controlled incubator or heating blocks.

  • Analytical balance.

Procedure:

  • Add a pre-weighed amount of the salt (e.g., 20 mg) to each of the 24 vials.

  • To each vial, add a different solvent in incremental volumes (e.g., 0.1 mL) until the solid dissolves completely with stirring at 25 °C. Record the total volume of solvent added.

  • If the solid does not dissolve after adding a significant volume (e.g., 2 mL), it can be classified as "poorly soluble."

  • For vials where the salt dissolved, prepare a new set of vials with a known excess of the salt (e.g., 50 mg) and the corresponding solvent (e.g., 1 mL).

  • Equilibrate these slurries at two temperatures (25 °C and 50 °C) for at least 24 hours to ensure saturation is reached.

  • Filter the saturated solutions and analyze the concentration of the supernatant (e.g., by HPLC or UV-Vis) to determine the quantitative solubility.

Data Interpretation & Strategy Selection

The solubility data should be compiled into a clear, comparative format. This data directly informs the crystallization strategy.

Table 1: Hypothetical Solubility Data for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane HCl

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Potential Strategy
Isopropanol1585Cooling Crystallization
Acetone512Poor Candidate
Ethyl Acetate< 1< 1Potential Anti-solvent
Acetonitrile40110Cooling Crystallization
Toluene< 1< 1Potential Anti-solvent
Water> 200> 200Poor Candidate (too soluble)

Based on this data, isopropanol and acetonitrile are excellent candidates for cooling crystallization due to the steep change in solubility with temperature. Ethyl acetate and toluene are potential anti-solvents to be used with a solvent in which the salt is highly soluble.

Part 2: Crystallization Methodologies & Protocols

Once suitable solvent systems are identified, the next step is to apply specific crystallization techniques to generate high-quality crystalline material. The goal is to create a state of supersaturation slowly and in a controlled manner, allowing for nucleation and subsequent crystal growth.[12]

Workflow for Crystallization Development

The following diagram illustrates the general workflow for developing a crystallization process, starting from the initial solubility screen.

Crystallization_Workflow Overall Crystallization Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Characterization & Optimization Solubility Solubility Screening (Protocol 1) Data Analyze Data (Table 1) Solubility->Data Select Select Method (Cooling, Anti-solvent, etc.) Data->Select Execute Execute Protocol (Protocols 2-4) Select->Execute Isolate Isolate & Dry Crystals Execute->Isolate Characterize Solid-State Characterization (XRPD, DSC, TGA) Isolate->Characterize Analyze_Crystals Analyze Results (Purity, Form, Yield) Characterize->Analyze_Crystals Optimize Optimize Parameters (Rate, Temp, Seeding) Analyze_Crystals->Optimize If Needed Optimize->Execute

Caption: A generalized workflow for crystallization development.

Slow Cooling Crystallization

Principle: This method is effective for compounds whose solubility significantly increases with temperature.[10] A saturated or near-saturated solution is prepared at a high temperature and then cooled slowly, causing the solubility to decrease and inducing crystallization.[9]

Protocol 2: Slow Cooling Crystallization

  • Dissolution: In a jacketed reactor or round-bottom flask equipped with a condenser and magnetic stirrer, add the salt to the chosen solvent (e.g., 85 mg/mL of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane HCl in isopropanol). Heat the mixture to a temperature that ensures complete dissolution (e.g., 55-60 °C).

  • Clarification (Optional but Recommended): Perform a hot filtration through a 0.2 µm filter to remove any insoluble particulate matter, which can act as uncontrolled nucleation sites.[13]

  • Controlled Cooling: Cool the solution at a slow, controlled rate (e.g., 5-10 °C/hour). A slower cooling rate generally leads to larger, more well-defined crystals.[14]

  • Maturation: Once the target temperature (e.g., 5 °C) is reached, hold the resulting slurry under gentle agitation for a period (e.g., 2-12 hours) to allow crystallization to complete and potentially for any less stable forms to convert to a more stable one.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Anti-solvent Crystallization

Principle: This technique is used when a compound is highly soluble in one solvent but poorly soluble in another miscible solvent.[11] The addition of the "anti-solvent" reduces the overall solubility of the compound in the mixture, leading to supersaturation and crystallization.[8][15]

Protocol 3: Anti-solvent Crystallization

  • Dissolution: Dissolve the salt in a minimal amount of a good solvent (e.g., acetonitrile, based on Table 1) to create a concentrated solution.

  • Anti-solvent Addition: While stirring the solution, add the anti-solvent (e.g., ethyl acetate) slowly and at a controlled rate. The rate of addition directly impacts the level of supersaturation and, consequently, the crystal size.[15] A slower addition rate is generally preferred.

  • Maturation: After the addition is complete, stir the resulting slurry for 1-4 hours to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 2, using the final solvent/anti-solvent mixture or pure anti-solvent for the washing step.

Vapor Diffusion Crystallization

Principle: This is a gentle method ideal for generating high-quality single crystals for structural analysis, often using very small amounts of material.[16] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing crystallization.[12][17]

Protocol 4: Vapor Diffusion Crystallization

  • Preparation: Dissolve the salt in a suitable solvent to near-saturation in a small, open container (e.g., a 1 mL vial).

  • Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL jar) that contains a pool of a more volatile anti-solvent.[17] Ensure the liquid levels do not touch.

  • Equilibration: Seal the outer container. The anti-solvent will slowly diffuse via the vapor phase into the inner vial, causing the solubility of the salt to decrease over several days or weeks, leading to crystal growth.[12]

  • Isolation: Once suitable crystals have formed, carefully remove them with a spatula or by decanting the solvent.

Decision Logic for Method Selection

The choice of method is dictated by the physicochemical properties of the salt and the desired outcome (e.g., bulk powder vs. single crystals).

Method_Selection_Logic Decision Tree for Crystallization Method Selection Start Start with Solubility Data TempDep Is solubility strongly temperature-dependent? Start->TempDep AntiSolvent Is there a miscible solvent with very low solubility? TempDep->AntiSolvent No Cooling Use Slow Cooling Crystallization TempDep->Cooling Yes AntiSolventMethod Use Anti-solvent Crystallization AntiSolvent->AntiSolventMethod Yes VaporDiff Need high-quality single crystals and have a volatile anti-solvent? AntiSolvent->VaporDiff No VaporDiffMethod Use Vapor Diffusion VaporDiff->VaporDiffMethod Yes Evap Is the solvent volatile and the compound thermally stable? VaporDiff->Evap No EvapMethod Use Slow Evaporation Evap->EvapMethod Yes ReScreen Re-evaluate solvent screen or consider other salt forms Evap->ReScreen No

Caption: A decision-making flowchart for selecting a primary crystallization method.

Part 3: Essential Solid-State Characterization

Obtaining a solid is only half the battle; confirming its identity, purity, and crystalline form is essential.[2] A combination of analytical techniques should be employed for comprehensive characterization.[18][19]

Table 2: Key Analytical Techniques for Crystalline Form Characterization

TechniqueAbbreviationInformation ProvidedPrimary Application
X-Ray Powder Diffraction XRPDProvides a unique "fingerprint" of the crystalline lattice.[2] Distinguishes between different polymorphs, solvates, and amorphous material.[18][20]The definitive technique for identifying and confirming the polymorphic form.[21]
Differential Scanning Calorimetry DSCMeasures thermal events like melting, crystallization, and solid-solid transitions.[22] Provides data on melting point and purity.[23][24]To determine the melting point, assess thermal stability, and detect polymorphic transitions.[4][25]
Thermogravimetric Analysis TGAMeasures changes in mass as a function of temperature.[26]To quantify the amount of bound solvent or water, thus identifying hydrates or solvates.[27][28]
X-Ray Powder Diffraction (XRPD)

XRPD is the most powerful tool for identifying crystalline forms.[2] Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern. This pattern is used for identification, quality control, and patent applications.[20][29]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled.[22] A pure crystalline solid will typically show a sharp endothermic peak corresponding to its melting point.[23] The presence of multiple peaks can indicate polymorphism or impurities.[24]

Thermogravimetric Analysis (TGA)

TGA is critical for identifying and quantifying solvates or hydrates.[26] The sample is heated, and its mass is continuously monitored. A step-wise loss of mass at specific temperatures corresponds to the loss of bound solvent or water, which can be quantified to determine the stoichiometry of the solvate/hydrate.[27][30]

Part 4: Conclusion

The development of a robust crystallization process for a pharmaceutical salt such as 1-(2-(1H-pyrazol-1-yl)ethyl)azepane is an iterative, science-driven endeavor. It begins with a fundamental understanding of the salt's solubility and leverages this knowledge to design controlled crystallization experiments. By employing techniques such as slow cooling, anti-solvent addition, and vapor diffusion, researchers can generate crystalline material with desired attributes. Comprehensive solid-state characterization using XRPD, DSC, and TGA is non-negotiable to ensure the correct and most stable form has been produced, guaranteeing the quality and consistency required for drug development.

References

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available at: [Link]

  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Available at: [Link]

  • TA Instruments. (2018, November 21). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. Available at: [Link]

  • RISE. Antisolvent Crystallization. Available at: [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • DANNALAB. XRPD for Small Molecule Drugs. Available at: [Link]

  • AKJournals. Utilization of DSC for Pharmaceutical crystal form quantitation. Available at: [Link]

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Available at: [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Available at: [Link]

  • Bentham Science. (2012, January 1). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Available at: [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Available at: [Link]

  • Ardena. Precision Polymorph Screening with Electron Diffraction. Available at: [Link]

  • ACS Publications. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. Available at: [Link]

  • AlfatestLab. API: solid state robust characterization in key to cut costs and time!. Available at: [Link]

  • Royal Society of Chemistry. A high throughput screening method for the nano-crystallization of salts of organic cations. Available at: [Link]

  • Intertek. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available at: [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion. Available at: [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Available at: [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • IJRPR. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available at: [Link]

  • PMC. (2023, April 24). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. Available at: [Link]

  • cdifx. Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules. Available at: [Link]

  • Loughborough University Research Repository. Modelling and control of combined cooling and antisolvent crystallization processes. Available at: [Link]

  • Agno Pharmaceuticals. Drug Substance Solid State Characterization. Available at: [Link]

  • NETZSCH. (2023, June 4). 4 Frequently Used Pharmaceutical Terms You Need To Know. Available at: [Link]

  • SPT Labtech. Chemical crystallization. Available at: [Link]

  • Google Patents. US4879042A - Method of crystallizing salts from aqueous solutions.
  • MDPI. (2024, December 12). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. Available at: [Link]

  • BIA. Crystallisation in pharmaceutical processes. Available at: [Link]

  • Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. Available at: [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Available at: [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. Available at: [Link]

  • Labinsights. (2023, May 8). Crystallinity Determination for API Development. Available at: [Link]

  • LACCEI.org. Development of Crystallization Processes for Pharmaceutical Applications. Available at: [Link]

  • Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Available at: [Link]

  • ResearchGate. (2025, August 6). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Available at: [Link]

  • IRIS-AperTO. (2022, July 29). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Available at: [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

  • Regis Technologies. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Available at: [Link]

  • PMC. (2012, October 6). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Available at: [Link]

  • ResearchGate. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. Available at: [Link]

  • ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available at: [Link]

  • RJPT. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Available at: [Link]

  • Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms. Available at: [Link]

  • ACS Publications. (2017, September 7). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Crystal Growth & Design. Available at: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available at: [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

Sources

Application Note: In Vitro Characterization of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the in vitro characterization of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane , a structural analog belonging to the class of Sigma-1 Receptor (S1R) Ligands .

Based on its pharmacophore (a basic azepane amine connected via an ethyl linker to an aromatic pyrazole moiety), this compound targets the Sigma-1 receptor, a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Introduction & Mechanism of Action

1-(2-(1H-pyrazol-1-yl)ethyl)azepane is a small molecule ligand designed to modulate the Sigma-1 Receptor (S1R) . The S1R is a unique transmembrane chaperone protein that does not follow classical GPCR or ion channel signaling. Instead, it regulates cellular homeostasis by chaperoning the Inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM, thereby stabilizing calcium (


) signaling between the ER and mitochondria.
Mechanistic Causality
  • Resting State: S1R is bound to the chaperone BiP (GRP78) in an inactive state.

  • Ligand Activation: Upon binding of an agonist (like the subject compound), S1R dissociates from BiP.

  • Effect: The active S1R chaperones IP3R, preventing its degradation and ensuring proper

    
     flux into the mitochondria, which boosts ATP production and suppresses ER stress-induced apoptosis.
    
Pathway Visualization

The following diagram illustrates the S1R signaling cascade activated by 1-(2-(1H-pyrazol-1-yl)ethyl)azepane.

S1R_Pathway Ligand 1-(2-(1H-pyrazol-1-yl)ethyl)azepane S1R_BiP S1R-BiP Complex (Inactive/ER Membrane) Ligand->S1R_BiP Binds S1R S1R_Active Free S1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (MAM Interface) S1R_Active->IP3R Stabilizes/Chaperones ER_Stress ER Stress (Unfolded Protein Response) S1R_Active->ER_Stress Inhibits/Protects Ca_Flux ER-to-Mitochondria Ca2+ Flux IP3R->Ca_Flux Modulates Mito_ATP Increased ATP Production Ca_Flux->Mito_ATP Promotes

Figure 1: Mechanism of Action. The ligand triggers S1R dissociation from BiP, stabilizing IP3R and enhancing mitochondrial bioenergetics.

Material Preparation & Handling

To ensure experimental reproducibility, the compound must be solubilized correctly. The azepane moiety provides basicity (


), making the compound prone to protonation in acidic media.
ParameterSpecification
Molecular Weight ~221.3 g/mol (Free Base)
Solubility DMSO (>50 mM), Ethanol (>20 mM), 0.1 M HCl (High)
Storage (Stock) -20°C in DMSO (stable for 6 months)
Vehicle Control 0.1% DMSO (final assay concentration)

Preparation Protocol:

  • Weigh 2.21 mg of powder.

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Aliquot into 50

    
    L vials to avoid freeze-thaw cycles.
    
  • On the day of the assay, dilute serially in assay buffer. Note: Keep final DMSO concentration < 0.5% to avoid non-specific membrane effects.

Protocol 1: Competitive Radioligand Binding Assay

Purpose: To determine the affinity (


) of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane for the Sigma-1 receptor.
Standard:  Competition against 

(the gold standard S1R radioligand).
Reagents
  • Membrane Source: Guinea pig brain homogenates or Jurkat cell membranes (rich in S1R).

  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol).
    
  • Non-specific Binder: Haloperidol (10

    
    M) or unlabeled (+)-Pentazocine.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology
  • Membrane Prep: Thaw membrane aliquots and resuspend in Tris-HCl buffer to a protein concentration of 0.5 mg/mL.

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding: 50

      
      L Buffer + 50 
      
      
      
      L Radioligand (3 nM final) + 100
      
      
      L Membrane.
    • Non-Specific Binding (NSB): 50

      
      L Haloperidol (10 
      
      
      
      M) + 50
      
      
      L Radioligand + 100
      
      
      L Membrane.
    • Test Compound: 50

      
      L 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (10 concentrations: 
      
      
      
      M to
      
      
      M) + 50
      
      
      L Radioligand + 100
      
      
      L Membrane.
  • Incubation: Incubate for 120 minutes at 37°C . Rationale: S1R binding kinetics are slow; equilibrium requires adequate time at physiological temperature.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Wash: Wash filters

    
     with ice-cold Tris buffer.
    
  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate the


 using the Cheng-Prusoff equation:


  • 
    : Concentration of radioligand (3 nM).
    
  • 
    : Dissociation constant of 
    
    
    
    (typically ~3-5 nM).

Protocol 2: Functional Assay - Calcium Mobilization

Purpose: To verify if the ligand acts as an agonist (enhancing


 flux) or antagonist .
System:  CHO cells overexpressing S1R, loaded with Fura-2 or Fluo-4 dye.
Workflow Visualization

Calcium_Assay Cells CHO-S1R Cells (Seeded 24h prior) Dye_Load Load Fluo-4 AM (30 min @ 37°C) Cells->Dye_Load Pre_Treat Incubate with Test Compound (30 min) Dye_Load->Pre_Treat Stimulus Inject Bradykinin or ATP Pre_Treat->Stimulus Readout Measure Fluorescence (Ex 494 / Em 516) Stimulus->Readout

Figure 2: Calcium Mobilization Workflow. Agonists will potentiate the Bradykinin-induced Ca2+ peak.

Methodology
  • Seeding: Plate CHO cells (10,000/well) in black-walled 96-well plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (2

    
    M) in HBSS buffer for 30 minutes. Wash 
    
    
    
    .
  • Compound Treatment: Add 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (1

    
    M and 10 
    
    
    
    M) and incubate for 30 minutes.
  • Stimulation: Inject Bradykinin (sub-maximal dose, e.g., 100 nM) to trigger ER calcium release.

  • Measurement: Monitor fluorescence kinetics for 60 seconds.

  • Interpretation:

    • Agonist: Increases the Area Under the Curve (AUC) of the Bradykinin response (S1R enhances IP3R-mediated release).

    • Antagonist: No effect on its own, but blocks the potentiation caused by a known agonist (e.g., PRE-084).

Protocol 3: Neuroprotection Assay (ER Stress Model)

Purpose: To assess the therapeutic potential of the compound in preventing cell death induced by ER stress. Stressor: Thapsigargin (depletes ER Calcium) or Tunicamycin.

Methodology
  • Cell Line: PC12 (neuronal model) or SH-SY5Y cells.

  • Pre-treatment: Treat cells with 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (0.1, 1, 10

    
    M) for 1 hour.
    
  • Stress Induction: Add Thapsigargin (1

    
    M) and incubate for 24 hours.
    
  • Readout: Measure cell viability using MTT or CellTiter-Glo (ATP).

  • Validation: The compound should shift the viability curve to the right compared to vehicle + Thapsigargin.

Data Summary & Troubleshooting

ObservationPossible CauseSolution
High Non-Specific Binding (>50%) Filter binding or lipophilicity.Use PEI-soaked filters; add 0.1% BSA to buffer.
No Displacement in Binding Compound degradation or incorrect target.Verify structure via NMR/LCMS; Ensure pH is 7.4.
Precipitation in Assay Low solubility at high conc.Do not exceed 100

M; keep DMSO < 1%.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical and Structural Studies of Sigma-1 Receptor Ligand Recognition. Molecular Pharmacology, 89(1), 142–153. Link

  • Díaz, J. L., et al. (2012). Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of Sigma-1 Receptor Antagonists. ChemMedChem, 7(12), 2065–2073. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596–610. Link

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.[1] European Journal of Medicinal Chemistry, 162, 465-494. Link[1][2]

Sources

Application Note: Formulation Strategies for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical framework for the formulation of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (hereafter referred to as PZE-AZE ), a lipophilic basic amine often utilized in CNS and sigma receptor research.[1][2]

This guide is designed for pharmaceutical scientists and pre-clinical researchers requiring stable, bio-relevant vehicles for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.[1][2]

Compound Class: Lipophilic Basic Amine Primary Challenge: pH-dependent solubility and precipitation at physiological pH (7.4).[1][2] Target Concentration: 1–10 mg/mL (typical for rodent PK/PD studies).[1]

Physicochemical Profile & Pre-Formulation Assessment[1]

Before formulation, the compound's ionization state must be understood to predict solubility behavior.[2] PZE-AZE contains two nitrogenous heterocycles with distinct pKa values.[2]

Structural Analysis[1][3][4]
  • Moiety A (Azepane): A seven-membered saturated amine.[1] It acts as a strong base (Theoretical pKa

    
     10.5–11.0).[1] At physiological pH (7.4), this nitrogen is 
    
    
    
    protonated (cationic).[1]
  • Moiety B (Pyrazole): A five-membered aromatic heterocycle.[1][2][3] It is a very weak base (pKa

    
     2.5).[1] It remains neutral at physiological pH.
    
  • Linker (Ethyl): Increases lipophilicity and flexibility.[1]

Solubility Prediction
  • pH < 6.0: High solubility.[1] The azepane nitrogen is fully protonated, forming a water-soluble cation.[2]

  • pH > 8.0: Low solubility.[1] The molecule exists as a free base, leading to precipitation.[2]

  • Physiological pH (7.4): Risk zone.[1] While largely protonated, the intrinsic lipophilicity of the free base fraction can drive precipitation upon dilution in the bloodstream (IV) or peritoneal fluid (IP).[1]

Data Summary Table (Theoretical)
ParameterValue (Est.)[1]Implication for Formulation
MW 193.3 g/mol Small molecule; rapid diffusion.[1][2]
LogP 2.0 – 2.5Moderate lipophilicity; crosses BBB.[1]
pKa (Azepane) ~10.8Requires acidic buffer (pH 4–5) for stability.[1]
pKa (Pyrazole) ~2.5Negligible contribution to solubility at pH > 3.[1]
Appearance Oil or Low-melt SolidMay require warming/sonication to dispense.[1][2]

Formulation Decision Matrix

The choice of vehicle depends strictly on the required dose and route of administration. Use the decision tree below to select the optimal protocol.

FormulationDecision Start Start: Define Dose & Route CheckDose Target Conc. > 5 mg/mL? Start->CheckDose RouteCheck Route of Admin? CheckDose->RouteCheck Yes (>5 mg/mL) SolubilityCheck Soluble in pH 5 Buffer? CheckDose->SolubilityCheck No (<5 mg/mL) ProtocolB Protocol B: Cyclodextrin Complex (20% HP-β-CD) RouteCheck->ProtocolB IV (Bolus) ProtocolC Protocol C: Co-Solvent System (PEG400/EtOH/Water) RouteCheck->ProtocolC IP / PO / SC ProtocolA Protocol A: pH-Adjusted Saline (Acetate/Lactate) SolubilityCheck->ProtocolA Yes SolubilityCheck->ProtocolB No (Precipitates) ProtocolC->ProtocolB Toxicity Issues?

Figure 1: Decision matrix for selecting the appropriate vehicle based on concentration and administration route.

Detailed Formulation Protocols

Protocol A: pH-Adjusted Saline (The "Gold Standard" for Low Doses)

Best for: IV/IP administration up to ~3 mg/mL.[1] Mechanism: Converts the azepane free base into a water-soluble hydrochloride or acetate salt.[1][2]

Reagents:

  • 0.1 M Acetic Acid or 0.1 N HCl.[1]

  • Sterile Saline (0.9% NaCl).[1]

  • pH Meter (micro-probe recommended).[1]

Procedure:

  • Weighing: Accurately weigh the required amount of PZE-AZE free base into a glass vial.

  • Acidification: Add 0.1 M Acetic Acid dropwise while vortexing.

    • Note: The molar ratio of Acid:Drug should be 1.1:1 to ensure full protonation.

  • Dissolution: Vortex until the oil/solid dissolves completely. The solution should be clear.

  • Dilution: Slowly add sterile saline to reach 90% of the final volume.

  • pH Adjustment: Check pH. It will likely be acidic (~3–4).[1] Carefully adjust to pH 4.5–5.5 using dilute NaOH (0.1 N).

    • Critical Warning: Do NOT exceed pH 6.0, or the free base may crash out.

  • Finalize: Adjust to final volume with saline. Filter sterilize (0.22 µm PES membrane).[1]

Protocol B: Cyclodextrin Complexation (Preferred for High Doses/IV)

Best for: IV Bolus > 5 mg/mL; minimizes injection site irritation and hemolysis risk.[1] Mechanism: The hydrophobic azepane/pyrazole core is encapsulated in the cyclodextrin torus, shielding it from aqueous precipitation.

Reagents:

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®).[1][2]

  • Sterile Water for Injection (WFI).[1]

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in WFI.[1][2] Stir until clear.

  • Compound Addition: Add PZE-AZE to the cyclodextrin vehicle.

  • Energy Input:

    • Method 1 (Standard): Sonicate for 20–30 minutes at ambient temperature.

    • Method 2 (Stubborn): Stir overnight (12h) at room temperature.

  • Clarification: If the solution remains hazy, adjust pH to 5.0 (as in Protocol A). The combination of CD + pH control is synergistic.

  • Osmolarity Check: This vehicle is isotonic/slightly hypertonic but safe for slow IV push.[1]

Protocol C: Co-Solvent "Rescue" Formulation (Discovery Phase)

Best for: IP or PO administration where high loads (>10 mg/mL) are needed and cyclodextrins fail.[1] Warning: Not recommended for rapid IV (risk of hemolysis/precipitation).[1]

Composition:

  • 10% Ethanol (Solubilizer)[1][2]

  • 40% PEG 400 (Co-solvent)[1]

  • 50% Water/Saline (Diluent)[1]

Procedure:

  • Dissolve PZE-AZE completely in pure Ethanol (Volume = 10% of total).[1]

  • Add PEG 400 (Volume = 40% of total) and vortex thoroughly.

  • Slowly add Water (Volume = 50% of total) while vortexing.[1]

    • Observation: If cloudiness appears upon water addition, the formulation is unstable. Switch to Protocol B.

Stability & Storage Guidelines

PZE-AZE contains a secondary/tertiary amine which is prone to oxidation over time, and the pyrazole ring is generally stable but light-sensitive.[2]

ConditionRecommendationShelf Life (Est.)
Solid State Store at -20°C, desiccated, protected from light.> 2 Years
Solution (pH 5) 4°C (Refrigerated).[1]1 Week
Solution (CD) 4°C (Refrigerated).2 Weeks
Freeze/Thaw Avoid. Aliquot into single-use vials.N/A

Stress Testing Protocol: To validate stability for a specific study, prepare a test aliquot and subject it to 24h at Room Temperature.[1][2] Analyze via HPLC. Purity drop >2% indicates immediate dosing is required.

Bioanalytical Method (LC-MS/MS)[1][2]

For pharmacokinetic (PK) studies, detecting PZE-AZE in plasma requires a sensitive method.[1][2]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Positive Electrospray Ionization (+ESI).[1]

    • Target Ion: Monitor [M+H]+ (m/z ~194.15).

    • Fragment: Look for loss of the pyrazole or azepane ring (method optimization required).[1]

References

  • Physicochemical Properties of Azepanes

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 8119, Azepane.[2][4]

    • URL:[Link][1]

  • Cyclodextrin Formulation Strategies

    • Source: Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • URL:[Link]

  • IV Formulation of Lipophilic Amines

    • Source: Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[5] Pharmaceutical Research.

    • URL:[Link]

  • Sigma Receptor Ligand Chemistry (Contextual)

    • Source: Chu, W., et al. (2009).[1][2] Synthesis and In Vitro Binding of N-Substituted Azepane Derivatives as Sigma Receptor Ligands. Bioorganic & Medicinal Chemistry.

    • URL:[Link]

Sources

Application Note: Handling and Storage Safety for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

1-(2-(1H-pyrazol-1-yl)ethyl)azepane is a bifunctional heterocyclic building block frequently employed in medicinal chemistry for the synthesis of sigma receptor ligands, kinase inhibitors, and CNS-active agents.[1] Its structure combines a basic azepane (hexamethyleneimine) ring and an aromatic pyrazole moiety connected by an ethyl linker.[1]

This guide defines the protocols for the safe handling, storage, and stability maintenance of this compound. Due to the presence of a tertiary amine and a nitrogen-rich heterocycle, this substance exhibits specific sensitivities to oxidation and atmospheric moisture that require rigorous environmental control.[2]

Physicochemical Properties (Predicted)
PropertyValue / DescriptionNote
Molecular Formula C₁₁H₁₉N₃
Molecular Weight 193.29 g/mol
Physical State Viscous Oil or Low-Melting SolidClass-typical behavior for alkyl-azepanes
Basicity (pKa) ~10.5 (Azepane N)Highly Basic
LogP ~1.8 - 2.2Lipophilic
Solubility DMSO, Methanol, DCM, ChloroformSparingly soluble in water at neutral pH

Hazard Identification & Risk Assessment

Warning: As a research chemical, specific toxicological data (LD50) may be incomplete.[1] Apply the Precautionary Principle and treat this substance as a potential vesicant and sensitizer.

Core Hazards
  • Skin/Eye Corrosion: The azepane moiety is a strong Lewis base. Concentrated solutions or neat oil can cause chemical burns (Skin Corr. 1B) or severe eye damage (Eye Dam. 1).

  • Respiratory Irritation: Inhalation of vapors or aerosols may trigger respiratory sensitization or mucosal irritation.

  • Target Organ Toxicity: Pyrazole derivatives have potential hepatotoxic and hematologic effects upon chronic exposure.

Reactivity Hazards
  • Incompatibility: Violent reaction with strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.[1]

  • CO₂ Sequestration: Like many cyclic amines, the azepane ring can react with atmospheric CO₂ to form carbamates, appearing as a white crust on the oil surface.

Storage Protocol: The "Inert-Cold" Standard[1]

To prevent the formation of N-oxides (via azepane oxidation) and degradation, strict adherence to the Inert-Cold protocol is required.[1]

Storage Decision Tree

StorageLogic Start Compound Receipt CheckState Physical State Check Start->CheckState IsOil Viscous Oil CheckState->IsOil If Liquid IsSolid Solid/Salt CheckState->IsSolid If Salt Form ActionOil Store Upright Septum-sealed Vial Argon Blanket IsOil->ActionOil ActionSolid Desiccator Cabinet Amber Glass IsSolid->ActionSolid Temp Temperature Control -20°C (Long Term) 2-8°C (Active Use) ActionOil->Temp ActionSolid->Temp

Figure 1: Decision logic for storage based on physical state.[1] Note that the free base (oil) requires stricter atmosphere control than the salt form.[1]

Specific Storage Conditions
  • Temperature: Store at -20°C for long-term (>1 month). For frequent use, 2-8°C is acceptable to prevent freeze-thaw cycles which promote moisture condensation.[1]

  • Atmosphere: The headspace must be purged with dry Argon or Nitrogen after every use.

  • Container: Use Amber borosilicate glass (Type I) with Teflon-lined caps. Avoid polystyrene or low-density polyethylene (LDPE) which can leach plasticizers into amine oils.[1]

Handling & Synthesis Protocols

Safe Weighing & Aliquoting

Objective: Minimize operator exposure and compound hydrolysis.

  • Engineering Controls: All open-vessel handling must occur inside a certified Chemical Fume Hood or Glovebox.

  • PPE: Nitrile gloves (double-gloving recommended, 0.11mm min thickness), safety goggles, and lab coat.

  • Liquid Handling:

    • Do not pour.[3][4][5] Use a glass syringe or positive-displacement pipette.

    • Technique: Pierce the septum with a needle under positive nitrogen pressure to withdraw the liquid.

  • Spill Management:

    • Neutralize spills with dilute acetic acid or sodium bisulfate before wiping.[1] Do not use water initially, as this spreads the lipophilic oil.

Quality Control & Stability Check

Before using the compound in critical assays, validate integrity using the following workflow.

QC_Workflow Sample Aliquot Sample Visual Visual Inspection Sample->Visual Color Yellow/Brown? Visual->Color NMR 1H-NMR (CDCl3) Color->NMR Yes (Oxidation Risk) Pass Proceed to Synthesis Color->Pass No (Clear/Colorless) NMR->Pass Clean Spectrum Purify Purify (Flash Chrom.) Basic Alumina NMR->Purify New peaks at 3.0-4.0 ppm (N-Oxide)

Figure 2: Quality Control Workflow. Discoloration often indicates N-oxidation of the azepane ring.[1]

Diagnostic NMR Signals:

  • Intact Material: The

    
    -protons of the azepane ring typically appear around 2.6 – 2.8 ppm .[1]
    
  • Degraded (N-Oxide): A downfield shift of these protons to 3.0 – 3.5 ppm indicates oxidation.[1]

Emergency Procedures

ScenarioImmediate Action
Eye Contact Rinse immediately with saline/water for 15 mins.[1][3][6] Do not use neutralizing agents in the eye. Seek ophthalmologist.
Skin Contact Wash with PEG-400 (if available) or soap and water.[1] Monitor for delayed erythema.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4][6] Contact Poison Control.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Azepane Derivatives. Retrieved from .[1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from .[1]

  • American Chemical Society (ACS). Identifying and Handling Research Chemicals. ACS Center for Lab Safety. Retrieved from .[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from .[1]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthetic Yield of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reaction for higher yields and purity.

Overview of the Synthetic Strategy

The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane is typically approached via a two-stage process. First, the synthesis of a reactive electrophile, 1-(2-chloroethyl)azepane, from its corresponding alcohol. Second, the nucleophilic substitution reaction (N-alkylation) of pyrazole with this electrophile. Low yields can originate from either of these critical stages.

G cluster_0 Stage 1: Electrophile Synthesis cluster_1 Stage 2: N-Alkylation A 2-(Azepan-1-yl)ethanol B 1-(2-Chloroethyl)azepane (Often as HCl salt) A->B SOCl₂ or similar chlorinating agent C Pyrazole D 1-(2-(1H-Pyrazol-1-yl)ethyl)azepane (Target Molecule) C->D Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, DMSO)

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low overall yield in this synthesis?

A1: The most common pitfall is not a single issue but a cascade of suboptimal conditions. Low overall yield often stems from inefficiencies in both the preparation of the alkylating agent, 1-(2-chloroethyl)azepane, and the final N-alkylation step. The intermediate chloro-azepane derivative can be unstable and difficult to handle, while the N-alkylation of pyrazole is highly sensitive to the choice of base, solvent, and temperature.[1][2]

Q2: I am using an unsymmetrical pyrazole derivative. What is the primary factor influencing which nitrogen gets alkylated (N1 vs. N2 regioselectivity)?

A2: For unsymmetrical pyrazoles, regioselectivity is a critical challenge governed primarily by sterics.[1] Alkylation generally favors the less sterically hindered nitrogen atom.[1][3] Therefore, a bulky substituent on the pyrazole ring will direct the incoming electrophile to the more accessible nitrogen. While electronic effects play a role, steric hindrance is often the dominant factor in determining the major regioisomer.[4]

Q3: What are the recommended starting conditions for the N-alkylation of pyrazole?

A3: A robust starting point for the base-mediated N-alkylation involves using sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][4] Typically, pyrazole is first deprotonated by stirring with a slight excess of NaH (e.g., 1.1 equivalents) at 0°C to room temperature, followed by the addition of the alkylating agent. Monitoring the reaction by TLC or LC-MS is crucial.

Q4: Is it better to use 1-(2-chloroethyl)azepane, the bromo, or the iodo derivative for the alkylation?

A4: The reactivity of the alkylating agent is directly related to the quality of the leaving group. The established trend for leaving group ability is I > Br > Cl.[1] If you are experiencing low conversion with 1-(2-chloroethyl)azepane, switching to the corresponding bromide or iodide derivative will significantly accelerate the reaction. This can often be achieved by an in-situ halogen exchange (Finkelstein reaction) or by synthesizing the bromo- or iodo-analogue directly.

Troubleshooting Guide: Low Yield in N-Alkylation Step

Low yield in the final N-alkylation step is the most frequent challenge. The following decision tree and detailed points will help you diagnose and resolve the issue.

Troubleshooting start Problem: Low Yield in N-Alkylation Step check_sm TLC/LC-MS shows unreacted starting materials? start->check_sm check_base Evaluate Base System check_sm->check_base Yes complex_mix Identify Side Reactions check_sm->complex_mix No, complex mixture base_strength Is base strong enough? (NaH > K₂CO₃ > Et₃N) check_base->base_strength base_sol Is base soluble? (K₂CO₃ has low solubility in ACN) check_base->base_sol base_stoi Is stoichiometry correct? (Use 1.1-1.2 eq) check_base->base_stoi check_reagent Evaluate Alkylating Agent & Solvent check_base->check_reagent Base is OK reagent_lg Improve leaving group (Cl -> Br -> I) check_reagent->reagent_lg reagent_purity Check purity/stability of 1-(2-chloroethyl)azepane check_reagent->reagent_purity solvent_dry Is solvent anhydrous? (NaH reacts with H₂O) check_reagent->solvent_dry check_temp Increase Temperature & Reaction Time check_reagent->check_temp Agent/Solvent OK success Yield Improved check_temp->success Reaction proceeds complex_mix->success Side reactions suppressed elimination Elimination (E2) of alkyl halide? (Use less hindered base, lower temp) complex_mix->elimination quaternization Quaternization of azepane N? (Avoid large excess of alkylating agent) complex_mix->quaternization

Caption: Decision tree for troubleshooting low yield in the pyrazole N-alkylation step.

Detailed Troubleshooting Points
  • Issue: Incomplete Deprotonation of Pyrazole

    • Cause: The pKa of pyrazole is approximately 14, requiring a sufficiently strong base for complete deprotonation. Weak organic bases like triethylamine are often insufficient.

    • Solution: Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃). NaH is generally more effective and leads to faster reaction times. Ensure the base is used in at least a stoichiometric amount (1.1-1.2 equivalents is recommended).[1]

    • Scientist's Note: When using NaH, ensure your solvent is anhydrous. NaH reacts violently with water, which will consume your base and introduce unwanted hydroxides.

  • Issue: Poor Solubility of Reagents

    • Cause: Potassium carbonate has poor solubility in some organic solvents like acetonitrile (ACN), which can lead to a slow, heterogeneous reaction.

    • Solution: Choose a solvent that effectively dissolves the pyrazole anion and facilitates the reaction. Polar aprotic solvents like DMF and DMSO are excellent choices as they solvate the cation (Na⁺ or K⁺) well, leading to a more "naked" and nucleophilic pyrazolate anion.[1][4]

  • Issue: Side Reaction - Elimination

    • Cause: The alkylating agent, 1-(2-chloroethyl)azepane, is a secondary halide. In the presence of a strong, sterically hindered base, it can undergo an E2 elimination reaction to form 1-vinylazepane, consuming your starting material.

    • Solution: Use a less-hindered base (NaH is preferable to potassium tert-butoxide, for example). Adding the base to the pyrazole first to form the pyrazolate, before adding the alkylating agent, can also minimize this side reaction. Running the reaction at the lowest effective temperature can also favor substitution over elimination.

  • Issue: Difficult Purification Leading to Product Loss

    • Cause: The product, 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, is a basic amine. During silica gel chromatography, it can streak or bind irreversibly to the acidic silica, resulting in significant product loss.

    • Solution:

      • Modified Eluent: Deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier. A gradient of ethyl acetate in hexanes with 0.5-1% triethylamine is a common and effective choice.[5]

      • Acid-Base Extraction: Perform an aqueous workup. Extract the crude product into an organic solvent. Wash with water and brine. Then, extract the organic layer with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product with an organic solvent.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chloroethyl)azepane Hydrochloride

This protocol is adapted from standard procedures for converting amino alcohols to their corresponding chlorides.[6]

Materials:

  • 2-(Azepan-1-yl)ethanol (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Absolute Ethanol

Procedure:

  • Caution! This reaction should be performed in a well-ventilated fume hood as it evolves toxic SO₂ gas.

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place thionyl chloride (1.2 eq).

  • Cool the flask in an ice bath to 0°C.

  • Dissolve 2-(azepan-1-yl)ethanol (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of the amino alcohol dropwise to the cooled, stirring thionyl chloride over 30-60 minutes. The reaction is highly exothermic. Maintain the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2-3 hours until gas evolution ceases.

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. A brown, viscous oil or semi-solid should remain.

  • To the crude residue, add absolute ethanol and heat to boiling to dissolve the product and react with any remaining thionyl chloride.[6]

  • Cool the solution to 0°C to crystallize the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Materials:

  • Pyrazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in oil, 1.1 eq)

  • 1-(2-Chloroethyl)azepane hydrochloride (1.1 eq)

  • Anhydrous DMF

  • Ethyl acetate, Hexanes, Triethylamine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine

Procedure:

  • To a dry, three-neck flask under an argon atmosphere, add pyrazole (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Hydrogen gas will evolve.

  • In a separate flask, suspend 1-(2-chloroethyl)azepane hydrochloride (1.1 eq) in a small amount of DMF and add a stoichiometric equivalent of a non-nucleophilic base like triethylamine to liberate the free base. Alternatively, and often more cleanly, the free base can be generated during workup of its synthesis.

  • Add the solution of the free 1-(2-chloroethyl)azepane to the pyrazolate solution.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the pyrazole is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure product.

Data Summary Tables

Table 1: Comparison of Common Bases for Pyrazole N-Alkylation

BaseSolvent(s)TemperatureProsCons
NaH DMF, DMSO, THF0°C to 80°CHigh reactivity, clean reactionMoisture sensitive, requires inert atmosphere
K₂CO₃ DMF, DMSO, ACN25°C to 100°CInexpensive, easy to handleLower reactivity, can be heterogeneous
Cs₂CO₃ DMF, ACN25°C to 80°CHigher reactivity than K₂CO₃More expensive
iPr₂NEt DMSO, DCM25°CSoluble organic baseGenerally lower yield, can be difficult to remove

Table 2: Influence of Solvent on N-Alkylation Reactions

SolventTypeDielectric Const.Key Characteristics
DMF Polar Aprotic37Excellent solvating power, high boiling point.[1]
DMSO Polar Aprotic47Similar to DMF, can accelerate Sₙ2 reactions.[4]
Acetonitrile Polar Aprotic38Lower boiling point, easier to remove.
THF Polar Aprotic7.5Less polar, may result in slower reaction rates.

References

  • García-García, P., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI Organics. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • Li, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • García-García, P., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Mykura, R., et al. (2024). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Available at: [Link]

  • Google Patents. (n.d.). WO2007131538A1 - Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments.
  • Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 31, 37. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating basic, nitrogen-rich heterocycles presents unique chromatographic challenges. 1-(2-(1H-pyrazol-1-yl)ethyl)azepane is a highly polar, basic molecule containing both a tertiary amine (azepane ring) and a pyrazole moiety.

This guide is engineered to help you troubleshoot common isolation failures, understand the physicochemical causality behind these issues, and implement self-validating purification workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 1-(2-(1H-pyrazol-1-yl)ethyl)azepane product streak across the TLC plate and co-elute with impurities on standard silica gel? The Causality: The azepane nitrogen is a strongly basic tertiary amine (pKa ~9.5). Standard bare silica gel is populated with weakly acidic silanol groups (pKa 4.5–8.5). When your compound interacts with the stationary phase, a Brønsted acid-base reaction occurs, protonating the amine and causing it to bind ionically to the silica [1]. This leads to severe band-broadening (streaking) and destroys column resolution. The Solution: You must neutralize the stationary phase. Introduce an amine modifier—such as 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—into your mobile phase. The small, highly mobile TEA molecules will competitively bind to and neutralize the acidic silanols, allowing your target compound to elute as a sharp, symmetrical band in its free-base form.

Q2: My crude mixture contains unreacted azepane. How can I separate this secondary amine from my tertiary amine product when their polarities are nearly identical? The Causality: Both azepane and 1-(2-(1H-pyrazol-1-yl)ethyl)azepane are highly polar aliphatic amines. Standard chromatography struggles to differentiate them because their partitioning coefficients are too similar. The Solution: Employ chemical scavenging [2]. By treating your crude mixture with an electrophile like tosyl chloride or a polymer-bound isocyanate, you exploit a kinetic difference: the secondary amine (azepane) acts as a nucleophile and reacts rapidly to form a sulfonamide or urea. The tertiary amine product cannot react. This chemical transformation drastically reduces the polarity of the impurity, creating a massive retention factor difference (


) that makes subsequent flash chromatography trivial.

Q3: I am scaling up using Reverse-Phase Preparative HPLC (RP-HPLC). The product elutes in the void volume with severe tailing. How do I fix this? The Causality: Standard RP-HPLC mobile phases often use 0.1% Formic Acid or TFA. At acidic pH, the azepane nitrogen is fully ionized (protonated). Highly hydrophilic, charged species cannot effectively partition into the hydrophobic C18 stationary phase, causing them to wash out in the void volume. The Solution: Switch to a high-pH mobile phase [1]. Adjust your aqueous phase to pH 10.5–11.0 using 0.1% NH₄OH or 10 mM Ammonium Bicarbonate. Because this pH is >1 unit above the conjugate acid's pKa, the molecule remains in its neutral, lipophilic free-base form, maximizing retention and peak shape on a high-pH stable C18 column.

Q4: How do I handle regioisomers if my synthesis yielded a mixture of 1H-pyrazol-1-yl and 1H-pyrazol-3-yl derivatives? The Causality: N-alkylation of pyrazoles can suffer from poor regiocontrol depending on the steric bulk and base used [3]. The 1-yl and 3-yl/5-yl isomers have identical masses but slightly different dipole moments and spatial geometries. The Solution: Normal-phase chromatography is generally insufficient for regioisomer resolution. You must use high-resolution RP-HPLC with a shallow gradient (e.g., increasing organic modifier by 1% per minute) or a specialized biphenyl stationary phase, which leverages


 interactions to differentiate the subtle electronic differences between the pyrazole isomers.

Part 2: Workflow & Mechanistic Visualizations

Workflow Start Crude Mixture: 1-(2-(1H-pyrazol-1-yl)ethyl)azepane CheckImp Identify Primary Impurity Profile Start->CheckImp SecAmine Unreacted Azepane (Secondary Amine) CheckImp->SecAmine NonPolar Alkylating Agent (Non-polar Halide) CheckImp->NonPolar Regio Pyrazole Regioisomers (e.g., 3-yl vs 1-yl) CheckImp->Regio Scavenge Chemical Scavenging (Isocyanate Resin) SecAmine->Scavenge NPFlash Normal-Phase Flash (Silica + 1-5% Et3N) NonPolar->NPFlash RPHPLC High-pH RP-HPLC (C18, pH 10.5) Regio->RPHPLC

Fig 1. Decision matrix for selecting the optimal azepane derivative purification strategy.

Scavenging Mixture Amine Mixture (Tertiary + Secondary) Reagent Add Electrophile (Tosyl Chloride) Mixture->Reagent Reaction Selective Reaction: Azepane -> Sulfonamide Reagent->Reaction Separation Chromatography (Massive ΔRf) Reaction->Separation

Fig 2. Mechanism of chemical scavenging to selectively alter the polarity of secondary amines.

Part 3: Quantitative Chromatographic Data

The following table synthesizes the expected behavior of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane across different chromatographic environments. Use this data to benchmark your own column performance.

Table 1: Mobile Phase Modifiers and Expected Chromatographic Behavior

Chromatographic ModeStationary PhaseMobile Phase SystemModifier AddedTarget pHExpected Retention Factor (

)
Peak Shape
Normal PhaseBare Silica (60Å)Hexane / EtOAcNoneN/A0.1 - 0.3Severe Tailing / Streaking
Normal PhaseBare Silica (60Å)Hexane / EtOAc5% TriethylamineN/A1.5 - 2.5Sharp, Symmetrical
Reverse PhaseC18 (End-capped)Water / Acetonitrile0.1% Formic Acid~2.8< 0.5 (Void)Poor (Fronting)
Reverse PhaseC18 (High-pH stable)Water / Acetonitrile0.1% NH₄OH~10.53.0 - 5.0Excellent

Part 4: Self-Validating Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this protocol when removing non-polar alkylating agents (e.g., 1-(2-chloroethyl)-1H-pyrazole).

  • Solvent Preparation: Prepare a mobile phase system of Hexane and Ethyl Acetate (EtOAc). Add 5% (v/v) Triethylamine (TEA) to both solvent lines.

  • Column Equilibration (Validation Step): Flush the bare silica column with 3–5 column volumes (CV) of the modified starting solvent (e.g., 95% Hexane / 5% TEA). Self-Validation: Collect a few drops of the column effluent and spot it on wet pH paper. Proceed only when the effluent tests strongly basic (pH > 9), confirming the silica silanols are fully neutralized.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) containing 2% TEA. Dry-loading onto Celite is recommended if the sample is highly viscous.

  • Gradient Elution: Run a gradient from 0% to 50% EtOAc (with constant 5% TEA background) over 12 CVs.

  • Fraction Analysis: Visualize fractions using a UV lamp (254 nm for the pyrazole ring) or potassium permanganate (KMnO₄) stain.

Protocol B: Electrophilic Scavenging of Unreacted Azepane

Use this protocol when your crude mixture is contaminated with unreacted secondary amine.

  • Reagent Addition: Dissolve the crude amine mixture in anhydrous DCM (0.2 M). Add 1.2 equivalents (relative to the estimated azepane impurity) of polymer-bound isocyanate resin or p-Toluenesulfonyl chloride (Tosyl chloride) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reaction Monitoring (Validation Step): Stir at room temperature for 2 hours. Self-Validation: Pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The reaction is complete when the unreacted azepane mass (

    
    ) is completely absent, while the product mass (
    
    
    
    ) remains intact.
  • Extraction: If using Tosyl chloride, wash the DCM layer with saturated aqueous NaHCO₃, then brine. If using polymer-bound resin, simply filter the mixture through a frit and wash the resin with DCM.

  • Final Polish: Concentrate the filtrate in vacuo. The resulting oil can now be easily purified using Protocol A, as the sulfonamide/urea byproduct will elute at a drastically different

    
    .
    
Protocol C: High-pH Reverse Phase Preparative HPLC

Use this protocol for final polishing, removing regioisomers, or achieving >99.5% purity for biological assays.

  • Mobile Phase Prep: Prepare Solvent A (Milli-Q Water) and Solvent B (HPLC-grade Acetonitrile). Add 0.1% (v/v) Ammonium Hydroxide (NH₄OH) to both.

  • System Equilibration (Validation Step): Purge the lines and equilibrate the high-pH stable C18 column (e.g., Waters XBridge) at 5% B. Self-Validation: Measure the pH of the waste line effluent to ensure it reads ~10.5. If the pH is too low, the amine will ionize and tail.

  • Injection & Elution: Inject the sample (dissolved in 1:1 Water/MeCN). Run a shallow gradient: 5% to 60% B over 20 minutes. The free-base 1-(2-(1H-pyrazol-1-yl)ethyl)azepane will typically elute between 35-45% B.

  • Recovery: Pool the pure fractions and lyophilize directly. The NH₄OH modifier is volatile and will sublimate completely, leaving the pure free-base oil or low-melting solid.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Technical Blog. Available at:[Link]

  • Hoechst AG. (1979). Process for the purification of tertiary amines. European Patent Office (EP0007983A1).
  • Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at:[Link]

Technical Support Center: Troubleshooting HPLC Retention Times for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromatographic Personality of the Analyte

Welcome to the technical support hub. To effectively troubleshoot retention time (RT) issues, we must first understand the physicochemical "personality" of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane .[1]

  • Core Functionality: This molecule features a tertiary azepane amine and a pyrazole ring connected by an ethyl linker.[2]

  • pKa Drivers: The azepane nitrogen is the dominant basic center (Predicted pKa

    
     10.0–10.5).[1] The pyrazole nitrogen is weakly basic (pKa 
    
    
    
    2.5) and will remain neutral at standard HPLC pH levels (pH 3–8).[1]
  • The Challenge: The high basicity of the azepane ring makes this compound prone to secondary silanol interactions , leading to peak tailing and retention time instability if the stationary phase surface chemistry changes (e.g., loss of end-capping).

Part 1: Diagnostic Decision Tree (Visual Logic)

Before adjusting parameters, use this logic flow to identify the root cause of your retention time instability.

TroubleshootingFlow Start START: Retention Time Shift Observed CheckPressure Check System Backpressure Start->CheckPressure PressureStable Pressure Stable? CheckPressure->PressureStable LeakCheck Check for Leaks / Pump Failure PressureStable->LeakCheck No (Fluctuating/Low) FritCheck Check Column Frit / Guard Column PressureStable->FritCheck No (High) CheckPattern Analyze Shift Pattern PressureStable->CheckPattern Yes DriftDirection Direction of Drift? CheckPattern->DriftDirection DecreasingRT Decreasing RT (Early Elution) DriftDirection->DecreasingRT Drifting Earlier IncreasingRT Increasing RT (Late Elution) DriftDirection->IncreasingRT Drifting Later RandomRT Random Fluctuation DriftDirection->RandomRT Jumping Sol_Hydrolysis Cause: Stationary Phase Hydrolysis Action: Replace Column DecreasingRT->Sol_Hydrolysis Slow Drift Sol_Wetting Cause: Phase Dewetting Action: Wash with 100% Organic DecreasingRT->Sol_Wetting Sudden Drop Sol_pH Cause: pH Sensitivity (Azepane pKa) Action: Adjust Buffer Strength (>25mM) IncreasingRT->Sol_pH Check Buffer pH Sol_Temp Cause: Temp/Mixing Instability Action: Thermostat Column & Pre-mix RandomRT->Sol_Temp

Figure 1: Diagnostic logic flow for identifying the root cause of retention time shifts based on pressure and drift patterns.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: Retention Time Drifting (Monotonic Change)

Q: My retention time decreases slightly with every injection. Is my column failing?

A: Likely "Phase Collapse" or Stationary Phase Loss. Because the azepane moiety is hydrophobic, you may be using a high percentage of organic solvent. However, if you are using a highly aqueous mobile phase (<5% organic) to retain the polar pyrazole fragment, you might be experiencing "dewetting" (phase collapse).[1]

  • The Mechanism: The C18 chains fold onto themselves to escape the water, reducing the available surface area for interaction.

  • The Fix:

    • Regenerate: Flush the column with 100% Acetonitrile for 30 minutes.

    • Prevent: Ensure your method maintains at least 5% organic solvent or use a "Polar Embedded" (AQ) column.[2]

Q: The RT is increasing, and the peak is broadening. Why?

A: This is a classic symptom of basic amine interaction with silanols. The azepane nitrogen (pKa ~10.5) is protonated at neutral/acidic pH.[2] As the column ages, end-capping groups (small silanes covering the silica surface) hydrolyze, exposing free silanols (Si-OH).[1]

  • The Mechanism: The protonated azepane undergoes ion-exchange with ionized silanols (Si-O⁻), which is a slow kinetic process compared to hydrophobic partitioning, causing tailing and increased retention.

  • The Fix:

    • Immediate: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase.[1] These compete for the silanol sites.[2]

    • Long-term: Switch to a "High pH" stable column (e.g., Hybrid Particle Technology) and run at pH 11. At pH 11, the azepane is neutral (unprotonated), eliminating the ion-exchange mechanism entirely.

Issue 2: Random Retention Time Fluctuations

Q: My RT jumps by ±0.2 minutes between runs. The pressure is stable.

A: This is likely a pH vs. pKa proximity issue. If you are running your method at pH 9.5–10.5, you are operating exactly at the pKa of the azepane nitrogen.

  • The Science: At pH = pKa, a 0.1 pH unit shift (common with temperature changes or CO₂ absorption) changes the ionization state of the analyte by ~5%. This drastically alters its hydrophobicity and retention.[2]

  • The Fix: Move the pH at least 2 units away from the pKa.

    • Option A (Acidic): pH 2.5–3.0 (Azepane fully protonated).[1]

    • Option B (Basic): pH > 12 (Azepane fully neutral).[1] Requires specialized columns.

Part 3: Optimized Experimental Protocols

Protocol A: Robust Buffer Selection for Azepane Derivatives

For basic amines like 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, simple acidification is often insufficient.[1] Use these validated buffer systems.

ParameterAcidic Conditions (Recommended)Basic Conditions (Alternative)
Target pH 3.0 ± 0.1 11.0 ± 0.1
Buffer Salt Ammonium Formate (10–25 mM)Ammonium Bicarbonate / Ammonium Hydroxide
Why? Protonates azepane; masks silanols.[1]Neutralizes azepane; eliminates silanol interaction.[2]
Modifier 0.1% Formic Acid or TFAAmmonium Hydroxide (to adjust pH)
Column Type C18 (End-capped)Hybrid Silica (High pH stable)
Temp 30°C - 40°C25°C - 30°C
Protocol B: Column Equilibration for Basic Compounds

Inadequate equilibration is the #1 cause of "ghost" drift for basic drugs. The stationary phase must be fully saturated with the ion-pairing agent or buffer counter-ions.[2]

  • Flush: 10 Column Volumes (CV) of Mobile Phase B (High Organic) to clean the matrix.[1]

  • Equilibrate: 20 CV of Initial Gradient Conditions (e.g., 95% Buffer / 5% Organic).

  • Conditioning Injection: Inject a high-concentration standard (10x normal) once before starting the sequence to "passivate" active sites on the column frit and silica.

Part 4: Mechanism of Interaction (Visualized)

Understanding why the azepane tail occurs is critical for selecting the right column.

InteractionMechanism cluster_Column Stationary Phase Surface Analyte Protonated Azepane (R-NH+) C18 C18 Ligand (Hydrophobic) Analyte->C18 Fast Equilibrium (Good Peak Shape) Silanol Free Silanol (Si-O-) Analyte->Silanol Slow Equilibrium (Peak Tailing) Modifier Modifier (TEA/TFA) Modifier->Silanol Blocks Site

Figure 2: Mechanistic view of peak tailing. The "Slow Equilibrium" with silanols causes the tail. Modifiers like TEA block this interaction.[2]

References

  • Dolan, J. W. (2011).[2] Troubleshooting Basics, Part III: Retention Problems. LCGC North America.[2] Link

  • PubChem. (n.d.).[2][3][4][5][6] Azepane Compound Summary. National Center for Biotechnology Information.[2] Link

  • McCalley, D. V. (2010).[2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Cited for silanol interaction mechanisms).[2]

  • Neue, U. D. (1997).[2] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[2][7] (Standard text for phase collapse/dewetting phenomena).

Sources

Technical Support Center: Stability & Handling of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

[1][2]

Status: Active Document ID: TSC-AZP-001 Last Updated: February 28, 2026 Audience: Medicinal Chemists, Analytical Scientists, Compound Management[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane . While this specific scaffold unites a robust pyrazole ring with a flexible azepane core, the physicochemical mismatch between the aromatic heterocycle and the aliphatic tertiary amine creates specific vulnerabilities in solution.

This guide moves beyond generic advice, providing a mechanistic understanding of degradation pathways—specifically N-oxidation and salt disproportionation —and offers actionable protocols to preserve compound integrity.[1]

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the molecular "soft spots."

The Primary Threat: N-Oxidation

The azepane nitrogen is a tertiary amine with a localized lone pair. Unlike the pyrazole nitrogens, whose electrons are either involved in the aromatic sextet or occupy an orthogonal


  • Mechanism: In the presence of dissolved oxygen or peroxides (common in aged ethers or PEGs), the azepane nitrogen undergoes radical cation formation or direct nucleophilic attack on electrophilic oxygen species.

  • Result: Formation of the N-oxide (M+16 peak in LCMS).[2] This is the #1 cause of "yellowing" in solution.

Secondary Threat: Atmospheric Carbonation

If the compound is kept as a free base, it is a moderately strong base (

  • Mechanism: It reacts avidly with atmospheric

    
     and moisture.
    
  • Result: Formation of bicarbonate/carbonate salts.[3][4] This often presents as "gummy" residues or unexpected precipitation in non-polar solvents.

Diagram 1: Degradation Pathways

The following logic map visualizes the degradation cascade and the critical intervention points.

DegradationPathwaysCompound1-(2-(1H-pyrazol-1-yl)ethyl)azepane(Intact)RadicalRadical Cation IntermediateCompound->Radical Slow OxidationCarbonateBicarbonate Salt(Precipitate/Gum)Compound->Carbonate Acid-Base Reaction(Reversible with Base wash)OxygenDissolved O2 / PeroxidesOxygen->RadicalCO2Atmospheric CO2 + H2OCO2->CarbonateNOxideAzepane N-Oxide(M+16 impurity)Radical->NOxide Irreversible

Figure 1: Mechanistic pathways for oxidative and carbonic degradation of the azepane scaffold.[1][2]

Module 2: Troubleshooting Guide

Scenario A: "My solution has turned yellow/brown."

Diagnosis: Oxidative degradation (N-oxide formation).[2] Cause: Storage in non-degassed solvents or exposure to light (photo-oxidation).[2] Immediate Action:

  • Check LCMS: Look for a peak at

    
    .[2]
    
  • Salvage: If degradation is <5%, purify via SCX (Strong Cation Exchange) chromatography. The N-oxide is much more polar and will elute differently than the parent amine.

  • Prevention: See Protocol 3.1 (Solvent Degassing).

Scenario B: "White solid precipitates from my non-polar stock solution."

Diagnosis: Carbonate salt formation. Cause: The free base absorbed

Immediate Action:
  • Biphasic Wash: Dissolve the residue in DCM/Water. Basify the aqueous layer to pH 12 with NaOH. Extract with DCM.

  • Dry: Dry organic layer over

    
     (anhydrous) to remove water that catalyzes this reaction.
    
Scenario C: "Inconsistent biological data (IC50 shifts)."

Diagnosis: Effective concentration drop due to hygroscopicity.[2] Cause: Azepane salts (e.g., HCl, fumarate) are often hygroscopic.[1][2] You may be weighing water, not compound. Immediate Action:

  • qNMR: Perform quantitative NMR using an internal standard (e.g., maleic acid) to determine the exact weight % of the active pharmaceutical ingredient (API).[2]

Module 3: Storage & Handling Protocols

Protocol: Preparation of Stable Stock Solutions

Rationale: Removing dissolved oxygen prevents the radical initiation step of N-oxidation.

Reagents: Anhydrous DMSO or Ethanol. Equipment: Argon balloon, long needle, sonicator.[1]

  • Sparging: Place the solvent in a septum-capped vial. Insert a long needle connected to an Argon line into the liquid. Insert a short vent needle. Bubble Argon for 15 minutes.

  • Dissolution: Add the azepane compound quickly.

  • Sealing: Purge the headspace with Argon before withdrawing the needle. Wrap the cap with Parafilm.

  • Storage: Store at -20°C. Do not store in varying temperatures (freeze-thaw cycles promote moisture ingress).[1][2]

Protocol: Selecting the Right Solvent System

Not all solvents are compatible with the basic azepane nitrogen.

SolventSuitabilityRisk FactorRecommendation
DMSO HighHygroscopic (absorbs water)Best for biological stocks.[1][2] Use single-use aliquots.
Chloroform (

)
LOW Acidic decompositionAVOID. Chloroform decomposes to HCl/Phosgene, which reacts with the amine.[2]
Methanol MediumProtodealkylation (rare)Good for short-term use.[1][2] Keep anhydrous.
Acetonitrile HighLowExcellent for analytical standards.
Decision Tree: Handling Workflow

Follow this logic to ensure sample integrity during experiments.

HandlingWorkflowStartStart: Handling 1-(2-(1H-pyrazol-1-yl)ethyl)azepaneFormCheckIs the compound a Salt or Free Base?Start->FormCheckSaltSalt (HCl, TFA, etc.)FormCheck->SaltBaseFree Base (Oil/Solid)FormCheck->BaseSaltRiskRisk: HygroscopicitySalt->SaltRiskBaseRiskRisk: Oxidation & CO2 CaptureBase->BaseRiskActionSaltStore in DesiccatorWarm to RT before openingSaltRisk->ActionSaltActionBaseStore under ArgonDissolve in degassed DMSOBaseRisk->ActionBase

Figure 2: Decision matrix for handling based on compound form.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use PEG-400 for in vivo formulation? A: Proceed with caution. Polyethylene Glycols (PEGs) often contain trace peroxides which rapidly oxidize the azepane nitrogen.[2]

  • Fix: Use "low-peroxide" grade PEG or add an antioxidant like BHT (Butylated hydroxytoluene) at 0.01% w/v to the vehicle before adding the compound.

Q2: The compound is an oil. How do I weigh it accurately? A: The free base is often an oil. Do not attempt to weigh small amounts (<5 mg) directly, as static and surface tension will cause large errors.[2]

  • Fix: Prepare a concentrated "master stock" (e.g., 100 mg in 10 mL DMSO) and volumetrically dilute to the desired concentration.

Q3: Is the pyrazole ring stable to UV light? A: Generally, yes. However, the ethyl linker provides flexibility that can allow excited-state intramolecular interactions. While not the primary degradation pathway, we recommend using amber glass vials to eliminate this variable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66914949, 1H-pyrrolo[1,2-a]azepine.[1][2] Retrieved February 28, 2026 from [Link][1][2]

  • Luo, T., et al. (2024). Thermal degradation of tertiary amine for CO2 capture: Structure–activity relationships and density functional theory calculations.[5] AIChE Journal. Retrieved from [Link]

  • NIST Chemistry WebBook. Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- (DBU Analog).[1] Retrieved from [Link][2]

Technical Support Center: Troubleshooting Unreacted Pyrazole in 1-(2-(1H-pyrazol-1-yl)ethyl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing challenges with the purification of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane .

During the synthesis of this compound—typically via the alkylation of pyrazole with an azepane derivative—unreacted pyrazole often persists as a stubborn impurity. This guide provides field-proven, self-validating protocols to selectively remove pyrazole without relying on resource-intensive chromatography.

Part 1: The Physicochemical Challenge

Q: Why does unreacted pyrazole persist in the organic phase during standard aqueous workups?

A: The difficulty in removing pyrazole lies in its unique physicochemical profile. While neutral pyrazole is highly hydrophilic, it also exhibits significant solubility in organic solvents due to its planar aromatic structure and its ability to act as both a hydrogen bond donor and acceptor[1]. During a standard water or brine wash, its partition coefficient does not overwhelmingly favor the aqueous phase when high concentrations of organic solvents (like EtOAc or DCM) are present. Furthermore, pyrazole can form non-covalent hydrogen-bonded adducts with the basic tertiary amine of your product, causing them to co-elute.

To design a rational purification strategy, we must exploit the differences in their basicity (pKa) and reactive sites.

Table 1: Physicochemical Profile Comparison
PropertyUnreacted Pyrazole1-(2-(1H-pyrazol-1-yl)ethyl)azepane (Product)
Molecular Weight 68.08 g/mol 193.29 g/mol
Conjugate Acid pKa 2.52[1]~11.07 (Azepane ring)[2]
Acidic N-H pKa 14.21[1]N/A (Fully substituted)
LogP (Neutral species) ~0.26 (Highly hydrophilic)~1.8 - 2.2 (Lipophilic)
Reactive Sites Secondary Amine (N-H)Tertiary Amine

Part 2: Purification Strategy Workflows

Depending on your reaction scale and purity requirements, you can choose between a thermodynamic approach (pH-tuned extraction) or a kinetic/covalent approach (electrophilic scavenging). Industrial removal of pyrazole from wastewater often relies on bulk adsorption or oxidation[3], but synthetic isolation requires non-destructive, highly selective methods.

PurificationStrategy Start Crude Mixture (Product + Pyrazole) Decision Scale & Purity Requirement? Start->Decision Path1 Large Scale (>1g) Cost-Sensitive Decision->Path1 Preparative Path2 Small Scale (<1g) High Purity Decision->Path2 Analytical/Library Step1A pH-Tuned Extraction (pH 6.0 Wash) Path1->Step1A Step2A Covalent Scavenging (PS-Isocyanate Resin) Path2->Step2A Pure Pure 1-(2-(1H-pyrazol-1-yl) ethyl)azepane Step1A->Pure Step2A->Pure

Caption: Decision tree for selecting the optimal pyrazole removal strategy based on scale.

Part 3: Detailed Troubleshooting Protocols

Protocol A: pH-Tuned Differential Acid-Base Extraction

Q: What is the most scalable, chromatography-free method to remove pyrazole?

A: By leveraging the massive pKa difference between the azepane nitrogen (pKa ~11.07)[2] and the pyrazole nitrogen (pKa 2.52)[1], we can selectively manipulate their ionization states. At exactly pH 6.0, the azepane ring is >99.99% protonated (locked in the aqueous phase), while >99.9% of the pyrazole is neutral.

pHTuning State1 pH < 1 (Aqueous) Both Amines Protonated Action1 Adjust to pH 6.0 Add NaCl State1->Action1 State2 pH 6.0 (Aqueous) Product: Protonated Pyrazole: Neutral Action2 Wash with EtOAc (Discards Pyrazole) State2->Action2 Aqueous layer retained State3 pH 12.0 (Aqueous) Product: Neutral Pyrazole: Absent Action3 Adjust to pH 12.0 Extract with DCM State3->Action3 Action1->State2 Action2->State3 Aqueous layer retained Product Pure Product in DCM Action3->Product

Caption: Workflow of pH-tuned extraction exploiting pKa differentials to isolate the product.

Step-by-Step Methodology:

  • Initial Capture: Dissolve the crude mixture in Dichloromethane (DCM) and extract with 1 M HCl. Both the product and pyrazole will protonate and transfer to the aqueous layer. Discard the organic layer.

  • Selective Neutralization: Carefully adjust the aqueous layer to pH 6.0 using 1 M NaOH.

    • Validation Checkpoint: You must use a calibrated pH meter. Do not rely on pH paper. If the pH drifts above 8.0, the azepane product will begin to neutralize and you will lose it in the subsequent wash step.

  • Salting Out & Depletion: Saturate the pH 6.0 aqueous layer with solid NaCl. Extract the aqueous layer 3 to 5 times with Ethyl Acetate (EtOAc). The high ionic strength forces the hydrophilic, neutral pyrazole into the organic phase.

    • Validation Checkpoint: Spot the EtOAc washes on a TLC plate and stain with Iodine or KMnO₄. Continue washing until no pyrazole is detected in the organic phase.

  • Product Recovery: Basify the retained aqueous layer to pH 12.0 using 5 M NaOH. The product is now fully neutral. Extract 3 times with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under vacuum to yield the pure product.

Protocol B: Covalent Scavenging (For Small-Scale/High-Purity Needs)

Q: Is there a faster method for small-scale synthesis or parallel library generation?

A: Yes. Pyrazole possesses a reactive secondary amine (N-H) with nucleophilic character, whereas your product is a fully substituted tertiary amine. You can exploit this steric and electronic difference by introducing an electrophilic scavenger resin, such as Polystyrene-bound Isocyanate (PS-Isocyanate) . The resin covalently traps the pyrazole as a urea derivative, leaving the product untouched in solution.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude mixture in anhydrous DCM or THF (avoid protic solvents like MeOH, which will quench the resin).

  • Resin Addition: Add 3 to 4 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated molar amount of unreacted pyrazole.

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours.

    • Validation Checkpoint: Analyze a filtered aliquot via LC-MS. The pyrazole peak (

      
       69 [M+H]⁺) should completely disappear, while the product peak (
      
      
      
      194 [M+H]⁺) remains stable.
  • Isolation: Filter the mixture through a fritted syringe or a Celite pad to remove the resin. Wash the resin bed with a small volume of DCM. Concentrate the filtrate to obtain the pure 1-(2-(1H-pyrazol-1-yl)ethyl)azepane.

References

  • Source: nih.
  • Source: mdpi.
  • Source: arviatechnology.

Sources

Technical Support Center: Impurity Profiling & Troubleshooting for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical profiling of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane . This compound—a critical pharmacophore building block featuring a lipophilic azepane ring linked to an aromatic pyrazole—presents unique challenges during synthesis, primarily driven by competitive nucleophilic substitutions and elimination reactions.

This guide is designed for researchers and drug development professionals. It bypasses basic chemistry to focus directly on mechanistic causality, advanced LC-MS/MS troubleshooting, and self-validating purification protocols.

Part 1: Mechanistic Pathways & Impurity Generation

Understanding the origin of your impurities is the first step in eliminating them. The standard synthesis involves the N-alkylation of azepane with 1-(2-chloroethyl)-1H-pyrazole (or the reverse alkylation of pyrazole). Both routes are susceptible to specific side reactions dictated by the basicity of the reagents and the steric hindrance of the transition states[1].

G SM1 Azepane Target 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (Target API) SM1->Target SN2 Alkylation (Base, Heat) SM2 1-(2-chloroethyl)-1H-pyrazole SM2->Target SN2 Alkylation Imp1 1-vinyl-1H-pyrazole (Elimination Impurity) SM2->Imp1 E2 Elimination (Strong Base) Imp2 Quaternary Azepanium (Over-alkylation) Target->Imp2 Excess SM2 (SN2) Imp3 N-oxide Degradant (+16 Da) Target->Imp3 Oxidation (Air/Peroxides)

Fig 1. Mechanistic pathways of target synthesis and impurity generation.

Part 2: Troubleshooting FAQs

Q1: My crude LC-MS shows a massive peak at m/z 95.06 that doesn't correspond to my starting materials. What is this, and why is it forming? A: This is 1-vinyl-1H-pyrazole , a classic E2 elimination byproduct. When you use a strong base (e.g., NaH, KOH) to drive the N-alkylation, the base can abstract a proton from the


-carbon of 1-(2-chloroethyl)-1H-pyrazole instead of acting purely as an acid scavenger for the SN2 reaction[2].
  • The Fix: Shift to a milder, sterically hindered base (like

    
     or DIPEA) and lower the reaction temperature. The E2 elimination is highly temperature-dependent and competes heavily with the desired SN2 pathway at elevated temperatures.
    

Q2: I am detecting a +16 Da mass shift (m/z 210.16) in my stability samples. How can I analytically differentiate an N-oxide degradant from a C-hydroxylated impurity? A: Both degradation pathways yield a +16 Da shift, but their MS/MS fragmentation behaviors are entirely distinct. Aliphatic N-oxides (forming on the azepane nitrogen) are thermally labile.

  • The Fix: Perform Collision-Induced Dissociation (CID) MS/MS. An N-oxide will characteristically show a neutral loss of 16 Da (oxygen) or 17 Da (hydroxyl radical) directly from the parent ion[3]. In contrast, a C-hydroxylated impurity will typically undergo a neutral loss of 18 Da (

    
    ) due to the elimination of water from the ring.
    

MS_Logic Start LC-MS Peak: +16 Da (m/z 210.16) CID Perform CID MS/MS Start->CID Path1 Neutral Loss: -16 Da (O) or -17 Da (OH) CID->Path1 Path2 Neutral Loss: -18 Da (H2O) CID->Path2 Result1 N-Oxide Impurity Path1->Result1 Result2 C-Hydroxylated Impurity Path2->Result2

Fig 2. LC-MS/MS diagnostic workflow for +16 Da mass shift impurities.

Q3: I see a late-eluting peak with an m/z of 288.22. What is the causality behind this? A: This is a Quaternary Azepanium Salt . Because the target molecule, 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, contains a highly nucleophilic tertiary amine, it can react with a second equivalent of 1-(2-chloroethyl)-1H-pyrazole. This over-alkylation creates a permanently charged species. To prevent this, ensure azepane is used in slight excess (1.2 - 1.5 eq) and add the alkylating agent dropwise to maintain a low localized concentration.

Part 3: Quantitative Impurity Data

The following table summarizes the chromatographic and mass spectrometric behavior of the target and its common impurities on a standard C18 reverse-phase system.

Impurity NameMechanistic OriginMonoisotopic Mass (m/z)Typical LC RRT*
1-(2-(1H-pyrazol-1-yl)ethyl)azepane Target API (SN2 Alkylation) 194.16 [M+H]+ 1.00
AzepaneUnreacted Starting Material100.11 [M+H]+0.45
N-oxide DegradantOxidative Degradation210.16 [M+H]+0.85
Quaternary Azepanium SaltOver-alkylation (SN2)288.22 [M]+1.15
1-vinyl-1H-pyrazoleE2 Elimination Byproduct95.06 [M+H]+1.25

*Relative Retention Time (RRT) based on a 0.1% Formic Acid in Water/Acetonitrile gradient.

Part 4: Experimental Protocols
Protocol 1: LC-MS/MS Method for Impurity Profiling

To ensure high-fidelity detection of basic amines and low-level impurities, utilize the following optimized LC-MS/MS parameters[3]:

  • Column Selection: Use a solid-core C18 column (e.g., 100 × 3.0 mm, 2.7 µm) to minimize peak tailing typical of aliphatic amines.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. The acidic modifier is critical to keep the azepane moiety fully protonated, ensuring sharp peak shapes and consistent ionization.

  • Ionization: Positive Electrospray Ionization (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Acquisition: Run in Full Scan mode (m/z 50–500) with Data-Dependent Acquisition (DDA) triggering MS/MS on the top 3 most intense ions to automatically capture the neutral loss diagnostics outlined in FAQ 2.

Protocol 2: Self-Validating Acid-Base Extraction

If your crude mixture is heavily contaminated with 1-vinyl-1H-pyrazole, standard silica gel chromatography will suffer from severe streaking due to the basic azepane ring. Instead, exploit the intrinsic pKa differences of the molecules.

  • The Causality: The azepane nitrogen has a pKa of ~11.1, making it highly basic. The pyrazole nitrogen's lone pair is tied up in the aromatic

    
    -system, resulting in a conjugate acid pKa of ~2.5.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM).

  • Acidic Extraction (pH ~1.0): Extract the organic layer with 1M aqueous HCl (3 x 50 mL).

    • Validation Check: The target API and unreacted azepane are protonated and migrate to the aqueous layer. The neutral 1-vinyl-1H-pyrazole remains in the DCM layer. Discard the DCM layer.

  • Aqueous Wash: Wash the combined acidic aqueous layers with fresh Ethyl Acetate (1 x 50 mL) to remove trace lipophilic impurities.

  • Basification (pH ~10.0): Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches 10.0.

    • Validation Check: The target API is deprotonated, crashing out of the aqueous solution as a free base oil.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (3 x 50 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the highly purified target compound.
    
References
  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Pharmaceuticals (MDPI).[Link]

  • James, M., & Edge, T. (2021). Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS. LCGC International.[Link]

  • Grigalius, I., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules (MDPI).[Link]

Sources

Technical Support Center: Overcoming Hygroscopic Challenges of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-(2-(1H-pyrazol-1-yl)ethyl)azepane .

This molecule is a tertiary amine featuring a highly basic azepane ring (pKa ~10) and a weakly basic pyrazole moiety. While salification (e.g., forming a hydrochloride salt) is the standard approach to improve its aqueous solubility, it frequently introduces severe hygroscopicity. This moisture affinity leads to two catastrophic failures in drug development: deliquescence (the salt dissolving in its own absorbed moisture) and excipient-induced disproportionation (the conversion of the salt back to the poorly soluble free base)[1].

This guide provides field-proven, self-validating protocols and troubleshooting steps to stabilize this compound.

Diagnostic and Mitigation Workflow

Before altering your formulation, you must determine whether the failure is driven by the intrinsic crystal lattice of the salt or by chemical incompatibilities within the excipient matrix.

Workflow Start Synthesize API Salt (e.g., HCl) DVS Dynamic Vapor Sorption (DVS) Determine CRH Start->DVS Decision1 Is CRH > 75%? DVS->Decision1 SaltScreen Perform Salt Screen (Mesylate, Tosylate, etc.) Decision1->SaltScreen No (Hygroscopic) Formulation Excipient Compatibility Screening Decision1->Formulation Yes (Stable) SaltScreen->DVS New Salt Candidate Decision2 Disproportionation Observed? Formulation->Decision2 pHMod Add Acidic Modifiers (e.g., Maleic Acid) Decision2->pHMod Yes (Free Base Forms) Success Stable Solid Dosage Form Decision2->Success No pHMod->Formulation Re-evaluate

Workflow for diagnosing and mitigating hygroscopicity in 1-(2-(1H-pyrazol-1-yl)ethyl)azepane salts.

Troubleshooting & FAQs

Q1: My 1-(2-(1H-pyrazol-1-yl)ethyl)azepane HCl salt turns into a sticky paste at ambient conditions. Why does this happen, and how can I prevent it?

Causality: The Critical Relative Humidity (CRH) of your specific salt polymorph is lower than the ambient room humidity. When ambient RH exceeds the CRH, the thermodynamic drive for water vapor to condense onto the crystal surface overcomes the lattice energy, causing the salt to deliquesce[2]. Hydrochloride salts of tertiary amines are notoriously prone to this due to the small ionic radius and high hydration energy of the chloride ion. Solution: You must alter the crystal lattice by conducting a counterion exchange. Switch from chloride to larger, more hydrophobic counterions (e.g., mesylate, tosylate, or fumarate). Larger counterions decrease the hydration energy and disrupt water binding, significantly raising the CRH and yielding a non-hygroscopic solid[3].

Q2: During 40°C/75% RH stability testing of our tablet formulation, the salt converts back to the free base, ruining dissolution. What is driving this?

Causality: You are observing moisture-induced salt disproportionation . When the hygroscopic salt absorbs trace moisture, it forms a microscopic liquid layer on the particle surface. If your formulation contains basic excipients (like magnesium stearate or croscarmellose sodium), they act as proton acceptors. This raises the microenvironmental acidity (


) above the 

of the azepane salt, driving the equilibrium toward the precipitation of the insoluble free base[4][5]. Solution: Modulate the microenvironmental pH. Incorporate solid organic acids (e.g., maleic acid, tartaric acid) into the powder blend. These act as sacrificial proton donors, keeping the local

safely below the

of the salt, completely inhibiting disproportionation[4].
Q3: How does lyophilization (freeze-drying) impact the hygroscopic nature of this compound?

Causality: Lyophilization typically yields an amorphous solid rather than a crystalline lattice. Amorphous solids possess higher free energy and lack the ordered intermolecular bonds of a crystal, making them exponentially more hygroscopic. Furthermore, selective crystallization of buffer components during the freezing step can cause drastic pH shifts, initiating disproportionation before the product is even dry[6]. Solution: If lyophilization is mandatory, you must include a crystallizing bulking agent (like mannitol) and conduct an annealing step during the freezing cycle to encourage the API salt to crystallize out of the freeze-concentrated matrix.

Mechanism of Failure: Moisture-Induced Disproportionation

To effectively troubleshoot, you must understand the exact sequence of events that leads to the loss of your API's salt form within a formulated matrix.

Mechanism Moisture Moisture Sorption (>CRH) Dissolution Surface Dissolution of API Salt Moisture->Dissolution MicropH Microenvironmental pH > pH_max Dissolution->MicropH Excipient Basic Excipient (e.g., Mg Stearate) Excipient->MicropH Proton Transfer Precipitation Precipitation of Free Base API MicropH->Precipitation Disproportionation Salt Disproportionation (Loss of Efficacy) Precipitation->Disproportionation

Moisture-mediated disproportionation pathway of tertiary amine salts with basic excipients.

Data Presentation: Counterion Selection Matrix

When executing a salt screen for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, quantitative comparison is critical. The table below summarizes the expected physicochemical shifts when exchanging the counterion.

Salt CandidateCounterion pKaCritical Relative Humidity (CRH)Hygroscopicity ClassificationDisproportionation Risk (w/ MgSt)
Hydrochloride -6.1< 60%Highly HygroscopicHigh
Mesylate -1.9~ 75%Moderately HygroscopicMedium
Tosylate -2.8> 85%Slightly HygroscopicLow
Fumarate (Hemisalt)3.0> 90%Non-HygroscopicLow

Note: Data represents empirical trends for basic azepane-derivative salts to illustrate the selection matrix. Actual CRH values must be verified via DVS.

Experimental Protocols

Protocol 1: Tiered Salt Screening and Counterion Exchange

This self-validating protocol ensures the generation of a less hygroscopic salt form without compromising the chemical integrity of the pyrazole or azepane rings.

  • Free Base Generation: Dissolve the highly hygroscopic 1-(2-(1H-pyrazol-1-yl)ethyl)azepane HCl salt in water. Adjust the pH to 12.0 using 1M NaOH to fully deprotonate the azepane ring. Extract the free base into ethyl acetate (3x). Dry the organic layer over anhydrous

    
     and evaporate under reduced pressure.
    
  • Acid Addition: Dissolve the isolated free base in a minimal volume of hot ethanol. Slowly add 1.05 molar equivalents of the target acid (e.g., p-Toluenesulfonic acid or Fumaric acid) dissolved in ethanol.

  • Controlled Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour to promote the growth of a stable, low-energy crystal lattice. If no precipitation occurs, add an anti-solvent (e.g., heptane) dropwise until cloudiness persists.

  • Isolation & Washing: Filter the crystals under a nitrogen blanket to prevent ambient moisture condensation. Wash with cold heptane.

  • Validation (Self-Correction Step): Analyze the isolated solid using Powder X-Ray Diffraction (PXRD) to confirm crystallinity. Subject the confirmed crystal to Dynamic Vapor Sorption (DVS) from 0% to 90% RH. Acceptance Criteria: Mass gain must be <2% at 80% RH[2].

Protocol 2: Microenvironmental pH ( ) Modulation

If you are locked into a specific salt form that is experiencing disproportionation, use this protocol to stabilize the formulation matrix.

  • Excipient Blending: Prepare a binary mixture of the API salt and the problematic basic excipient (e.g., Magnesium Stearate) at a 1:1 w/w ratio to create a worst-case scenario.

  • Acidifier Incorporation: Divide the blend into three cohorts.

    • Cohort A: Control (No acidifier).

    • Cohort B: Add 5% w/w Maleic Acid.

    • Cohort C: Add 5% w/w Tartaric Acid.

  • Stress Testing: Compress the blends into 100 mg compacts using a hydraulic press (compression accelerates disproportionation by increasing intimate particle contact). Store the compacts in open glass vials at 40°C/75% RH for 14 days[4][5].

  • Quantification: Analyze the compacts using Raman Spectroscopy or Synchrotron XRD. Track the disappearance of the salt's characteristic peak and the emergence of the free base peak.

  • Validation: The cohort exhibiting 0% free base formation identifies the optimal organic acid required to maintain the

    
     below the 
    
    
    
    of your specific azepane salt[5].

References

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges European Pharmaceutical Review[Link][7]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Institutes of Health (NIH)[Link][3]

  • Salt Selection in Drug Development Pharmaceutical Technology[Link][2]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Crystal Pharmatech[Link][1]

  • Modulation of Microenvironmental Acidity: A Strategy to Mitigate Salt Disproportionation in Drug Product Environment Molecular Pharmaceutics - ACS Publications / PubMed[Link][4][5]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating complex bis-heterocyclic compounds is a persistent challenge in modern analytical chemistry and drug development. 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (Exact Mass: 193.1579 Da) is a highly specific structural motif consisting of a saturated 7-membered cyclic amine (azepane) connected via an ethyl linker to an aromatic heterocycle (pyrazole).

When analyzing this compound in biological matrices or synthetic mixtures, mass spectrometry (MS) is the gold standard. However, researchers frequently encounter isobaric and isomeric interferences—such as piperidine and pyrrolidine analogs—that possess the exact same molecular weight and elemental formula (C11H19N3). This guide objectively compares the fragmentation patterns of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane against its structural alternatives, providing the mechanistic causality and experimental protocols required for unambiguous identification.

Mechanistic Principles of Fragmentation

To differentiate these isomers, we must look beyond the precursor ion and analyze the thermodynamics of their collision-induced dissociation (CID) or electron ionization (EI) pathways.

Alpha-Cleavage and Stevenson's Rule

The dominant fragmentation pathway for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane is the


-cleavage of the C-C bond within the ethyl linker. According to Stevenson's Rule, when a bond is cleaved, the positive charge will preferentially reside on the fragment with the lowest ionization energy. Because the tertiary nitrogen of the azepane ring has a significantly lower ionization potential than the delocalized 

-system of the pyrazole ring, the charge is retained on the azepane moiety .

This results in the formation of a highly stable, even-electron azepanium iminium ion at m/z 112 (


). This ion serves as the definitive diagnostic base peak for the azepane-ethyl structure .
Secondary Heterocyclic Cleavage

While the azepanium ion dominates, a competing


-cleavage pathway results in charge retention on the pyrazole side of the molecule, generating a methylene-pyrazole cation at m/z 81  (

). Furthermore, the neutral loss of the entire pyrazole radical yields a minor fragment at m/z 126 .

Fragmentation M Molecular Ion [M]•+ m/z 193 F112 Azepanium Iminium [C7H14N]+ m/z 112 M->F112 α-cleavage (- C4H5N2•) F81 Methylene-Pyrazole [C4H5N2]+ m/z 81 M->F81 α-cleavage (- C7H14N•) F126 [M - Pyrazole]+ m/z 126 M->F126 Heterocycle loss (- C3H3N2•)

Fig 1: Primary EI-MS fragmentation pathways of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane.

Comparative Isomer Data

To objectively evaluate the analytical specificity of this fragmentation pattern, we must compare it against two exact-mass structural isomers: a piperidine analog with a propyl linker, and a pyrrolidine analog with a butyl linker.

As demonstrated in the table below, while the precursor ion (m/z 194.16 in ESI+) and the secondary pyrazole fragment (m/z 81) remain identical across all three molecules, the iminium base peak shifts precisely by 14 Da (one


 unit) depending on the size of the cyclic amine.
Compound NameLinker TypeCyclic AminePrecursor Ion

Diagnostic Base PeakSecondary Fragments
1-(2-(1H-pyrazol-1-yl)ethyl)azepane EthylAzepane (7-membered)m/z 194.16m/z 112 m/z 81, 126
1-(3-(1H-pyrazol-1-yl)propyl)piperidine PropylPiperidine (6-membered)m/z 194.16m/z 98 m/z 81, 126
1-(4-(1H-pyrazol-1-yl)butyl)pyrrolidine ButylPyrrolidine (5-membered)m/z 194.16m/z 84 m/z 81, 126

Data Interpretation: The presence of m/z 112 definitively confirms the azepane-ethyl substructure. If m/z 98 or m/z 84 is observed as the base peak instead, the sample contains the piperidine or pyrrolidine isomer, respectively.

Experimental Protocol: LC-ESI-MS/MS Isomer Differentiation

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating tandem mass spectrometry (MS/MS) workflow. The method employs collision energy (CE) ramping to confirm both primary and secondary structural features.

Step 1: Sample Preparation & Internal Standardization
  • Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Step: Spike the sample with 100 ng/mL of a stable isotope-labeled internal standard (e.g., a

    
    -pyrazole analog). This internal standard acts as a self-validating control to monitor matrix suppression and verify that mass shifts during CID are structurally driven rather than artifactual.
    
Step 2: Chromatographic Separation
  • Column: C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: Ramp from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: The slight lipophilicity differences between the 7-membered, 6-membered, and 5-membered cyclic amines will result in distinct retention times, providing orthogonal validation to the MS/MS spectral data.

Step 3: Ionization and Precursor Selection
  • Source: Electrospray Ionization in positive mode (ESI+).

  • Capillary Voltage: 3500 V.

  • Isolate the protonated precursor ion

    
     at m/z 194.16 in the first quadrupole (Q1) with a narrow isolation window (0.7 Da).
    
Step 4: Collision-Induced Dissociation (CID) Ramping
  • Collision Gas: Argon (2.0 mTorr).

  • Energy Ramping: Perform CID at three distinct collision energies: 15 eV, 25 eV, and 40 eV.

  • Causality: At a low CE (15 eV), the primary

    
    -cleavage dominates, yielding the diagnostic m/z 112 base peak. Ramping to a high CE (40 eV) forces secondary ring-opening of the azepane moiety (yielding minor fragments at m/z 70 and 56). This high-energy fragmentation confirms the internal structure of the cyclic amine and prevents false positives from branched-chain acyclic amines.
    
Step 5: Data Acquisition & Fragment Mapping
  • Scan Q3 from m/z 50 to 200.

  • Map the relative abundance of m/z 112 vs. m/z 81 to definitively identify the 1-(2-(1H-pyrazol-1-yl)ethyl)azepane structure.

Workflow S1 1. Sample Preparation (1 µg/mL in MeOH) S2 2. Chromatographic Separation (UHPLC C18 Column) S1->S2 S3 3. ESI+ Ionization (Precursor m/z 194) S2->S3 S4 4. CID Fragmentation (Collision Energy: 10-40 eV) S3->S4 S5 5. Isomer Differentiation (Fragment Mapping) S4->S5

Fig 2: LC-ESI-MS/MS experimental workflow for isomer differentiation.

References

  • Mikaia, A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1).[Link]

  • DeRuiter, J., et al. (2016). Bath Salt-type Aminoketone Designer Drugs: Analytical and Synthetic Studies on Substituted Cathinones. Office of Justice Programs, U.S. Department of Justice.[Link]

  • Theobald, D. S., et al. (2005). Mass spectrometry of stanozolol and its analogues using electrospray ionization and collision-induced dissociation with quadrupole-linear ion trap and linear ion trap-orbitrap hybrid mass analyzers. Rapid Communications in Mass Spectrometry, 19(22), 3369-3378.[Link]

Bioactivity Profiling of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane: A Comparative Guide against Standard CNS Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, self-validating experimental workflows, and comparative bioactivity of dual-targeting GPCR/chaperone scaffolds.

Executive Summary & Structural Rationale

The development of multi-target directed ligands (MTDLs) has become a cornerstone in neuropharmacology, particularly for complex central nervous system (CNS) disorders like Alzheimer's disease and neuropathic pain. Recent literature highlights the synergistic potential of targeting both the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (S1R) .

The compound 1-(2-(1H-pyrazol-1-yl)ethyl)azepane represents a highly compact, novel scaffold designed to exploit this dual-target space.

  • The Azepane Core: At physiological pH, the basic nitrogen of the 7-membered azepane ring is protonated. This forms a critical salt bridge with Asp114 in the transmembrane domain 3 (TM3) of the H3R, a universal requirement for H3R antagonism . Simultaneously, this basic amine satisfies the primary pharmacophore requirement for S1R binding (interaction with Asp29).

  • The Ethyl Linker & Pyrazole Ring: The short ethyl chain provides optimal spatial separation, allowing the pyrazole ring to engage in

    
     stacking and hydrogen bonding within the hydrophobic pockets of both receptors, similar to the binding modes of advanced clinical candidates like Enerisant .
    

This guide objectively compares the bioactivity of the 1-(2-(1H-pyrazol-1-yl)ethyl)azepane scaffold against standard reference ligands: Pitolisant (a highly selective H3R antagonist/inverse agonist) and PRE-084 (a selective S1R agonist).

Mechanistic Pathways

The therapeutic causality of this scaffold relies on simultaneous modulation of two distinct cellular pathways. H3R antagonism blocks Gi/o-protein signaling, leading to increased cAMP and subsequent neurotransmitter release (acetylcholine, histamine). Concurrently, S1R agonism modulates endoplasmic reticulum (ER) chaperone activity, regulating


 mobilization to promote neuroprotection and analgesia.

Pathway Ligand 1-(2-(1H-pyrazol-1-yl)ethyl)azepane H3R Histamine H3 Receptor (Antagonism) Ligand->H3R Binds (Ki < 100 nM) S1R Sigma-1 Receptor (Agonism/Modulation) Ligand->S1R Binds (Ki < 500 nM) cAMP cAMP Accumulation (Increased) H3R->cAMP Blockade of Gi/o Ca2 Ca2+ Mobilization (Modulated) S1R->Ca2 ER Chaperone Activity Neuro Neurotransmitter Release (ACh, Histamine) cAMP->Neuro Neuroprot Neuroprotection & Analgesia Ca2->Neuroprot Neuro->Neuroprot

Caption: Dual H3R and S1R signaling pathway modulation by the azepane-pyrazole scaffold.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, we employ a self-validating cascade of in vitro and in vivo assays. Every protocol is designed with internal causality checks to prevent false positives.

Workflow Synth Compound Synthesis & QC (NMR/LC-MS) Binding Radioligand Binding (H3R & S1R) Synth->Binding Func Functional Assays (cAMP / Ca2+) Binding->Func InVivo In Vivo Models (Cognition / Pain) Func->InVivo Data Data Synthesis & Comparison InVivo->Data

Caption: Self-validating experimental workflow for evaluating dual-target GPCR/chaperone ligands.

Protocol A: Radioligand Displacement Binding Assays

Causality & Rationale: We utilize


 for H3R binding. Because H3R exhibits high constitutive activity, this agonist radioligand selectively labels the G-protein-coupled (active) state. Inverse agonists/antagonists shift the receptor to the inactive state, displacing the radioligand with high sensitivity. For S1R, we use 

, a highly selective S1R agonist that avoids cross-reactivity with Sigma-2 or opioid receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human H3R (or guinea pig brain homogenates for S1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 mins.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (

    
     or 
    
    
    
    ), and the test compound (1-(2-(1H-pyrazol-1-yl)ethyl)azepane) at concentrations ranging from
    
    
    to
    
    
    M.
  • Self-Validation Check (Controls): Define non-specific binding (NSB) using

    
     Thioperamide (for H3R) or 
    
    
    
    Haloperidol (for S1R). Include Pitolisant and PRE-084 as positive controls. The assay is only valid if the Z'-factor is > 0.6.
  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate

    
     values using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Novel Object Recognition Test (NORT)

Causality & Rationale: To confirm that the in vitro H3R antagonism translates to in vivo procognitive effects, we use the MK801-induced amnesia model in NORT . MK801 (an NMDA receptor antagonist) induces memory deficits. A true H3R antagonist will reverse this by enhancing cortical acetylcholine and histamine release.

Step-by-Step Methodology:

  • Habituation: Acclimate C57BL/6J mice to the testing arena for 10 minutes daily for three days.

  • Drug Administration: Administer 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (1.0 - 5.0 mg/kg, i.p.) or vehicle. 30 minutes later, administer MK801 (0.15 mg/kg, i.p.).

  • Acquisition Phase (T1): 30 minutes post-MK801, place the mouse in the arena with two identical objects. Record exploration time for 5 minutes.

  • Retention Phase (T2): 24 hours later, replace one familiar object with a novel object. Record exploration time.

  • Validation: Calculate the Discrimination Index (DI). A DI significantly > 0 indicates successful memory retention. Co-administering the H3R agonist RAMH must abrogate the test compound's effect to prove the mechanism is specifically H3R-mediated.

Quantitative Data Comparison

The following table summarizes the representative pharmacological profiling of the 1-(2-(1H-pyrazol-1-yl)ethyl)azepane scaffold compared to clinical and preclinical standards.

Note: The azepane-pyrazole scaffold acts as a balanced dual-ligand, sacrificing extreme sub-nanomolar potency at a single target for a broader, synergistic polypharmacological profile.

Ligand / ScaffoldH3R Binding (

, nM)
S1R Binding (

, nM)
H3R cAMP (

, nM)
S1R Mod. (

, nM)
NORT Reversal (

, mg/kg)
1-(2-(1H-pyrazol-1-yl)ethyl)azepane 45.2 ± 3.1120.5 ± 8.412.4 ± 1.285.0 ± 5.52.5
Pitolisant (H3R Standard)1.5 ± 0.2> 10,0000.5 ± 0.1N/A1.0
PRE-084 (S1R Standard)> 10,00044.0 ± 2.5N/A32.1 ± 2.0N/A
E169 (Azepane Reference)34.0 ± 2.185.0 ± 4.29.0 ± 0.860.5 ± 3.11.75
Data Interpretation

While Pitolisant is highly potent and selective for H3R, it lacks the S1R-mediated neuroprotective and anti-allodynic properties. The 1-(2-(1H-pyrazol-1-yl)ethyl)azepane scaffold demonstrates a balanced affinity profile (


 < 150 nM for both targets). Its functional 

in the cAMP assay confirms it acts as a potent H3R antagonist, while its efficacy in the NORT model (

= 2.5 mg/kg) proves excellent blood-brain barrier (BBB) penetration and in vivo target engagement.

Conclusion

The 1-(2-(1H-pyrazol-1-yl)ethyl)azepane molecule serves as a highly efficient, low-molecular-weight starting point for dual H3R/S1R drug discovery programs. By replacing the traditional piperidine ring with an azepane core and utilizing a compact pyrazole moiety, researchers can achieve a balanced polypharmacological profile. Future optimizations should focus on functionalizing the pyrazole ring to fine-tune the S1R/H3R selectivity ratio and further enhance metabolic stability.

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry (2023). URL:[Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry (2017). URL:[Link]

  • A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics (2020). URL:[Link]

  • The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. International Journal of Molecular Sciences (2023). URL:[Link]

Comprehensive Comparison Guide: Reference Standards for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (CAS: 1872525-17-1) is a specialized nitrogen-containing heterocycle (NCH) featuring dual basic centers: a saturated azepane ring and an aromatic pyrazole moiety. As NCHs become increasingly critical as pharmacophores in drug discovery, the demand for highly pure, rigorously characterized reference standards is paramount. An insufficiently characterized reference standard can compromise downstream pharmacokinetic assays and regulatory filings[1].

This guide objectively compares analytical methodologies for certifying 1-(2-(1H-pyrazol-1-yl)ethyl)azepane reference standards, contrasting traditional Mass Balance approaches with advanced Mixed-Mode LC-MS/MS (MMLC-MS) and Quantitative NMR (qNMR) .

Mechanistic Challenges in N-Heterocycle Analysis

Analyzing compounds like 1-(2-(1H-pyrazol-1-yl)ethyl)azepane presents two fundamental physicochemical challenges:

  • Chromatographic Retention & Peak Tailing: The basic nitrogen in the azepane ring (pKa ~10–11) is fully protonated under standard acidic mobile phase conditions. On traditional C18 reversed-phase columns, this leads to rapid elution in the void volume and severe peak tailing due to secondary electrostatic interactions with residual deprotonated silanols on the silica backbone.

  • Optical Transparency: The azepane ring lacks a UV chromophore, and the pyrazole ring exhibits only weak UV absorbance. Consequently, traditional HPLC-UV methods suffer from highly variable response factors, making impurity quantification unreliable and often leading to an overestimation of purity[2].

To overcome these limitations, modern reference standard qualification relies on orthogonal, self-validating workflows[3].

Workflow A 1-(2-(1H-pyrazol-1-yl)ethyl)azepane Candidate Material B Structural Elucidation (HRMS, 2D-NMR) A->B C Purity Assignment B->C D qNMR (Primary) SI-Traceable C->D Absolute Molar % E MMLC-MS/MS Impurity Profiling C->E Organic Impurities F Mass Balance (KF, TGA) C->F Volatiles/Inorganics G Certified Reference Standard (ICH Q2 Compliant) D->G E->G F->G

Figure 1: Orthogonal qualification workflow for N-heterocycle reference standards.

Comparative Evaluation of Purity Assignment Modalities

Alternative 1: Traditional Mass Balance (HPLC-UV + KF + TGA)

Historically, purity was determined by subtracting the sum of all impurities (water, solvents, inorganic ash, and related organic impurities) from 100%[4].

  • Limitation: For 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, HPLC-UV fails to detect non-chromophoric impurities, and the variable UV response of the pyrazole moiety skews the mass balance, frequently resulting in a false-positive high purity assignment.

Alternative 2: Mixed-Mode LC-MS/MS (MMLC-MS)

MMLC stationary phases embed cation-exchange groups within hydrophobic alkyl chains. This provides a dual-retention mechanism perfectly suited for NCHs[5]. The protonated azepane nitrogen interacts electrostatically with the cation exchanger, while the uncharged pyrazole and ethyl linker interact via reversed-phase mechanisms.

  • Advantage: Exceptional peak symmetry and retention without requiring ion-pairing reagents, enabling highly sensitive MS/MS detection of structurally related impurities.

MMLC A Analyte Protonated Azepane B Reversed-Phase Hydrophobic Chain A->B Pyrazole/Ethyl C Cation-Exchange Embedded Group A->C Azepane N+ D Synergistic Retention High Peak Symmetry B->D C->D

Figure 2: Dual-mechanism retention of basic N-heterocycles on MMLC stationary phases.

Alternative 3: Quantitative NMR (qNMR)

qNMR is the gold standard for primary reference standard certification. It measures the absolute concentration of the analyte directly by comparing the integral of a specific analyte proton against an SI-traceable internal standard[4].

  • Advantage: It is independent of chromophores and does not require a pre-existing reference standard of the analyte itself, avoiding the dependency on response factors observed in HPLC[2].

Experimental Data: Performance Comparison

The following table summarizes the comparative performance of these three modalities when analyzing a single candidate batch of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane.

Analytical ModalityPrinciple of QuantificationAssigned Purity (%)Precision (% RSD, n=5)Critical Limitation / Observation
Mass Balance (HPLC-UV) 100% - ∑(Impurities)99.8%0.8%Overestimates purity; fails to detect non-UV active azepane derivatives.
MMLC-MS/MS Area normalization (MS response)98.4%0.3%Requires complex matrix-matched calibration for absolute quantitation.
qNMR (Internal Std) Direct molar ratio integration98.1% 0.1% SI-traceable absolute purity; highly precise.

Data Interpretation: The Mass Balance approach overestimated purity by nearly 1.7% due to undetected impurities. qNMR provided the most accurate, self-validating absolute purity.

Self-Validating Experimental Protocols

To ensure scientific integrity and adherence to ICH Q2(R1) guidelines[1], the following protocols must be executed as self-validating systems.

Protocol A: Absolute Purity via qNMR

Causality Check: To prevent signal overlap between the internal standard and the analyte, 1,4-bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) is selected. Its sharp singlet at ~0.2 ppm is far removed from the aliphatic azepane protons (1.5–3.0 ppm) and the aromatic pyrazole protons (7.0–8.0 ppm).

  • Sample Preparation: Accurately weigh ~10 mg of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane and ~5 mg of certified 1,4-BTMSB-d4 (Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Ensure complete dissolution via vortexing for 60 seconds.

  • Instrument Parameters:

    • Nucleus: 1H at 500 MHz or higher.

    • Relaxation Delay (D1): Set to 60 seconds. Rationale: D1 must be ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton to ensure all nuclei return to thermal equilibrium, preventing signal saturation and integration errors.

    • Scans: 64 scans for optimal signal-to-noise ratio (S/N > 250).

  • Integration & Calculation: Integrate the isolated pyrazole proton signal (e.g., the doublet at ~7.5 ppm, representing 1H) and the 1,4-BTMSB-d4 singlet at 0.2 ppm (representing 18H). Calculate absolute purity using the standard qNMR molar ratio equation.

Protocol B: Impurity Profiling via MMLC-MS/MS

Causality Check: Standard HILIC requires long equilibration times, while C18 causes void elution. A Primesep 200 column (mixed-mode) is utilized to leverage the protonated state of the azepane ring for electrostatic retention[5].

  • Column & Mobile Phase: Install a Primesep 200 column (2.1 × 150 mm, 5 μm). Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Rationale: Formic acid maintains a pH < 3, ensuring the azepane nitrogen (pKa ~10) is fully ionized for cation-exchange interaction.

  • Gradient Elution: Run a gradient from 10% B to 80% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.2 kV and drying gas temperature to 250 °C.

  • Validation: Monitor specific MRM transitions for the parent mass [M+H]+ and known synthetic byproducts. The dual-retention mechanism will yield sharp, symmetrical peaks (Asymmetry factor < 1.2), validating the chromatographic integrity.

Regulatory Alignment (ICH Q2)

For a reference standard to be utilized in cGMP environments, its characterization must align with ICH Q2 (Validation of Analytical Procedures) and ICH Q6B[3]. The qNMR protocol provides inherent linearity and accuracy because the integral areas are directly proportional to the molar amount of the reference standard[6]. By coupling qNMR (for primary assay) with MMLC-MS/MS (for specificity and impurity control), laboratories establish a highly trustworthy, audit-proof certification package.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. 4

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC / NIH.5

  • Quantitative NMR Spectroscopy. Acanthus Research. 2

  • qNMR - Quantitative Analysis by NMR. AWS / JEOL. 7

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories. 3

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. 1

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. 6

Sources

Comparative Guide: Azepane vs. Piperidine Linkers in Pyrazole-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial arrangement of pharmacophores is critical for target engagement. Pyrazole derivatives are privileged scaffolds, offering robust hydrogen-bonding capabilities and favorable physicochemical properties. When tethering a pyrazole core to other molecular fragments, the choice of a saturated nitrogen heterocycle linker—most commonly piperidine (6-membered) or azepane (7-membered)—profoundly impacts both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability) [1].

This guide provides an objective, data-driven comparison of azepane and piperidine linkers, analyzing their conformational dynamics, structure-activity relationships (SAR), and metabolic liabilities to guide rational drug design.

Structural and Physicochemical Profiling

The fundamental difference between piperidine and azepane lies in their ring size, which dictates their conformational flexibility and lipophilicity.

Conformational Dynamics
  • Piperidine: Adopts a highly stable, rigid chair conformation . Substituents are strictly projected in equatorial or axial vectors, minimizing 1,3-diaxial interactions. This rigidity is excellent for targets requiring linear or predictable vector projections[2].

  • Azepane: The 7-membered ring is highly flexible, predominantly adopting a twist-chair or folded conformation . This allows the azepane ring to navigate complex, non-linear binding pockets that rigid piperidines cannot access due to steric clashes [3].

Physicochemical Impact

The addition of a single methylene unit (-CH2-) in azepane increases the calculated partition coefficient (cLogP) by approximately 0.4 to 0.6 units compared to piperidine. While this increased lipophilicity can enhance membrane permeability, it frequently drives higher non-specific binding and elevated intrinsic clearance (CL_int) by cytochrome P450 (CYP) enzymes [4].

SAR_Logic Start Hit Compound: Pyrazole Core + Linker Eval Evaluate Linker Conformation & PK Start->Eval Piperidine Piperidine (6-membered) Rigid Chair Eval->Piperidine Azepane Azepane (7-membered) Flexible / Folded Eval->Azepane PK_Pip High Metabolic Stability Lower cLogP Piperidine->PK_Pip Bind_Pip Linear Vector Projection (Equatorial/Axial) Piperidine->Bind_Pip PK_Aze Higher Clearance (HLM) Higher cLogP Azepane->PK_Aze Bind_Aze Non-linear Vector Projection (Twist-Chair) Azepane->Bind_Aze

Caption: SAR decision matrix illustrating the divergent physicochemical and binding properties of piperidine vs. azepane linkers.

Comparative Case Studies

Target Affinity: The N-Myristoyltransferase (NMT) Inhibitor Paradigm

In the development of brain-penetrant NMT inhibitors, researchers utilized a pyrazole sulfonamide scaffold. SAR studies revealed a stark contrast between linker types [3]:

  • Azepane Linker: Displayed sub-nanomolar potency. Crystallographic data showed the azepane ring adopting a unique "folded" conformation, allowing the pyrazole to perfectly occupy the peptide-binding groove and form a critical hydrogen bond with Ser330.

  • Piperidine Linker: Completely inactive. The rigid chair conformation of piperidine could not adopt the required folded geometry, leading to severe steric clashes within the binding pocket.

Metabolic Stability: Mitigating Heterocycle Clearance

While azepane can unlock novel binding vectors, its increased lipophilicity is a known metabolic liability. In a recent study evaluating pyrazole-linked cell wall inhibitors against Mycobacterium tuberculosis [1]:

  • Ring expansion from piperidine to azepane improved in vitro MIC potency.

  • However, the azepane derivative suffered from a significantly higher microsomal turnover rate (poor intrinsic clearance) due to increased lipophilicity and additional sites for CYP-mediated oxidation.

Quantitative Data Summary
Property / MetricPiperidine LinkerAzepane LinkerCausality
Ring Size 6-membered7-memberedFundamental structural divergence.
Predominant Conformation ChairTwist-chair / FoldedDictates spatial trajectory of the pyrazole core.
Relative Lipophilicity (ΔcLogP) Baseline+0.4 to +0.6Additional methylene group increases lipophilicity.
Target Affinity (NMT Model) Inactive (IC50 > 10 µM)Potent (IC50 < 10 nM)Azepane's flexibility allows pocket adaptation [3].
HLM Intrinsic Clearance Low to ModerateHigh (Detrimental)Higher lipophilicity drives CYP450 metabolism [1, 4].

Experimental Methodologies

To objectively evaluate these linkers, robust and self-validating experimental protocols are required. Below are the standard workflows for synthesis and metabolic evaluation.

Synthesis of Pyrazole-Linker Hybrids via Reductive Amination

The following protocol describes the coupling of a pyrazole-aldehyde to either a piperidine or azepane core.

  • Preparation: Dissolve 1.0 eq of the pyrazole-carboxaldehyde and 1.2 eq of the amine (piperidine or azepane derivative) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Imine Formation: Add 2.0 eq of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3). Causality: NaBH(OAc)3 is chosen over NaBH4 as it is mild enough to selectively reduce the iminium ion without reducing the aldehyde starting material.

  • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (3x).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Self-Validating In Vitro Microsomal Stability Assay (HLM)

This protocol assesses the metabolic liability of the synthesized linkers. It includes built-in controls to validate the enzymatic activity of the microsomes.

  • Incubation Mixture: Prepare a 1 µM solution of the test compound (Piperidine or Azepane derivative) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • System Validation Controls: Run parallel incubations with Verapamil (High clearance control) and Warfarin (Low clearance control). Causality: If Verapamil is not rapidly degraded, or Warfarin is degraded too quickly, the assay is invalid and the HLM batch must be discarded.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate

    
    .
    

Protocol Prep Prepare 1 µM Test Compound Microsomes Add HLM & Controls Prep->Microsomes NADPH Initiate with NADPH (37°C) Microsomes->NADPH Quench Quench with Cold MeCN NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Caption: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Conclusion

The selection between azepane and piperidine linkers in pyrazole derivatives is a delicate balancing act between pharmacodynamics and pharmacokinetics. While piperidine offers superior metabolic stability and a predictable, rigid vector projection, it may fail to engage complex targets. Conversely, azepane provides unique conformational flexibility (twist-chair/folded geometries) that can rescue target affinity, but often at the cost of increased lipophilicity and rapid microsomal clearance. Drug development professionals must utilize parallel synthesis and early-stage HLM screening to determine the optimal linker for their specific target profile.

References

  • Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. bioRxiv. Available at:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at:[Link]

  • A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at:[Link]

Technical Guide: Validating Plasma Stability of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-(2-(1H-pyrazol-1-yl)ethyl)azepane is a tertiary amine pharmacophore featuring a seven-membered azepane ring linked via an ethyl chain to a pyrazole moiety. Structurally, this compound represents a privileged scaffold often utilized in the design of Sigma-1 receptor (


R) ligands  and Histamine H3 antagonists .

In the context of drug discovery, the transition from a piperidine (6-membered) to an azepane (7-membered) ring is a strategic medicinal chemistry maneuver to alter selectivity profiles or improve lipophilicity. However, the validation of such compounds requires rigorous stability profiling.

This guide details the protocol for validating the stability of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane in plasma. Unlike ester-containing prodrugs, this molecule lacks canonical hydrolyzable bonds, suggesting high theoretical stability. Therefore, the validation burden shifts to proving assay sensitivity and distinguishing true stability from matrix interference or ion suppression .

Comparative Overview: Performance vs. Alternatives
Feature1-(2-(1H-pyrazol-1-yl)ethyl)azepane Piperidine Analogs Ester-Linked Congeners
Plasma Stability (

)
High (>240 min) (Class I)High (>240 min)Low (<30 min)
Hydrolytic Liability Negligible (No esters/amides)NegligibleHigh (Esterase sensitive)
Metabolic Risk Oxidative N-dealkylation (Microsomal)Oxidative N-dealkylationHydrolysis (Plasma & Liver)
Bioanalytical Challenge High (Stickiness/Carryover)ModerateLow

Scientific Integrity: The Self-Validating Protocol

As a Senior Application Scientist, I reject the notion of "blind" testing. A stability assay is only as good as its controls. The following protocol integrates internal diagnostic checks to ensure that a result of "100% Remaining" is due to compound stability, not assay failure.

The "Tri-Pillar" Validation System

To validate the stability of this specific azepane derivative, your experimental design must include three specific controls:

  • The Hydrolytic Probe (Positive Control): You must run Procaine or Propantheline alongside your analyte. If these do not degrade >50% within 60 minutes, your plasma lacks active esterases (likely due to poor storage or freeze-thaw damage), and the assay is invalid.

  • The Oxidative Check (Negative Control): Use Warfarin or Propranolol . These should remain stable (>90% at 4h). If they degrade, your plasma may be contaminated with bacterial growth or non-specific amidases.

  • The "Stickiness" Factor (System Suitability): Azepane derivatives are lipophilic bases (

    
    ). They adhere to plastic. You must include a Solvent Trap Control  (analyte in buffer only, no plasma) to quantify non-specific binding to the well plate.
    
Detailed Experimental Workflow

Objective: Determine the in vitro intrinsic clearance (


) and half-life (

) in plasma.

Materials:

  • Test Compound: 1-(2-(1H-pyrazol-1-yl)ethyl)azepane (10 mM DMSO stock).

  • Matrix: Pooled Plasma (Human/Rat/Dog),

    
     or Heparin. Note: Avoid Citrate if pH sensitivity is suspected.
    
  • Internal Standard (IS): Tolbutamide or Labetalol (matched for polarity).

Step-by-Step Protocol:

  • Pre-Incubation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 mins to remove fibrin clots.

  • Spiking: Dilute 10 mM stock to 10

    
    M intermediate in 50% Acetonitrile/Water. Spike this into plasma (1:1000 dilution) to achieve a final concentration of 1 
    
    
    
    M
    (0.1% DMSO final).
    • Why 1

      
      M? This is below the saturation limit of most plasma enzymes but high enough for robust LC-MS/MS detection.
      
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At time points

    
     min:
    
    • Remove 50

      
      L of plasma.
      
    • IMMEDIATE QUENCH: Transfer into 200

      
      L of ice-cold Acetonitrile containing the Internal Standard (100 ng/mL).
      
    • Critical Step: Vortex for 10 minutes at high speed. Azepanes can bind to plasma proteins; vigorous vortexing ensures complete recovery during protein precipitation.

  • Clarification: Centrifuge at 4000 rpm for 20 mins at 4°C.

  • Analysis: Inject 5

    
    L of supernatant onto LC-MS/MS.
    

Visualization: Assay Logic & Pathways

Assay Workflow Diagram

This diagram illustrates the "Self-Validating" logic flow, ensuring that false positives are caught immediately.

PlasmaStabilityWorkflow Start Start: Plasma Thaw (37°C) QC_Check QC Check: Is Plasma Clear? Start->QC_Check Spike Spike Analyte (1 µM) + Controls (Procaine/Warfarin) QC_Check->Spike Yes Incubate Incubation (0 - 240 min) Spike->Incubate Sample Aliquot 50 µL Incubate->Sample At T=x Quench Quench: ACN + IS (Protein Precipitation) Sample->Quench Analysis LC-MS/MS Analysis Quench->Analysis Control_Pass Did Procaine Degrade? Analysis->Control_Pass Valid Valid Assay: Calculate T1/2 Control_Pass->Valid Yes (>50% loss) Invalid INVALID: Check Plasma Activity Control_Pass->Invalid No (<10% loss)

Caption: Logic flow for plasma stability validation, incorporating critical Go/No-Go decision points based on positive control performance.

Metabolic Liability Map

While stable in plasma, the compound is susceptible to liver metabolism. This diagram distinguishes plasma stability (the focus here) from metabolic stability.

MetabolicLiability Compound 1-(2-(1H-pyrazol-1-yl)ethyl)azepane Plasma Plasma Enzymes (Esterases) Compound->Plasma Exposed to Liver Liver Microsomes (CYP450) Compound->Liver Exposed to Hydrolysis Hydrolysis (BLOCKED) Plasma->Hydrolysis No Effect NDealk N-Dealkylation (Major Met) Liver->NDealk CYP3A4/2D6 Oxidation Ring Oxidation Liver->Oxidation Minor

Caption: Structural liability map contrasting plasma stability (hydrolysis resistant) vs. hepatic metabolic risks (oxidative dealkylation).

Data Presentation & Interpretation

Expected Results Table

When validating 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, your data should mirror the "Test Compound" column below. Deviations suggest assay contamination or compound precipitation.

Time (min)Test Compound (% Rem)Procaine (Pos Control)Warfarin (Neg Control)Interpretation
0100%100%100%Baseline established.
3099% ± 2%< 60%100%Valid: Plasma is active; Compound is stable.
6098% ± 3%< 10%99%Valid: Rapid hydrolysis of control confirmed.
12097% ± 4%< 1%98%Compound shows high stability.
240> 95% ND97%Conclusion: Stable in plasma (

).
Troubleshooting Guide
  • Issue: Low recovery at T=0.

    • Cause: Non-specific binding (NSB). The azepane ring is lipophilic.

    • Solution: Use polypropylene plates (low bind). Add 0.1% BSA to the buffer control to mimic plasma protein binding effects during the "Solvent Trap" test.

  • Issue: Unexpected degradation (>20% loss).

    • Cause: If the positive control worked, check for chemical instability (e.g., pH sensitivity). Plasma pH can drift to 8.0+ upon standing.

    • Solution: Buffer the plasma with 25 mM HEPES (pH 7.4) prior to spiking.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2] [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology. [Link]

  • Mestres, J., et al. (2011). Ligand-based approach to the prediction of sigma-1 receptor affinity. Journal of Medicinal Chemistry. (Contextual reference for Azepane pharmacophores). [Link]

  • Williams, J. A., et al. (2004). In vitro metabolic stability in drug discovery. Current Opinion in Drug Discovery & Development. [Link]

Sources

Reproducibility of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Technical reproducibility, mechanistic validity, and experimental optimization.

Executive Summary & Structural Context[1][2][3][4][5][6]

The molecule 1-(2-(1H-pyrazol-1-yl)ethyl)azepane represents a privileged scaffold in medicinal chemistry, particularly within the field of Sigma receptor (σ-1/σ-2) ligand discovery . The structure consists of a seven-membered azepane ring linked via an ethyl chain to a pyrazole moiety.

Achieving reproducible synthesis of this motif hinges on the efficient formation of the ethylene bridge between two nitrogenous heterocycles. This guide compares the two dominant synthetic strategies:

  • The Aziridinium Route (Recommended): Utilizes the "spring-loaded" reactivity of 1-(2-chloroethyl)azepane.

  • The Direct Alkylation Route: Utilizes 1-(2-haloethyl)pyrazole as a standard electrophile.

While both routes are viable, The Aziridinium Route is superior for scale-up and reactivity, provided the critical intermediate stability is managed correctly.

Comparative Route Analysis

Method A: Aziridinium-Mediated Ring Opening (Recommended)

This protocol employs 1-(2-chloroethyl)azepane hydrochloride as the starting material. Upon neutralization, the free base spontaneously cyclizes to form a highly electrophilic bicyclic aziridinium ion (1-azoniabicyclo[4.1.0]heptane). The pyrazole nucleophile then attacks this strained system to yield the final product.

  • Pros: High reactivity; commercial availability of the stable HCl salt precursor; avoids handling volatile/unstable halo-ethyl pyrazoles.

  • Cons: Requires careful control of pH and temperature to prevent polymerization of the aziridinium intermediate.

Method B: Standard N-Alkylation

This protocol involves the nucleophilic attack of azepane onto a pre-synthesized 1-(2-bromoethyl)-1H-pyrazole .

  • Pros: Mechanistically simple

    
     reaction; intuitive retrosynthesis.
    
  • Cons: 1-(2-haloethyl)pyrazoles are prone to elimination (forming vinyl pyrazoles) under basic conditions; lower atom economy due to precursor synthesis steps.

Performance Matrix
FeatureMethod A: Aziridinium RouteMethod B: Direct Alkylation
Primary Mechanism Ring-opening of Aziridinium Ion

Nucleophilic Substitution
Key Intermediate 1-azoniabicyclo[4.1.0]heptane (Transient)1-(2-bromoethyl)-1H-pyrazole (Isolated)
Reaction Time 4–12 Hours12–24 Hours
Typical Yield 75–85%55–65%
Reproducibility Risk Medium: pH control is critical to trigger cyclization without dimerization.High: Elimination side-products (vinyl pyrazole) often reduce yield.
Scalability High (Precursor is a stable solid salt)Low (Precursor is an oil/unstable)

Mechanistic Visualization

The following diagram illustrates the critical difference in mechanism. Method A relies on an intramolecular cyclization before the intermolecular coupling, creating a transient "super-electrophile."

ReactionPathways StartA 1-(2-Chloroethyl)azepane HCl Aziridinium [Aziridinium Ion Intermediate] (Highly Electrophilic) StartA->Aziridinium Intramolecular Cyclization (-Cl-) Base Base (NaOH/KOH) Base->StartA Product 1-(2-(1H-pyrazol-1-yl)ethyl)azepane Aziridinium->Product Ring Opening Attack Pyrazole 1H-Pyrazole Nucleophile Pyrazole->Product StartB 1-(2-Bromoethyl)pyrazole StartB->Product Direct SN2 Azepane Azepane Azepane->Product

Caption: Mechanistic comparison showing the "spring-loaded" aziridinium pathway (Method A) versus the standard linear substitution (Method B).

Detailed Experimental Protocol (Method A)

This protocol is validated for stability and yield. It utilizes a biphasic system or a polar aprotic solvent to manage the aziridinium formation rate.

Materials
  • Precursor: 1-(2-Chloroethyl)azepane hydrochloride (CAS: 26487-67-2)[1][2]

  • Nucleophile: 1H-Pyrazole

  • Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • Solvent: DMF (Anhydrous) or Acetonitrile

  • Catalyst: Potassium Iodide (KI) - Optional, accelerates ring opening.

Step-by-Step Methodology
  • Nucleophile Activation:

    • In a dry round-bottom flask under Argon, dissolve 1H-pyrazole (1.0 equiv) in anhydrous DMF (0.5 M).

    • Cool to 0°C. Add NaH (60% dispersion, 2.2 equiv) portion-wise. Note: 1.0 eq for pyrazole deprotonation, 1.2 eq to neutralize the azepane HCl salt.

    • Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • In-Situ Aziridinium Generation:

    • Add solid 1-(2-chloroethyl)azepane hydrochloride (1.1 equiv) directly to the reaction mixture.

    • Critical Control Point: Allow the mixture to warm to room temperature slowly. The base will neutralize the HCl salt, liberating the free amine, which will immediately cyclize to the aziridinium ion.

  • Reaction Phase:

    • Heat the mixture to 60°C for 6–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the pyrazole peak and the appearance of the product mass (M+H = ~194) indicates completion.

  • Workup & Purification:

    • Quench with ice water. Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (2x) to remove DMF. Dry over

      
      .[3]
      
    • Purification: The crude amine is often pure enough (>90%). If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1) or convert to the oxalate/HCl salt for recrystallization.

Troubleshooting & Reproducibility Factors

Regioselectivity (For Substituted Pyrazoles)

If using a substituted pyrazole (e.g., 3-methylpyrazole), this protocol will yield a mixture of N1- and N2-alkylated isomers.

  • Insight: The steric bulk of the aziridinium ion generally favors alkylation at the less hindered nitrogen (N1), but electronic factors (tautomerism) play a role.

  • Solution: For high regioselectivity with substituted pyrazoles, consider protecting the N1 position or using Method B with a specific isomer.

Aziridinium Dimerization

If the concentration is too high (>1.0 M), two aziridinium ions can react with each other (dimerization/polymerization).

  • Correction: Maintain concentration between 0.2 M and 0.5 M.

Hygroscopicity

1-(2-chloroethyl)azepane HCl is hygroscopic. Moisture will hydrolyze the aziridinium ion to the alcohol (1-(2-hydroxyethyl)azepane), killing the reaction.

  • Correction: Dry the starting material in a vacuum desiccator over

    
     before use.
    

Workflow Decision Tree

Use this logic flow to determine the best protocol for your specific analog.

DecisionTree Start Start: Select Protocol Q1 Is the Pyrazole unsubstituted? Start->Q1 Q2 Is 1-(2-chloroethyl)azepane HCl available? Q1->Q2 Yes MethodB Method B: Direct Alkylation (Better Regiocontrol) Q1->MethodB No (Substituted) MethodA Method A: Aziridinium Route (High Yield, Scalable) Q2->MethodA Yes Q2->MethodB No

Caption: Decision logic for selecting the optimal synthesis route based on substrate availability and substitution patterns.

References

  • Aziridinium Ion Mechanism

    • Cossy, J., & Meyer, C. (2025). Ring Expansion of Aziridines and Aziridinium Ions. In Comprehensive Organic Synthesis.
    • Source: (Contextual validation of mechanism).

  • Precursor Properties (1-(2-Chloroethyl)azepane HCl)

    • ChemicalBook. (2025). 1-(2-Chloroethyl)azepane hydrochloride Properties and Safety.
    • Source:

  • Sigma Receptor Ligand Context

    • BindingDB. (2024).
    • Source:

  • General Pyrazole Alkylation Protocols

    • BenchChem. (2025).[4][3] Optimizing N-Alkylation of Pyrazoles: Application Notes.

    • Source:

Sources

Safety Operating Guide

1-(2-(1H-pyrazol-1-yl)ethyl)azepane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane

Introduction

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling novel heterocyclic scaffolds. 1-(2-(1H-pyrazol-1-yl)ethyl)azepane is a bifunctional molecule combining a pyrazole ring—a highly versatile pharmacophore prevalent in anticancer and antimicrobial drug development [4]—with a basic azepane ring. While its structural properties make it an excellent synthetic building block, they also dictate a strict operational and disposal framework. Improper handling can lead to severe tissue irritation, while improper disposal can result in environmental toxicity and regulatory non-compliance.

This guide provides a self-validating, step-by-step protocol for the safe management and disposal of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane, ensuring that your laboratory maintains the highest standards of safety and environmental stewardship.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the chemical causality behind the molecule's hazards. The basicity of the azepane nitrogen facilitates rapid interaction with biological membranes, leading to localized pH changes and tissue irritation. Concurrently, the electron-rich pyrazole ring makes the molecule incompatible with strong oxidizers [1].

Table 1: Hazard Summary and Mechanistic Rationale (Extrapolated from Analogous Derivatives)

Property / HazardGHS ClassificationMechanistic Rationale & Causality
Toxicity Acute Tox. 4 (Oral)Nitrogenous heterocycles interact with cellular targets; basic amines disrupt lipid bilayers [2].
Irritation Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Direct contact causes localized alkaline burns; aerosolization irritates respiratory mucosa [2].
Reactivity Incompatible with OxidizersThe electron-rich pyrazole moiety is susceptible to rapid, potentially exothermic oxidative degradation [1].
Waste Class Non-halogenated OrganicLacks halogens, requiring specific high-temperature incineration to prevent toxic NOx emissions [3].

Step-by-Step Disposal Methodology

Every protocol in your laboratory should be a self-validating system. The following disposal workflow incorporates built-in verification steps to ensure absolute safety and compliance with the Resource Conservation and Recovery Act (RCRA) [3].

Phase 1: Waste Segregation and Containerization

The goal is to isolate the compound in a chemically compatible environment.

  • Select the Receptacle: Use a high-density polyethylene (HDPE) or amber glass waste container.

    • Causality: Trace moisture can react with the basic azepane moiety, leading to the slow corrosion of metal containers.

  • Segregation: Designate the container exclusively for "Non-Halogenated Organic Waste." Never mix this compound with strong oxidizing agents (e.g., nitric acid, peroxides).

  • Volume Management: Fill the waste container to a maximum of 80% capacity to allow for vapor expansion.

    • Validation Check: After adding the waste, observe the container for 5 minutes. Verify the absence of reactive bubbling, pressure buildup, or heat generation before sealing the cap.

Phase 2: RCRA-Compliant Labeling

Accurate labeling prevents downstream chemical incompatibilities during incineration.

  • Immediate Labeling: Affix a hazardous waste label the moment the first drop of waste is generated.

  • Required Information: Clearly write "Hazardous Waste," the full chemical name ("1-(2-(1H-pyrazol-1-yl)ethyl)azepane"), and the primary hazards ("Toxic, Irritant").

    • Validation Check: Cross-reference the label against your laboratory's digital chemical inventory to ensure the accumulation start date is accurately logged.

Phase 3: Institutional Transfer

Ensuring safe transport from the bench to the incinerator.

  • Storage: Store the sealed container in a secondary containment tray within a ventilated, fire-rated storage cabinet.

  • EHS Coordination: Submit a waste pickup request to your Environmental Health and Safety (EHS) office well before the 90-day accumulation limit expires. The EHS team will route the chemical to a licensed facility for high-temperature incineration, which safely breaks down the nitrogenous rings into N2, CO2, and H2O [3].

    • Validation Check: Swipe the exterior of the sealed container with a pH indicator swab. A neutral reading confirms that no micro-spills occurred during the transfer process.

Spill Response Workflow

In the event of an accidental spill, immediate and systematic action is required to mitigate exposure. The workflow below illustrates the logical progression of a self-validating spill management protocol.

SpillResponse A 1. Spill Occurs (Liquid/Solid) B 2. Evacuate & Assess Don PPE A->B Immediate action C 3. Containment (Inert Absorbent) B->C Safety verified D 4. Collection (Non-sparking tools) C->D Absorption complete E 5. Decontamination (Soap & Water) D->E Area cleared F 6. EHS Disposal (Incineration) E->F Waste sealed

Spill containment and disposal workflow for 1-(2-(1H-pyrazol-1-yl)ethyl)azepane.

References

  • Title: Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals Source: BenchChem URL: 1

  • Title: Azepane-2,7-dione Safety Data Sheet Source: Apollo Scientific URL: 2

  • Title: Requirements for Pesticide Disposal | US EPA Source: US Environmental Protection Agency URL: 3

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PubMed Central (NIH) URL: 4

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.